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  • Product: (4S)-6-Azaspiro[2.5]octan-4-ol
  • CAS: 1103501-90-1

Core Science & Biosynthesis

Foundational

(4S)-6-Azaspiro[2.5]octan-4-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of (4S)-6-Azaspiro[2.5]octan-4-ol Executive Summary (4S)-6-Azaspiro[2.5]octan-4-ol is a chiral, spirocyclic building block of significant int...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of (4S)-6-Azaspiro[2.5]octan-4-ol

Executive Summary

(4S)-6-Azaspiro[2.5]octan-4-ol is a chiral, spirocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic scaffolds, providing a means to explore novel chemical space and optimize key drug-like properties such as potency, selectivity, and metabolic stability.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core chemical properties, conformational landscape, synthetic strategies, and medicinal chemistry applications of this valuable molecular scaffold. By synthesizing data from established literature and providing field-proven insights, this document aims to explain the causality behind its structural features and empower its strategic deployment in modern discovery programs.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The drive to develop novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore beyond the confines of flat, two-dimensional chemical structures. Spirocyclic systems, which feature two rings connected by a single quaternary carbon atom, have emerged as powerful design elements.[2] The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target and projects substituents into well-defined three-dimensional vectors.[3]

The 6-azaspiro[2.5]octane framework, a fusion of a piperidine and a cyclopropane ring, is a particularly attractive scaffold.[1] It combines the proven utility of the piperidine ring, the most common nitrogen-containing heterocycle in FDA-approved drugs, with the unique conformational constraints and metabolic stability imparted by the cyclopropane moiety.[4] The specific isomer, (4S)-6-Azaspiro[2.5]octan-4-ol, further enhances this utility by incorporating a chiral hydroxyl group, which serves as a versatile handle for stereospecific derivatization and hydrogen bonding interactions within a target active site.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (4S)-6-Azaspiro[2.5]octan-4-ol is critical for its effective application.

Core Structure and Stereochemistry

The molecule consists of a piperidine ring spiro-fused at its 3-position to a cyclopropane ring. The key functional groups are the secondary amine at position 6 and a hydroxyl group at position 4. The "(4S)" designation defines the absolute stereochemistry at the carbinol center, a crucial feature for enantioselective interactions with chiral biological macromolecules.

Tabulated Physicochemical Properties

The following table summarizes the known and computed properties for the hydrochloride salt of 6-azaspiro[2.5]octan-4-ol and the parent 6-azaspiro[2.5]octane scaffold.

PropertyValueSource / Compound
IUPAC Name (4S)-6-Azaspiro[2.5]octan-4-ol-
CAS Number 955028-68-9 (HCl Salt)CymitQuimica[5]
Molecular Formula C₇H₁₄ClNO (HCl Salt)CymitQuimica[5]
Molecular Weight 163.65 g/mol (HCl Salt)CymitQuimica[5]
Physical Form SolidCymitQuimica[5]
Purity ≥97.0%CymitQuimica[5]
Computed Molecular Weight 111.18 g/mol (Free Base Scaffold)PubChem[6]
Computed Molecular Formula C₇H₁₃N (Free Base Scaffold)PubChem[6]
InChI Key (HCl Salt) BKVWWBSIILYIBZ-UHFFFAOYSA-NCymitQuimica[5]
Conformational Analysis

The conformational behavior of (4S)-6-Azaspiro[2.5]octan-4-ol is dominated by the piperidine ring's preference for a low-energy chair conformation and the rigid constraints imposed by the spiro-fused cyclopropane.

Causality of Conformational Preference: Saturated six-membered rings like piperidine adopt a chair conformation to minimize both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H and C-C bonds).[7] The fusion of the cyclopropane ring locks the C3 position, but the rest of the piperidine ring can still undergo a ring-flip, interconverting the axial and equatorial positions of the substituents.

For the (4S)-6-Azaspiro[2.5]octan-4-ol, two primary chair conformers exist in equilibrium. The conformer where the C4-hydroxyl group occupies the equatorial position is significantly more stable. This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions—steric clashes between an axial substituent and the axial hydrogens on C2 and C6—which would destabilize the axial conformer.[8]

Caption: Conformational equilibrium of (4S)-6-Azaspiro[2.5]octan-4-ol.

Synthetic Strategies

While numerous methods exist for constructing spirocyclic piperidines, a targeted, stereocontrolled synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol requires careful planning.[2] A plausible and efficient synthetic route is proposed below, grounded in established chemical transformations.

Expertise in Synthetic Design: The chosen strategy focuses on building the spiro-cyclopropane onto a pre-existing piperidine core, followed by a stereoselective reduction. This approach is often more reliable than forming the piperidine ring last, as it allows for better control over the critical stereocenter at C4. The choice of a nitrogen protecting group (like Boc or Cbz) is essential to deactivate the amine during the initial steps and is a standard practice in heterocyclic chemistry.

Proposed Synthetic Protocol

This protocol is a self-validating system, where successful completion of each step provides the pure intermediate required for the subsequent transformation.

Step 1: N-Protection of 4-Piperidone

  • Objective: To protect the piperidine nitrogen to prevent side reactions.

  • Methodology: To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the reaction is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield N-Boc-4-piperidone.

Step 2: Spiro-Cyclopropanation (Corey-Chaykovsky Reaction)

  • Objective: To form the spirocyclic cyclopropane ring.

  • Methodology: Trimethylsulfoxonium iodide (1.2 eq) is suspended in dry THF under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added carefully at 0 °C. The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases, forming the ylide. A solution of N-Boc-4-piperidone (1.0 eq) in dry THF is added dropwise, and the reaction is stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification by column chromatography yields N-Boc-1-oxa-6-azaspiro[2.5]octane (an epoxide intermediate). Alternative: Direct cyclopropanation using a Simmons-Smith type reaction on an enol ether precursor could also be employed.[9]

Step 3: Epoxide Opening and Rearrangement to Ketone

  • Objective: To convert the epoxide to the desired 6-azaspiro[2.5]octan-4-one scaffold.

  • Methodology: The epoxide from Step 2 is dissolved in diethyl ether and treated with a Lewis acid such as BF₃·OEt₂ (catalytic amount) at 0 °C. This promotes a rearrangement to the corresponding ketone, N-Boc-6-azaspiro[2.5]octan-4-one. The reaction is carefully monitored and quenched with saturated NaHCO₃ solution.

Step 4: Stereoselective Ketone Reduction

  • Objective: To reduce the ketone to the alcohol with the desired (S) stereochemistry.

  • Causality: The choice of reducing agent is critical for stereocontrol. A bulky, sterically hindered reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) will preferentially attack the carbonyl from the less hindered face, yielding the desired (4S) alcohol.

  • Methodology: N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq) is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. L-Selectride (1.1 eq, 1.0 M solution in THF) is added dropwise. The reaction is stirred for 2-4 hours. The reaction is quenched by the slow addition of methanol, followed by aqueous NaOH and H₂O₂. The mixture is extracted with ethyl acetate, dried, and purified to give N-Boc-(4S)-6-azaspiro[2.5]octan-4-ol.

Step 5: N-Deprotection

  • Objective: To remove the Boc protecting group to yield the final product.

  • Methodology: The product from Step 4 is dissolved in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM. The solution is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield (4S)-6-Azaspiro[2.5]octan-4-ol as its hydrochloride or trifluoroacetate salt.

Caption: Proposed synthetic workflow for (4S)-6-Azaspiro[2.5]octan-4-ol.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of (4S)-6-azaspiro[2.5]octan-4-ol, possessing both a nucleophilic secondary amine and a versatile secondary alcohol, makes it an ideal scaffold for building molecular complexity.

  • Reactions at the Nitrogen (N-6): The secondary amine is a key attachment point. It readily undergoes standard transformations such as N-alkylation, N-acylation with acid chlorides or anhydrides, N-arylation via Buchwald-Hartwig coupling, and reductive amination with aldehydes or ketones. These reactions are fundamental for incorporating the spirocycle into a larger drug candidate.[10]

  • Reactions at the Oxygen (O-4): The secondary alcohol can be functionalized to modulate polarity and introduce new interaction points. Common reactions include O-alkylation to form ethers (e.g., Williamson ether synthesis), O-acylation to form esters, or oxidation (e.g., using Swern or Dess-Martin periodinane) to revert to the corresponding ketone, which can serve as an alternative attachment point.

G cluster_N N-6 Derivatization cluster_O O-4 Derivatization Core (4S)-6-Azaspiro[2.5]octan-4-ol Alkylation N-Alkyl Core->Alkylation R-X, Base Acylation N-Acyl (Amide) Core->Acylation RCOCl Arylation N-Aryl Core->Arylation Ar-X, Pd cat. Ether O-Alkyl (Ether) Core->Ether R-X, NaH Ester O-Acyl (Ester) Core->Ester RCOCl, Pyridine Ketone Oxidation to Ketone Core->Ketone [O]

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry

The unique structural attributes of (4S)-6-azaspiro[2.5]octan-4-ol make it a high-value scaffold for addressing common challenges in drug discovery.

  • Scaffold for 3D Diversity: As a rigid, non-planar building block, it allows chemists to escape "flatland" and design molecules with superior shape complementarity for their protein targets.[1]

  • Bioisosteric Replacement: The spiro-alkane moiety can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, while offering different solubility and metabolic profiles. It can also replace conformationally flexible linkers to pre-organize a molecule for optimal target binding.

  • Improved Physicochemical Properties: Incorporation of saturated spirocycles has been shown to increase aqueous solubility (by decreasing the crystal lattice energy) and improve metabolic stability compared to more traditional hydrocarbon linkers.[3]

  • Patented Use Cases: The parent 6-azaspiro[2.5]octane core has been incorporated into patented compounds, demonstrating its acceptance and utility in active drug discovery programs. For example, it is a component of certain inhibitors of KIF18A, a mitotic kinesin and a target for cancer therapy, highlighting its relevance in oncology.[11]

Conclusion

(4S)-6-Azaspiro[2.5]octan-4-ol is more than just a novel chemical entity; it is a strategic tool for the modern medicinal chemist. Its well-defined three-dimensional structure, conformational stability, and versatile functional handles provide a robust platform for the design and synthesis of next-generation therapeutics. By understanding its core chemical properties and the logic behind its synthesis and reactivity, researchers can confidently leverage this scaffold to build molecules with enhanced potency, selectivity, and drug-like characteristics, ultimately accelerating the path to new medicines.

References

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  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(34), 8920-8921. Available at: [Link]

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Exploratory

An In-depth Technical Guide to (4S)-6-Azaspiro[2.5]octan-4-ol Hydrochloride: A Key Scaffold for CNS Drug Discovery

This guide provides a comprehensive technical overview of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride, a chiral spirocyclic building block of increasing importance in medicinal chemistry. Intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride, a chiral spirocyclic building block of increasing importance in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's strategic value, synthesis, characterization, and application, with a focus on the rationale behind its use in modern drug design.

Introduction: The Strategic Value of Azaspiro[2.5]octanes

In the contemporary pursuit of novel therapeutics, medicinal chemistry has seen a decisive shift away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds.[1][2] This "escape from flatland" is driven by the need for compounds with improved pharmacological properties, including enhanced potency, greater selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[3][4]

Spirocycles, defined by two rings sharing a single carbon atom, are at the forefront of this movement.[5] Their rigid, well-defined three-dimensional geometry allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The 6-azaspiro[2.5]octane framework, which fuses a piperidine ring with a cyclopropane ring, is a particularly compelling scaffold.[6] This structure offers:

  • Structural Rigidity: The spirocyclic fusion locks the conformation of the piperidine ring, reducing the entropic penalty upon binding to a target protein.[1]

  • Novel Chemical Space: It provides unique exit vectors for substituents compared to traditional saturated heterocycles like piperidine or cyclohexane.[6]

  • Improved Physicochemical Properties: The high sp3-character often leads to better solubility and metabolic stability.[7]

The introduction of chirality, as in (4S)-6-Azaspiro[2.5]octan-4-ol, adds a critical layer of sophistication, allowing for stereospecific interactions with chiral biological targets such as G-protein coupled receptors (GPCRs).

Physicochemical and Structural Properties

(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride is the salt form of a specific stereoisomer of 6-azaspiro[2.5]octan-4-ol. The hydrochloride salt is typically a crystalline solid with improved stability and handling characteristics suitable for laboratory use.[8]

PropertyValueSource
CAS Number 955028-68-9[8]
Molecular Formula C₇H₁₄ClNO[8]
Molecular Weight 163.65 g/mol [8]
Appearance Solid (predicted)[8]
Chirality (4S) configuration[9]

Structural Representation:

The core structure features a piperidine ring forced into a chair-like conformation by the spiro-fused cyclopropane. The hydroxyl group at the C4 position and the defined (S) stereochemistry at that center are key features for derivatization and specific molecular recognition.

Caption: 2D representation of (4S)-6-Azaspiro[2.5]octan-4-ol Hydrochloride.

Synthesis and Stereochemical Control

A key strategy involves the stereoselective reduction of a prochiral ketone precursor, N-protected 6-azaspiro[2.5]octan-4-one.

Proposed Synthetic Workflow:

workflow cluster_0 Synthesis of Prochiral Ketone cluster_1 Stereoselective Reduction cluster_2 Final Deprotection and Salt Formation start Commercially Available Starting Materials step1 Multistep Synthesis start->step1 ketone N-Protected 6-Azaspiro[2.5]octan-4-one step1->ketone reduction Asymmetric Reduction ketone->reduction reagent Chiral Reducing Agent (e.g., CBS Reagent) reagent->reduction chiral_alcohol (4S)-N-Protected 6-Azaspiro[2.5]octan-4-ol reduction->chiral_alcohol deprotection Removal of Protecting Group (P) chiral_alcohol->deprotection salt_formation Treatment with HCl deprotection->salt_formation final_product (4S)-6-Azaspiro[2.5]octan-4-ol Hydrochloride Salt salt_formation->final_product

Caption: Proposed workflow for the stereoselective synthesis of the target compound.

Protocol Insights: The Asymmetric Reduction Step

The critical step in this proposed synthesis is the asymmetric reduction of the ketone. The choice of reducing agent is paramount for establishing the (4S) stereocenter.

Objective: To reduce the carbonyl group of N-protected 6-azaspiro[2.5]octan-4-one to the corresponding alcohol with high enantioselectivity for the (S) isomer.

Methodology: Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for this type of transformation.

Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried, inert-atmosphere flask, dissolve (R)-(-)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene) in anhydrous tetrahydrofuran (THF) and cool to -20 °C. The (R)-CBS catalyst is chosen to stereoselectively deliver a hydride to the Re-face of the ketone, yielding the desired (S)-alcohol.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS) to the catalyst solution and stir for 15 minutes to form the active chiral reducing agent complex.

  • Substrate Addition: Dissolve the N-protected 6-azaspiro[2.5]octan-4-one in anhydrous THF and add it dropwise to the pre-formed catalyst-borane complex at -20 °C. The slow addition and low temperature are crucial for maximizing enantioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the enantiomerically enriched (4S)-N-protected 6-azaspiro[2.5]octan-4-ol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product must be determined using a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[10]

Causality and Trustworthiness: This protocol is self-validating. The use of a well-established chiral catalyst system (CBS) provides a predictable stereochemical outcome. The final ee measurement via chiral HPLC provides quantitative verification of the protocol's success. The choice of the (R)-CBS catalyst is mechanistically understood to produce the (S)-alcohol, grounding the experimental design in established principles of asymmetric synthesis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure, purity, and stereochemistry of the final compound. The following data are representative of what would be expected for (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (upfield region, ~0.5-1.0 ppm), piperidine ring protons (complex multiplets, ~1.5-3.5 ppm), and the carbinol proton (CH-OH, ~3.5-4.5 ppm). The NH₂⁺ proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Signals for the spiro-carbon, cyclopropyl carbons (upfield, ~10-20 ppm), piperidine carbons (~30-60 ppm), and the carbon bearing the hydroxyl group (C4, ~60-70 ppm).
Mass Spec (ESI+) A prominent ion peak corresponding to the free base [M+H]⁺ at m/z 128.11.
Chiral HPLC A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity.
FT-IR Characteristic absorption bands for O-H stretching (~3300-3400 cm⁻¹), N-H stretching (~2400-2800 cm⁻¹, broad, characteristic of amine salts), and C-H stretching (~2850-3000 cm⁻¹).

Applications in Drug Development: A Focus on CNS Targets

The true value of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride lies in its application as a versatile building block for complex, biologically active molecules. The rigid scaffold and defined stereochemistry are particularly advantageous for targeting proteins in the central nervous system (CNS).

A seminal application for the chiral 6-azaspiro[2.5]octane scaffold is in the development of antagonists for the M₄ muscarinic acetylcholine receptor, a key target for treating neuropsychiatric disorders like schizophrenia.[11]

Case Study: M₄ Receptor Antagonists

In a key study, researchers developed a series of potent and selective M₄ antagonists based on the 6-azaspiro[2.5]octane core.[11] Through chiral separation and X-ray crystallography, they discovered that the (R)-enantiomer of their lead compounds was significantly more potent than the (S)-enantiomer.[11] This highlights the critical importance of stereochemistry for achieving optimal target engagement.

The (4S)-hydroxyl group on the piperidine ring of our topic compound serves as a crucial synthetic handle. It can be used for further derivatization to explore structure-activity relationships (SAR) and to attach other pharmacophoric elements, or it can directly participate in hydrogen bonding interactions within the target's binding site.

Logical Flow of Application:

G A (4S)-6-Azaspiro[2.5]octan-4-ol HCl (Chiral Building Block) B Chemical Synthesis (e.g., N-Arylation, Etherification) A->B Provides 3D scaffold & synthetic handle C Library of Novel Chiral Spirocyclic Compounds B->C D Biological Screening (e.g., M₄ Receptor Binding Assay) C->D Structure-Activity Relationship (SAR) E Identification of Potent & Selective Hit (e.g., VU6015241) D->E Stereochemistry is key for potency F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate for CNS Disorders F->G

Caption: Role of (4S)-6-Azaspiro[2.5]octan-4-ol HCl in a drug discovery cascade.

Conclusion

(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride is more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its value is derived from the convergence of three key features: a rigid spirocyclic core, a synthetically useful hydroxyl group, and, most critically, a defined stereocenter. These attributes allow medicinal chemists to probe complex biological targets with a high degree of spatial and stereochemical precision. As demonstrated by its utility in the development of selective M₄ receptor antagonists, this building block provides a validated and powerful platform for creating next-generation therapeutics, particularly for challenging CNS disorders. The continued exploration of this and related chiral spirocyclic scaffolds promises to unlock new avenues for therapeutic intervention.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

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  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol. (n.d.). PubChem. [Link]

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  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. (1986). Journal of Medicinal Chemistry, 29(8), 1528-31. [Link]

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  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2024). MDPI. [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Structure of (4S)-6-Azaspiro[2.5]octan-4-ol: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and im...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among these, spirocyclic scaffolds have gained significant traction due to their ability to provide rigid, well-defined exit vectors for substituent placement, thus enabling a more precise exploration of chemical space. The 6-azaspiro[2.5]octane framework, in particular, represents a valuable bioisostere for commonly used ring systems like piperidine, offering the potential for improved properties such as metabolic stability and reduced off-target effects. This guide provides a detailed technical overview of the molecular structure, stereochemistry, and conformational analysis of a specific and medicinally relevant derivative, (4S)-6-Azaspiro[2.5]octan-4-ol.

Molecular Structure and Stereochemistry of (4S)-6-Azaspiro[2.5]octan-4-ol

The molecular structure of (4S)-6-Azaspiro[2.5]octan-4-ol is characterized by a piperidine ring fused to a cyclopropane ring through a common spiro carbon atom. The nomenclature specifies a seven-carbon bicyclic system with a nitrogen atom at the 6-position. The "(4S)" designation indicates the stereochemistry at the carbon atom bearing the hydroxyl group, which is in the S configuration.

The presence of two fused rings introduces significant conformational rigidity compared to a simple piperidine ring. The piperidine ring in the 6-azaspiro[2.5]octane system is expected to adopt a chair conformation to minimize steric and torsional strain.

Conformational Analysis

The conformational preference of substituents on a cyclohexane or piperidine ring is a critical determinant of molecular shape and biological activity. In a chair conformation, substituents can occupy either axial or equatorial positions. For 4-substituted piperidines, there is generally a preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions.

The spiro-fused cyclopropane ring further influences the conformation of the piperidine ring. The C-C bonds of the cyclopropane ring have a higher degree of p-character compared to typical alkanes, which can affect the electronic environment of the spiro-carbon and the adjacent atoms.

Below is a diagram illustrating the key structural features of (4S)-6-Azaspiro[2.5]octan-4-ol.

Figure 1. 2D representation of (4S)-6-Azaspiro[2.5]octan-4-ol.

Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol

The synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol is not widely reported in standard chemical literature, suggesting it is often prepared as a key intermediate within drug discovery programs and documented in patent literature. A common strategy for the synthesis of such chiral azaspirocycles involves the construction of the piperidine ring onto a pre-existing cyclopropane-containing fragment, often with the nitrogen atom protected with a group such as a tert-butoxycarbonyl (Boc) group. The stereochemistry at the C4 position is typically introduced through a stereoselective reduction of a corresponding ketone precursor.

General Synthetic Approach

A plausible synthetic route, based on analogous preparations of similar spirocyclic systems, is outlined below. This approach highlights the key transformations required to assemble the target molecule.

Synthesis_Workflow cluster_0 Synthesis of N-Boc-6-azaspiro[2.5]octan-4-one cluster_1 Stereoselective Reduction cluster_2 Formation of Protected Alcohol cluster_3 Deprotection start Cyclopropane Precursor step1 Piperidine Ring Formation start->step1 ketone N-Boc-6-azaspiro[2.5]octan-4-one step1->ketone reduction Asymmetric Reduction (e.g., using a chiral reducing agent) ketone->reduction protected_alcohol tert-butyl (4S)-4-hydroxy- 6-azaspiro[2.5]octane-6-carboxylate reduction->protected_alcohol deprotection Acidic Cleavage of Boc Group (e.g., TFA or HCl) protected_alcohol->deprotection final_product (4S)-6-Azaspiro[2.5]octan-4-ol deprotection->final_product

Figure 2. General synthetic workflow for (4S)-6-Azaspiro[2.5]octan-4-ol.
Experimental Protocol: Synthesis of tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (Hypothetical)

While a specific, publicly available protocol for this exact molecule is scarce, the following hypothetical procedure is based on established methods for the synthesis of similar compounds. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory experience and safety considerations.

Step 1: Synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

This ketone intermediate is a critical precursor. Its synthesis could potentially start from a cyclopropane-containing building block which is then elaborated to form the piperidine ring.

Step 2: Stereoselective Reduction to form tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

  • To a solution of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate in a suitable solvent (e.g., methanol or ethanol) at a reduced temperature (e.g., 0 °C or -78 °C), a stereoselective reducing agent is added.

  • Chiral reducing agents such as those derived from boranes (e.g., (R)-2-methyl-CBS-oxazaborolidine with a borane source) or chiral aluminum hydrides can be employed to achieve the desired (S)-stereochemistry at the C4 position.

  • The reaction is stirred at the reduced temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride or Rochelle's salt solution).

  • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel typically yields the desired N-Boc protected alcohol.

Experimental Protocol: Deprotection to (4S)-6-Azaspiro[2.5]octan-4-ol
  • The purified tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane), is added to the solution.

  • The reaction mixture is stirred at room temperature for a period of time until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess acid are removed under reduced pressure.

  • If the hydrochloride salt is desired, the residue can be triturated with a non-polar solvent like diethyl ether to induce precipitation. The solid is then collected by filtration and dried to afford (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride.

Structural Elucidation and Analytical Data

The definitive structural confirmation of (4S)-6-Azaspiro[2.5]octan-4-ol and its intermediates relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the piperidine ring protons, and the proton on the carbon bearing the hydroxyl group. The chemical shift and coupling constants of the H4 proton would be indicative of its axial or equatorial orientation.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts of the spiro-carbon and the C4 carbon would be of particular interest.

While specific, publicly available NMR data for (4S)-6-Azaspiro[2.5]octan-4-ol is limited, the following table provides predicted chemical shift ranges based on analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.3 - 0.85 - 15
Spiro-C-20 - 30
Piperidine CH₂ (C2, C3, C5)1.5 - 3.540 - 60
CH-OH (C4)3.5 - 4.560 - 70

Table 1: Predicted NMR Chemical Shift Ranges for (4S)-6-Azaspiro[2.5]octan-4-ol.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive evidence for the three-dimensional structure, including the absolute stereochemistry at the C4 position and the preferred conformation of the piperidine ring in the solid state.

Applications in Drug Discovery

The 6-azaspiro[2.5]octane scaffold has been incorporated into a number of drug candidates across various therapeutic areas. Its rigid structure and the ability to introduce functionality at different positions make it an attractive building block for creating potent and selective inhibitors of biological targets.

One notable example is the use of the 6-azaspiro[2.5]octane moiety in the development of inhibitors of KIF18a[1]. KIF18a is a mitotic kinesin that plays a crucial role in chromosome alignment during cell division, and its inhibition is a potential therapeutic strategy for the treatment of cancer[1]. The inclusion of the spirocyclic scaffold in these inhibitors is likely intended to optimize binding to the target protein and to improve physicochemical properties.

The hydroxyl group in (4S)-6-Azaspiro[2.5]octan-4-ol provides a handle for further functionalization, allowing for its incorporation into larger molecules through ether or ester linkages, or its use as a hydrogen bond donor in interactions with a biological target.

The workflow for incorporating such a scaffold into a drug discovery program is illustrated below.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization cluster_3 Preclinical Development synthesis (4S)-6-Azaspiro[2.5]octan-4-ol Synthesis and Purification derivatization Chemical Derivatization synthesis->derivatization screening High-Throughput Screening derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical In vivo Efficacy and Toxicology Studies lead_opt->preclinical

Figure 3. Integration of (4S)-6-Azaspiro[2.5]octan-4-ol into a drug discovery pipeline.

Conclusion

(4S)-6-Azaspiro[2.5]octan-4-ol is a chiral, spirocyclic building block with significant potential in medicinal chemistry. Its rigid three-dimensional structure, combined with the presence of a hydroxyl group for further functionalization, makes it a valuable scaffold for the design of novel therapeutic agents. While detailed synthetic and analytical data are not widely available in the public domain, the principles of stereoselective synthesis and conformational analysis provide a strong foundation for its preparation and utilization. As the demand for novel chemical matter in drug discovery continues to grow, scaffolds such as (4S)-6-Azaspiro[2.5]octan-4-ol are poised to play an increasingly important role in the development of the next generation of medicines.

References

  • US20200239441A1 - Kif18a inhibitors - Google P

Sources

Exploratory

An In-Depth Technical Guide to (4S)-6-Azaspiro[2.5]octan-4-ol: A Key Spirocyclic Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architecture...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks. Their inherent three-dimensionality, resulting from two rings sharing a single atom, provides a rigid and spatially defined framework. This contrasts with traditional flat, aromatic structures and offers a pathway to escape "flatland" in medicinal chemistry, often leading to enhanced target specificity, increased metabolic stability, and improved aqueous solubility. The 6-azaspiro[2.5]octane core, a motif featuring a cyclopropane ring fused to a piperidine ring, has garnered significant attention for its utility in constructing complex and potent bioactive molecules. This guide provides a comprehensive technical overview of a key derivative, (4S)-6-Azaspiro[2.5]octan-4-ol, focusing on its chemical identity, synthesis, and critical role in the development of next-generation therapeutics.

Core Compound Identification: (4S)-6-Azaspiro[2.5]octan-4-ol

IUPAC Name: (4S)-6-Azaspiro[2.5]octan-4-ol[1]

CAS Number: 1103501-90-1[1]

Molecular Formula: C₇H₁₃NO[1]

Molecular Weight: 127.18 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of (4S)-6-Azaspiro[2.5]octan-4-ol.

Physicochemical Properties and Stereochemistry

The defining feature of (4S)-6-Azaspiro[2.5]octan-4-ol is its specific stereochemistry. The "(4S)" designation indicates the absolute configuration at the carbon atom bearing the hydroxyl group. This stereocenter is crucial, as the spatial orientation of the hydroxyl group can significantly influence binding interactions with biological targets. The spirocyclic nature of the molecule imparts a high degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

A common synthetic precursor and protected form of this molecule is tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, with the CAS Number 1101840-73-6.[2] This N-Boc protected intermediate is frequently used in multi-step syntheses due to the stability it confers and the ease of deprotection under acidic conditions.

Synthesis of the 6-Azaspiro[2.5]octane Core

General Strategies for Azaspirocycle Synthesis:
  • Enzymatic Approaches: Recent advancements have demonstrated the use of engineered carbene transferases for the cyclopropanation of unsaturated exocyclic N-heterocycles.[3] This biocatalytic method offers a powerful platform for the stereodivergent synthesis of azaspiro[2.y]alkanes, allowing for the selective formation of all possible stereoisomers with high yields and excellent stereoselectivity.[3] These enzymatic reactions can be performed on a gram scale in aqueous media, presenting a green and scalable alternative to traditional chemical methods.[3]

  • Chemical Synthesis of Related Scaffolds: Patents describing the synthesis of related compounds, such as 4-oxa-7-azaspiro[2.5]octane, often start from readily available materials like 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester.[4] A typical sequence involves substitution, hydrogenation, cyclization, and reduction to form the spirocyclic core.[4] These methodologies, while not directly applicable, provide a conceptual framework for the chemical synthesis of the 6-azaspiro[2.5]octane skeleton.

Applications in Medicinal Chemistry: A Key Building Block for KIF18A Inhibitors

The primary and most significant application of (4S)-6-Azaspiro[2.5]octan-4-ol and its parent scaffold, 6-azaspiro[2.5]octane, is in the development of inhibitors for the kinesin motor protein KIF18A. KIF18A is a crucial protein involved in mitosis, and its inhibition has emerged as a promising therapeutic strategy for the treatment of cancer.[5][6]

Numerous patents from pharmaceutical companies detail the incorporation of the 6-azaspiro[2.5]octane moiety into potent and selective KIF18A inhibitors.[5][6][7] This scaffold often serves as a key structural element that interacts with the target protein, and the specific stereochemistry of substituents on the piperidine ring can dramatically impact binding affinity and overall efficacy.

Representative KIF18A Inhibitor Structure Incorporating the 6-Azaspiro[2.5]octane Moiety:

Figure 2: Generalized structure of a KIF18A inhibitor.

The 6-azaspiro[2.5]octane group in these inhibitors plays a critical role in orienting the molecule within the binding pocket of KIF18A. The stereochemistry at the 4-position, as seen in (4S)-6-Azaspiro[2.5]octan-4-ol, would introduce a hydroxyl group that can act as a hydrogen bond donor or acceptor, further enhancing the binding affinity and selectivity of the final compound.

Experimental Protocols and Future Directions

While a specific, publicly available, step-by-step protocol for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol is currently elusive, the increasing importance of this scaffold in active pharmaceutical ingredients suggests that such methods are likely well-established within the proprietary domain of pharmaceutical development.

For researchers in the public sector, the development of a robust and scalable stereoselective synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol would be a significant contribution to the field of medicinal chemistry. Such a synthesis would likely involve an asymmetric reaction to establish the (4S) stereocenter, followed by the construction of the spirocyclic system.

Future research will undoubtedly continue to explore the utility of the 6-azaspiro[2.5]octane scaffold in other therapeutic areas. Its unique conformational properties make it an attractive building block for a wide range of biological targets. As our understanding of the "rules" of molecular design in three dimensions continues to evolve, we can expect to see (4S)-6-Azaspiro[2.5]octan-4-ol and related spirocycles play an increasingly important role in the development of novel, effective, and safe medicines.

Conclusion

(4S)-6-Azaspiro[2.5]octan-4-ol is a stereochemically defined, spirocyclic building block of significant interest to the pharmaceutical industry. Its rigid, three-dimensional structure and the presence of a key hydroxyl functional group make it an ideal component for the design of potent and selective enzyme inhibitors. The demonstrated importance of the 6-azaspiro[2.5]octane core in the development of KIF18A inhibitors for oncology highlights the immense potential of this scaffold. As synthetic methodologies for accessing such complex spirocycles become more accessible, we can anticipate a proliferation of new drug candidates incorporating this valuable molecular framework, ultimately leading to the advancement of therapies for a range of human diseases.

References

  • PubChem. (4S)-6-Azaspiro[2.5]octan-4-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). Kif18a inhibitors. US20200239441A1.
  • Google Patents. (2018). Intermediate of 4-oxa-7-azaspiro[2.
  • CheRxiv. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • Google Patents. (2021). Amide compounds of formula (I) and compositions containing them, and processes for preparing such compounds. CA 3146693 A1.
  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Google Patents. (2021). Amide compounds of formula (I) and compositions containing them, and processes for preparing such compounds. WO 2021/026098 A1.
  • Google Patents. (2003).

Sources

Foundational

Stereochemistry of 6-Azaspiro[2.5]octan-4-ol

An In-depth Technical Guide to the Abstract The 6-azaspiro[2.5]octan-4-ol scaffold is a molecule of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure that offers...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The 6-azaspiro[2.5]octan-4-ol scaffold is a molecule of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure that offers unique spatial arrangements for interacting with biological targets. This guide provides a comprehensive technical overview of the stereochemistry of 6-azaspiro[2.5]octan-4-ol, a critical aspect influencing its pharmacological and pharmacokinetic properties. We will delve into the inherent stereochemical complexity of this molecule, explore strategies for stereoselective synthesis and chiral separation, and discuss the essential analytical techniques for stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular framework.

Introduction: The Significance of Stereochemistry in Drug Design

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological effects, from desired therapeutic outcomes to adverse or toxic effects.[1][2] The interaction between a chiral drug and its biological target, typically a protein or enzyme, is highly specific, akin to a key fitting into a lock. Therefore, a thorough understanding and control of stereochemistry are not merely academic exercises but crucial for the development of safe and effective pharmaceuticals.

The 6-azaspiro[2.5]octane framework has emerged as a valuable scaffold in drug discovery, often serving as a bioisosteric replacement for planar aromatic rings to improve properties such as potency, selectivity, and metabolic stability.[3] The introduction of a hydroxyl group at the 4-position of this spirocyclic system to form 6-azaspiro[2.5]octan-4-ol introduces additional stereochemical complexity and functionalization potential, making a detailed analysis of its stereoisomers essential.

Stereochemical Landscape of 6-Azaspiro[2.5]octan-4-ol

The structure of 6-azaspiro[2.5]octan-4-ol features two sources of stereoisomerism: a spirocyclic carbon atom and a stereogenic center at the carbon bearing the hydroxyl group.

  • The Spirocenter: The carbon atom common to both the cyclopropane and piperidine rings (C5) is a spirocenter.

  • The Chiral Carbon: The carbon atom at the 4-position, bonded to the hydroxyl group, is a chiral center.

The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

A representative structure, (4S)-6-Azaspiro[2.5]octan-4-ol, is documented in the PubChem database, confirming the existence and recognition of specific stereoisomers of this molecule.[4]

Strategies for Stereoselective Synthesis and Chiral Resolution

The controlled synthesis of specific stereoisomers of 6-azaspiro[2.5]octan-4-ol is a key challenge and a critical step in its application in drug discovery. Two primary approaches are generally employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single desired stereoisomer directly. While specific literature on the asymmetric synthesis of 6-azaspiro[2.5]octan-4-ol is not abundant, methodologies developed for similar azaspirocyclic systems can provide valuable insights.

Recent advancements have demonstrated the use of enzymatic catalysis for the stereodivergent synthesis of azaspiro[2.y]alkanes.[3] Engineered enzymes, such as carbene transferases, have been shown to facilitate the cyclopropanation of unsaturated N-heterocycles with high diastereo- and enantioselectivity.[3] This approach offers a promising avenue for the synthesis of enantiomerically pure 6-azaspiro[2.5]octane precursors, which could then be further functionalized to introduce the hydroxyl group at the 4-position in a stereocontrolled manner.

Chiral Resolution

When a synthetic route yields a mixture of stereoisomers, chiral resolution techniques are employed to separate them.

  • Fractional Crystallization: This classical method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[5]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the absolute and relative stereochemistry of 6-azaspiro[2.5]octan-4-ol is crucial for establishing structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of relative stereochemistry. For spirocyclic systems like 6-azaspiro[2.5]octan-4-ol, 1H and 13C NMR can provide valuable information about the conformation and configuration of the rings.[6]

Analysis of coupling constants and chemical shifts of the protons and carbons in the piperidine and cyclopropane rings can reveal the preferred conformations and the relative orientation of substituents.[6] Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can further aid in determining the spatial proximity of atoms and thus the relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[3] This technique provides a precise three-dimensional map of the atomic arrangement in a crystalline solid. To determine the absolute stereochemistry, the molecule is often crystallized as a salt with a chiral counter-ion of known absolute configuration or by utilizing anomalous dispersion effects if a heavy atom is present.

The absolute configuration of an (R)-azaspiro[2.y]alkane has been successfully determined by X-ray crystallography, demonstrating the applicability of this method to this class of compounds.[3]

Pharmacological Implications of Stereoisomerism in 6-Azaspiro[2.5]octan-4-ol

As with other chiral molecules, the individual stereoisomers of 6-azaspiro[2.5]octan-4-ol are expected to exhibit distinct pharmacological profiles. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, have a different activity, or even be responsible for undesirable side effects.[1][5]

Therefore, the development of a single enantiomer drug, or "chiral switch," is a common strategy in modern drug development to improve the therapeutic index of a chiral drug.[2] A thorough investigation of the pharmacological and toxicological properties of each stereoisomer of 6-azaspiro[2.5]octan-4-ol is essential for its successful development as a therapeutic agent.

Conclusion

The stereochemistry of 6-azaspiro[2.5]octan-4-ol is a multifaceted and critical aspect that profoundly influences its potential as a scaffold in drug discovery. The presence of two stereocenters gives rise to four stereoisomers, each with potentially unique biological properties. The ability to selectively synthesize or separate these stereoisomers and to definitively characterize their three-dimensional structure is paramount. This guide has provided a technical overview of the key stereochemical considerations, synthetic strategies, and analytical methodologies relevant to 6-azaspiro[2.5]octan-4-ol. A continued focus on stereochemically pure compounds will undoubtedly pave the way for the development of novel and improved therapeutics based on this promising azaspirocyclic scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44541813, (4S)-6-Azaspiro[2.5]octan-4-ol. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22417173, 6-Azaspiro[2.5]octane. Retrieved January 19, 2026 from [Link].

  • Noton, T. M., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved January 19, 2026 from [Link].

  • Krasavin, M., et al. (2018). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ChemistrySelect.
  • Dow, M., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved January 19, 2026 from [Link].

  • Krasavin, M. (2018). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Organic & Biomolecular Chemistry.
  • Google Patents (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Kandavel, M., & Vasanthi, A. (2002). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Indian journal of pharmaceutical sciences, 64(1), 1-10.
  • ResearchGate (2017). (PDF) Effects of Stereoisomers on Drug Activity. Retrieved January 19, 2026 from [Link].

  • Imielski, P. F., et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 38(11), 934-940.
  • Ochiai, Y., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Chemical & pharmaceutical bulletin, 35(3), 1100-1111.
  • Purdue University. X-Ray Crystallography - Software. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro(2.5)octane. Retrieved January 19, 2026 from [Link].

  • SpectraBase. 2-METHYL-1-OXA-2-AZASPIRO-[2.5]-OCTAN - Optional[13C NMR]. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170221801, Preparation of(S)-4-azaspiro[2.5]octan-6-amine. Retrieved January 19, 2026 from [Link].

Visualizations

Stereoisomers racemate1 Racemic Mixture 1 (5R/S, 4R/S) enantiomerA1 (5R, 4R)-isomer racemate1->enantiomerA1 Chiral Resolution enantiomerA2 (5S, 4S)-isomer racemate1->enantiomerA2 Chiral Resolution racemate2 Racemic Mixture 2 (5R/S, 4S/R) enantiomerB1 (5R, 4S)-isomer racemate2->enantiomerB1 Chiral Resolution enantiomerB2 (5S, 4R)-isomer racemate2->enantiomerB2 Chiral Resolution

Caption: Stereochemical relationship of the four possible stereoisomers of 6-azaspiro[2.5]octan-4-ol.

Workflow cluster_synthesis Synthesis & Separation cluster_analysis Characterization cluster_application Application start Starting Materials synthesis Synthesis of Racemic 6-Azaspiro[2.5]octan-4-ol start->synthesis resolution Chiral Resolution (e.g., HPLC, Crystallization) synthesis->resolution isomers Isolated Stereoisomers resolution->isomers nmr NMR Spectroscopy (Relative Stereochemistry) isomers->nmr xray X-ray Crystallography (Absolute Stereochemistry) isomers->xray pharma Pharmacological Testing isomers->pharma sar Structure-Activity Relationship (SAR) pharma->sar

Caption: General workflow for the stereoselective investigation of 6-azaspiro[2.5]octan-4-ol.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (4S)-6-Azaspiro[2.5]octan-4-ol

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, there is an escalating demand for molecular scaffolds that offer three-dim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is an escalating demand for molecular scaffolds that offer three-dimensional complexity to escape the "flatland" of traditional aromatic compounds. Azaspirocycles, spirocyclic frameworks incorporating at least one nitrogen atom, have emerged as powerful building blocks in this pursuit. Their rigid, multi-vectorial structures provide a unique platform for the precise spatial arrangement of substituents, enabling enhanced interaction with complex biological targets such as protein-protein interfaces and allosteric kinase sites.

Among these, the azaspiro[2.5]octane core, which fuses a piperidine ring with a cyclopropane ring, has garnered considerable interest.[1] This scaffold imparts a high degree of sp³ character, a feature correlated with higher success rates in clinical development.[2] The incorporation of azaspiro[2.5]octane motifs has been shown to improve critical drug-like properties, including aqueous solubility and metabolic stability, while potentially enhancing biological activity and optimizing pharmacokinetics.[1][2]

(4S)-6-Azaspiro[2.5]octan-4-ol, a specific chiral derivative, presents a synthetically accessible building block for the creation of novel chemical entities. Its stereochemistry and the presence of a hydroxyl group offer vectors for further functionalization, making it a valuable intermediate for library synthesis in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the characterization of its downstream derivatives.

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for (4S)-6-Azaspiro[2.5]octan-4-ol and outlines the detailed experimental protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (4S)-6-Azaspiro[2.5]octan-4-ol, ¹H NMR provides critical information about the number of distinct proton environments, their connectivity through spin-spin coupling, and their spatial orientation.

Predicted ¹H NMR Data

Due to the current lack of publicly available experimental spectra for (4S)-6-Azaspiro[2.5]octan-4-ol, the following data is predicted. It is crucial to note that the exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.[3]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1, H-20.4 - 0.8m
H-3, H-51.5 - 1.9m
H-43.8 - 4.1m
H-7, H-82.8 - 3.2m
OH1.5 - 3.5br s
NH1.5 - 3.0br s
Experimental Protocol for ¹H NMR

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring a homogeneous magnetic field and a sufficient signal-to-noise ratio for this small molecule.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4S)-6-Azaspiro[2.5]octan-4-ol.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] The choice of solvent is critical; deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[5]

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp lines and high resolution.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of approximately 12 ppm centered around 6 ppm is typically sufficient for a molecule of this type.

    • The number of scans can be relatively low (e.g., 8 or 16) due to the high sensitivity of ¹H NMR.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Figure 1. Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is an indispensable tool for structural confirmation.[6]

Predicted ¹³C NMR Data

The following chemical shifts are predicted for (4S)-6-Azaspiro[2.5]octan-4-ol. Typically, proton-decoupled spectra are acquired, resulting in a single peak for each unique carbon atom.[7]

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-210 - 20
C-3, C-530 - 40
C-460 - 70
C-spiro20 - 30
C-7, C-845 - 55
Experimental Protocol for ¹³C NMR

The primary consideration for ¹³C NMR is overcoming its inherent low sensitivity. This protocol is designed to achieve an adequate signal-to-noise ratio.

  • Sample Preparation:

    • A more concentrated sample is required compared to ¹H NMR. Use 20-50 mg of (4S)-6-Azaspiro[2.5]octan-4-ol dissolved in ~0.7 mL of a deuterated solvent.

    • Follow the same filtering procedure as for ¹H NMR to ensure a clean sample.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, causing all carbon signals to appear as singlets.[6]

    • A wider spectral width is needed, typically 0-220 ppm.[7]

    • A significantly larger number of scans is required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

    • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Use Locked & Shimmed Sample filter->insert tune Tune Probe for ¹³C insert->tune acquire Acquire Decoupled Spectrum (≥1024 scans) tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference to Solvent phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Figure 2. Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For (4S)-6-Azaspiro[2.5]octan-4-ol, the key functional groups are the alcohol (O-H) and the secondary amine (N-H).

Characteristic IR Absorption Bands
Functional GroupBondWavenumber (cm⁻¹)Peak Characteristics
AlcoholO-H stretch3200 - 3600Broad, strong
Secondary AmineN-H stretch3300 - 3500Medium, sharp
AlkaneC-H stretch2850 - 3000Strong, sharp
AlcoholC-O stretch1000 - 1260Strong

The broadness of the O-H stretch is a hallmark feature, resulting from intermolecular hydrogen bonding.[9][10]

Experimental Protocol for FT-IR (Thin Solid Film Method)

This method is chosen for its simplicity and efficiency for solid samples.

  • Sample Preparation:

    • Dissolve a small amount (~1-2 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[11]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[11]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[11]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance versus wavenumber.

    • Identify the key absorption bands and correlate them to the functional groups present in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample in Volatile Solvent deposit Deposit Drop on Salt Plate dissolve->deposit evaporate Evaporate Solvent to Form Film deposit->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum (16-32 scans) background->sample Final Spectrum Final Spectrum sample->Final Spectrum

Figure 3. Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of fragmentation patterns.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like (4S)-6-Azaspiro[2.5]octan-4-ol, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]

Expected Mass Spectrometry Data
  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight: 127.18 g/mol

  • Exact Mass: 127.0997

  • Expected Ion (ESI+): [M+H]⁺ = m/z 128.1070

Characteristic Fragmentation Patterns

Alcohols often undergo fragmentation via dehydration (loss of H₂O) or alpha-cleavage.[9]

  • Dehydration: [M+H - H₂O]⁺ = m/z 110.0964

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

Experimental Protocol for ESI-MS

This protocol is designed for direct infusion analysis, providing rapid molecular weight confirmation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]

    • Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[14]

    • Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.[14]

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • If using a high-resolution mass spectrometer, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

    • Analyze any significant fragment ions to gain further structural information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution (~1 mg/mL in MeOH/ACN + 0.1% FA) infuse Infuse into ESI Source (5-10 µL/min) prepare->infuse ionize Apply High Voltage (Ionization) infuse->ionize desolvate Desolvate with Heat & Gas ionize->desolvate acquire Acquire Spectrum desolvate->acquire find_mh Identify [M+H]⁺ Peak acquire->find_mh confirm_mass Confirm Exact Mass (HRMS) find_mh->confirm_mass analyze_frags Analyze Fragments confirm_mass->analyze_frags Final Spectrum & Interpretation Final Spectrum & Interpretation analyze_frags->Final Spectrum & Interpretation

Figure 4. Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of (4S)-6-Azaspiro[2.5]octan-4-ol, utilizing ¹H NMR, ¹³C NMR, IR, and MS, is essential for its structural verification and quality assessment. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge of the expected spectroscopic data and the robust, self-validating protocols required to obtain it. While experimental data for this specific compound is not yet widely disseminated, the principles and procedures outlined herein establish a clear path for its characterization. The unique structural attributes of the azaspiro[2.5]octane scaffold ensure its continued importance in the development of next-generation therapeutics, making a thorough understanding of its analytical chemistry a critical asset in the field.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

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  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • NIH National Library of Medicine. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

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  • PubMed. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Available at: [Link]

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  • IIT Kanpur. 13C NMR spectroscopy. Available at: [Link]

  • Nature. Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

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  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Available at: [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • PubChem. 6-Azaspiro[2.5]octane. Available at: [Link]

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  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Available at: [Link]

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Foundational

(4S)-6-Azaspiro[2.5]octan-4-ol: A Technical Guide to a Novel Scaffold for Drug Discovery

Abstract: The quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. Azaspirocycles have emerged as a compelling class...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. Azaspirocycles have emerged as a compelling class of saturated heterocycles that offer a rigid, three-dimensional framework, often leading to improved target engagement and metabolic stability. This technical guide provides an in-depth exploration of (4S)-6-Azaspiro[2.5]octan-4-ol, a chiral azaspirocycle with significant potential as a versatile scaffold for the development of novel therapeutics. Drawing upon established synthetic strategies and the known pharmacology of closely related analogs, this document outlines plausible synthetic routes, highlights key experimental considerations, and discusses the promising therapeutic applications of this underexplored chemical entity, with a particular focus on its potential as a modulator of the M4 muscarinic acetylcholine receptor.

Introduction: The Rise of Azaspirocycles in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with a discernible shift towards molecules possessing greater three-dimensional complexity. This move away from flat, aromatic structures is driven by the need to engage with intricate biological targets and to optimize pharmacokinetic profiles. Azaspirocycles, characterized by two rings sharing a single carbon atom, with at least one ring containing a nitrogen atom, have garnered significant attention in this context. Their rigid conformational nature can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

The 6-azaspiro[2.5]octane core, a fusion of a cyclopropane and a piperidine ring, is a particularly attractive scaffold. It can be considered a bioisostere of piperidine, a ubiquitous motif in approved drugs. The introduction of the spirocyclic cyclopropane ring imparts a defined three-dimensional geometry and can modulate the basicity of the piperidine nitrogen, influencing properties such as solubility and off-target interactions. Furthermore, the stereochemistry of substituents on the 6-azaspiro[2.5]octane ring can have a profound impact on biological activity, underscoring the importance of stereocontrolled synthesis.

This guide focuses on a specific chiral derivative, (4S)-6-Azaspiro[2.5]octan-4-ol. The presence of a hydroxyl group at the 4-position of the piperidine ring introduces a key functional handle for further chemical modification and a potential hydrogen bonding moiety for target interaction. The defined (4S) stereochemistry is critical, as biological systems are exquisitely sensitive to the spatial arrangement of atoms.

Synthetic Strategies for (4S)-6-Azaspiro[2.5]octan-4-ol

Proposed Multi-Step Chemical Synthesis

This proposed route leverages a stereoselective reduction of a key ketone intermediate to establish the desired (4S) stereocenter. The synthesis is designed to be robust and amenable to scale-up.

Diagram of the Proposed Chemical Synthesis Workflow:

A 1-Boc-4-piperidone B spiro-epoxide A->B Corey-Chaykovsky Reaction C amino alcohol B->C Regioselective epoxide opening D N-protected (4S)-6-Azaspiro[2.5]octan-4-ol C->D Intramolecular cyclization E (4S)-6-Azaspiro[2.5]octan-4-ol D->E Deprotection

Caption: Proposed multi-step chemical synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Rationale: The Corey-Chaykovsky reaction is a reliable method for the synthesis of epoxides from ketones. The use of trimethylsulfoxonium iodide and a strong base generates the reactive ylide in situ.

  • Procedure:

    • To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature.

    • Stir the resulting mixture for 30 minutes until the evolution of hydrogen gas ceases.

    • Add a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the spiro-epoxide as a white solid.

Step 2: Regioselective Epoxide Opening

  • Rationale: The regioselective opening of the epoxide with a suitable amine is a critical step. The choice of amine and reaction conditions will influence the regioselectivity. For this proposed synthesis, we will use a chiral amine to induce asymmetry, which can be followed by further steps to achieve the desired stereochemistry.

  • Procedure:

    • Dissolve the spiro-epoxide (1.0 eq.) in a suitable solvent such as isopropanol.

    • Add a chiral amine, for example, (R)-(-)-2-phenylglycinol (1.1 eq.).

    • Heat the reaction mixture to reflux for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The resulting amino alcohol can be purified by column chromatography.

Step 3: Intramolecular Cyclization

  • Rationale: This step involves the formation of the cyclopropane ring. A plausible approach is through an intramolecular cyclization of a suitably functionalized intermediate derived from the amino alcohol.

  • Procedure (Hypothetical):

    • The amino alcohol from the previous step would be converted to a better leaving group at the primary alcohol, for example, a tosylate or mesylate.

    • Treatment of the resulting intermediate with a non-nucleophilic base would induce an intramolecular SN2 reaction, forming the cyclopropane ring and displacing the leaving group to form the azaspirocyclic core.

Step 4: Stereoselective Reduction of the Ketone

  • Rationale: Assuming an alternative route that leads to a 6-azaspiro[2.5]octan-4-one precursor, a stereoselective reduction is necessary to obtain the (4S)-alcohol. Chiral reducing agents such as (R)-CBS-oxazaborolidine are known to give high enantioselectivity in the reduction of prochiral ketones.

  • Procedure:

    • Dissolve the N-protected 6-azaspiro[2.5]octan-4-one (1.0 eq.) in anhydrous THF under a nitrogen atmosphere and cool to -20 °C.

    • Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in toluene.

    • Slowly add borane-dimethyl sulfide complex (1.1 eq.) dropwise, maintaining the temperature below -15 °C.

    • Stir the reaction for 2-4 hours at -20 °C.

    • Quench the reaction by the slow addition of methanol, followed by 1M HCl.

    • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the N-protected (4S)-6-azaspiro[2.5]octan-4-ol.

Step 5: Deprotection

  • Rationale: The final step is the removal of the N-protecting group (e.g., Boc) to yield the target compound. Acidic conditions are typically employed for this transformation.

  • Procedure:

    • Dissolve the N-protected (4S)-6-azaspiro[2.5]octan-4-ol in a suitable solvent like dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate) and extracted, or used directly as the salt.

Proposed Biocatalytic Synthesis via Stereodivergent Cyclopropanation

Recent advances in biocatalysis offer a powerful and environmentally friendly alternative for the synthesis of chiral molecules. Engineered enzymes can exhibit exquisite stereoselectivity, providing access to enantiomerically pure compounds that are challenging to obtain through traditional chemical methods. An enzymatic approach to (4S)-6-Azaspiro[2.5]octan-4-ol could leverage a stereodivergent carbene transferase platform.

Diagram of the Proposed Biocatalytic Workflow:

cluster_0 Substrates A N-protected 4-hydroxy-1,2,3,6-tetrahydropyridine C Engineered Carbene Transferase A->C B Diazoacetate B->C D N-protected (4S)-6-Azaspiro[2.5]octan-4-ol C->D Stereoselective cyclopropanation E (4S)-6-Azaspiro[2.5]octan-4-ol D->E Deprotection

Caption: Proposed biocatalytic synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol.

Experimental Protocol (Hypothetical):

  • Rationale: This protocol is based on the principles of enzymatic cyclopropanation using an engineered carbene transferase. The specific enzyme and reaction conditions would require screening and optimization for this particular substrate.

  • Procedure:

    • Enzyme Preparation: An engineered protoglobin-based carbene transferase, selected for its ability to catalyze the formation of the desired (4S) stereoisomer, would be expressed in a suitable host (e.g., E. coli) and used as a whole-cell catalyst or as a purified enzyme.

    • Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution containing the N-protected 4-hydroxy-1,2,3,6-tetrahydropyridine substrate and the enzyme preparation would be prepared.

    • Carbene Precursor Addition: A solution of a diazoacetate (e.g., ethyl diazoacetate) would be added slowly to the reaction mixture. The slow addition is crucial to maintain a low concentration of the reactive carbene precursor.

    • Reaction Monitoring: The progress of the reaction would be monitored by analyzing samples for the consumption of the starting material and the formation of the product using techniques like HPLC or GC-MS.

    • Work-up and Purification: Upon completion, the reaction mixture would be extracted with an organic solvent. The organic layer would be dried and concentrated, and the product purified by column chromatography.

    • Deprotection: The N-protecting group would be removed as described in the chemical synthesis protocol to yield (4S)-6-Azaspiro[2.5]octan-4-ol.

Potential Applications in Drug Discovery: A Focus on the M4 Muscarinic Acetylcholine Receptor

The therapeutic potential of (4S)-6-Azaspiro[2.5]octan-4-ol can be inferred from the biological activity of closely related chiral 6-azaspiro[2.5]octane derivatives. A significant body of research has highlighted the utility of this scaffold in the development of selective antagonists for the M4 muscarinic acetylcholine receptor.[1]

The M4 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the striatum. It plays a crucial role in modulating neurotransmission, and its dysfunction has been implicated in various neurological and psychiatric disorders.[2] Selective antagonists of the M4 receptor are being investigated as potential treatments for conditions such as Parkinson's disease and dystonia.[3][4] Non-selective muscarinic antagonists have shown efficacy in these disorders but are often associated with significant side effects due to their action on other muscarinic receptor subtypes.[3][4] Therefore, the development of highly selective M4 antagonists is a key objective in neuroscience drug discovery.

Research on chiral 6-azaspiro[2.5]octanes has demonstrated that the stereochemistry at the spirocyclic center is a critical determinant of M4 receptor affinity and selectivity.[1] Specifically, the (R)-enantiomer of certain derivatives has been shown to possess high potency as an M4 antagonist.[1][5] While the specific compound of this guide is (4S)-6-Azaspiro[2.5]octan-4-ol, the principles of stereospecificity from these studies are highly relevant. The (4S) stereocenter, in conjunction with the spirocyclic core, will present a unique three-dimensional pharmacophore that could be optimized for high-affinity and selective binding to the M4 receptor.

The hydroxyl group at the 4-position offers a valuable point for diversification. It can be functionalized to explore structure-activity relationships (SAR) and to fine-tune the physicochemical properties of potential drug candidates. For instance, it could be used as a handle to introduce groups that modulate solubility, metabolic stability, or to form specific interactions with the target protein.

Signaling Pathway Implication:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates Azaspiro_ol (4S)-6-Azaspiro[2.5]octan-4-ol (as an M4 Antagonist) Azaspiro_ol->M4R Blocks ACh Binding

Caption: Potential mechanism of action of (4S)-6-Azaspiro[2.5]octan-4-ol as an M4 receptor antagonist.

Physicochemical Properties and Data Summary

While experimental data for (4S)-6-Azaspiro[2.5]octan-4-ol is limited, some properties can be predicted or inferred from its structure and available data for the parent scaffold.

PropertyPredicted/Known ValueSource
Molecular FormulaC7H13NOPubChem
Molecular Weight127.18 g/mol PubChem
Boiling Point245.8±23.0 °C (Predicted)ChemicalBook
Density1.12±0.1 g/cm3 (Predicted)ChemicalBook
pKa14.87±0.20 (Predicted)ChemicalBook
LogP (Predicted)~0.5 - 1.5-

Conclusion and Future Directions

(4S)-6-Azaspiro[2.5]octan-4-ol represents a novel and promising scaffold for drug discovery. Its rigid, three-dimensional structure, coupled with the presence of a key functional handle and a defined stereocenter, makes it an attractive starting point for the development of new therapeutics. The proposed synthetic routes, including a stereoselective chemical synthesis and a modern biocatalytic approach, provide a clear path to accessing this molecule.

The strong evidence linking the 6-azaspiro[2.5]octane core to potent and selective M4 muscarinic acetylcholine receptor antagonism highlights a primary and compelling therapeutic application for derivatives of (4S)-6-Azaspiro[2.5]octan-4-ol. Further research should focus on the efficient and stereocontrolled synthesis of this compound, followed by a thorough evaluation of its pharmacological properties. The exploration of its potential as a scaffold for targeting other biological systems is also a worthy endeavor. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like (4S)-6-Azaspiro[2.5]octan-4-ol are poised to play an important role in the future of medicinal chemistry.

References

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  • Moehle, K. N., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

  • McKinney, M., et al. (1992). Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells. British Journal of Pharmacology, 106(2), 355–361. [Link]

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  • Moehle, K. N., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1337–1349. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

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  • Bender, A. M., et al. (2021). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ResearchGate. [Link]

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Exploratory

The Strategic Application of (4S)-6-Azaspiro[2.5]octan-4-ol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic-heavy molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic-heavy molecules towards scaffolds rich in sp³-hybridized carbons that offer superior three-dimensional complexity. This evolution, often termed "escaping flatland," seeks to improve compound properties and access novel chemical space for challenging biological targets.[1] Azaspirocycles have emerged as a class of privileged scaffolds at the forefront of this movement.[2] This technical guide focuses on a specific, high-value building block: (4S)-6-Azaspiro[2.5]octan-4-ol . We will dissect its structural and physicochemical advantages, explore its potential applications in oncology and neuroscience based on validated targets for the parent scaffold, and provide robust, actionable synthetic and experimental protocols to empower its use in drug discovery campaigns.

The Azaspiro[2.5]octane Scaffold: A Gateway to Three-Dimensional Chemical Space

For decades, drug discovery has been dominated by "flat" molecules, which, while synthetically accessible, often suffer from poor solubility, metabolic instability, and off-target effects. The strategic incorporation of rigid, three-dimensional scaffolds can mitigate these liabilities.[3] The 6-azaspiro[2.5]octane framework, a fusion of a cyclopropane and a piperidine ring sharing a single quaternary carbon, offers a compelling solution.

Core Structural & Physicochemical Advantages

The unique architecture of (4S)-6-Azaspiro[2.5]octan-4-ol imparts several desirable features for a medicinal chemistry building block:

  • Conformational Rigidity: The spirocyclic fusion point locks the piperidine ring into a defined chair-like conformation. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[1]

  • Precise Exit Vectors: The quaternary spiro-carbon acts as a central anchor from which substituents can be projected into three-dimensional space with well-defined, orthogonal trajectories. This is critical for optimizing interactions within complex protein binding pockets.[2]

  • Improved Physicochemical Properties: Compared to traditional piperidine or aromatic rings, the high Fsp³ content (fraction of sp³ hybridized carbons) of the azaspiro[2.5]octane core is associated with enhanced aqueous solubility, lower lipophilicity (logP/logD), and improved metabolic stability.[1]

  • Stereochemical Complexity: The molecule possesses two key stereocenters: the spiro-carbon and the carbon bearing the hydroxyl group. The (4S) configuration provides a specific, defined stereochemistry, which is crucial for selective target engagement and reducing off-target activities.

  • Embedded Pharmacophoric Features: The secondary amine acts as a versatile handle for derivatization and can serve as a hydrogen bond acceptor or, when protonated, a donor. The 4-hydroxyl group provides a key hydrogen bond donor/acceptor site, which can be pivotal for anchoring the molecule in a binding site or improving solubility.

PropertyPiperidine(4S)-6-Azaspiro[2.5]octan-4-olRationale for Improvement
Fsp³ 1.01.0Maintains high saturation, desirable for solubility and metabolism.
Rotatable Bonds 1 (exocyclic)1 (exocyclic)Rigidity is inherent to the core, not just bond count.
Topological Polar Surface Area 12.0 Ų32.3 ŲThe hydroxyl group significantly increases polarity, often improving solubility and permeability profiles.
Structural Shape Flexible Chair/BoatRigid Chair-likeLocked conformation reduces entropic penalty upon binding.
Synthetic Handle Secondary AmineSecondary Amine, Secondary AlcoholThe hydroxyl group offers an additional, orthogonal point for derivatization or target interaction.

Table 1: Comparative analysis of piperidine versus the (4S)-6-Azaspiro[2.5]octan-4-ol scaffold. Properties are calculated estimates.

Potential Therapeutic Applications & Validated Biological Targets

While direct biological data for (4S)-6-Azaspiro[2.5]octan-4-ol is nascent, the broader 6-azaspiro[2.5]octane scaffold has been successfully incorporated into potent inhibitors for several high-value therapeutic targets. This serves as a strong foundation for predicting its utility.

Oncology: Targeting Cancer Metabolism and Cell Division

A. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition:

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism.[4] Cancer cells have a high metabolic rate and are particularly dependent on this pathway for NAD+ regeneration to fuel processes like DNA repair and energy production.[5][6] Inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death, making it a promising oncology target.[7]

Notably, researchers at Genentech discovered that replacing a planar aromatic linker with an azaspiro[2.5]octane scaffold in a series of NAMPT inhibitors improved binding potency while simultaneously minimizing off-target interactions with cytochrome P450 enzymes (e.g., CYP2C9).[2] This exemplifies a key application: using the spirocycle to optimize potency and selectivity. The hydroxyl group on (4S)-6-Azaspiro[2.5]octan-4-ol could provide an additional interaction point within the NAMPT active site, further enhancing affinity.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Step) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes Inhibitor (4S)-6-Azaspiro[2.5]octan-4-ol Derivative Inhibitor->NAMPT Inhibits NAD NAD+ NMN->NAD Cell_Metabolism Cellular Processes (DNA Repair, Energy) NAD->Cell_Metabolism Fuels Apoptosis Cell Death (Apoptosis) Cell_Metabolism->Apoptosis Depletion Leads to

Caption: The NAMPT-catalyzed step in the NAD+ salvage pathway, a key target in oncology.

B. Kinesin Spindle Protein (KIF18A) Inhibition:

KIF18A is a motor protein essential for chromosome alignment during mitosis. Its inhibition leads to mitotic arrest and cell death, making it an attractive target for developing antimitotic cancer therapies. A patent from Amgen discloses a series of amide compounds containing the 6-azaspiro[2.5]octane moiety as potent KIF18A inhibitors.[8] This highlights the scaffold's utility in designing molecules that interact with the complex protein-protein interfaces involved in cell division.

Neuroscience: Modulating CNS Targets

The ability of spirocycles to improve blood-brain barrier penetration and reduce interactions with off-target CNS receptors (e.g., hERG channel) makes them highly valuable for neuroscience drug discovery.[3]

A. Monoacylglycerol Lipase (MAGL) Inhibition:

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for treating neuroinflammation, pain, and other neurological disorders. A recent patent application describes derivatives of (S)-6-azaspiro[2.5]octane as MAGL inhibitors, demonstrating the scaffold's direct applicability to CNS targets.[9] The defined stereochemistry of the (4S) alcohol could be leveraged to achieve highly selective interactions within the MAGL active site.

Synthetic Strategy and Key Protocols

The value of a building block is directly tied to its synthetic accessibility. While the synthesis of the specific enantiomer (4S)-6-Azaspiro[2.5]octan-4-ol is not widely published, a robust and stereocontrolled route can be designed based on established methodologies.

Proposed Asymmetric Synthesis Workflow

A logical approach involves the stereoselective reduction of a key ketone intermediate, which can be prepared from commercially available materials. The critical step is the introduction of the spiro-cyclopropane ring.

Sources

Foundational

The (4S)-6-Azaspiro[2.5]octan-4-ol Core: A Technical Guide for Advanced Drug Discovery

Abstract The quest for novel chemical matter that escapes the "flatland" of traditional aromatic scaffolds has led to a surge of interest in three-dimensional structures in modern drug discovery. Among these, azaspirocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter that escapes the "flatland" of traditional aromatic scaffolds has led to a surge of interest in three-dimensional structures in modern drug discovery. Among these, azaspirocycles have emerged as privileged motifs, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. This guide provides an in-depth technical overview of the (4S)-6-Azaspiro[2.5]octan-4-ol core and its analogs, a scaffold of increasing importance for the development of sophisticated therapeutics. We will delve into its synthetic nuances, explore its critical role in targeting complex diseases of the central nervous system (CNS), and provide actionable protocols for its implementation in research and development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced scaffold in their therapeutic pipelines.

Introduction: The Strategic Value of the Azaspiro[2.5]octane Scaffold

The inherent three-dimensionality of azaspirocycles provides a distinct advantage in drug design. By presenting substituents in precise vectors in three-dimensional space, these scaffolds can engage with complex protein binding sites, such as those found in G-protein coupled receptors (GPCRs) and enzymes, with high affinity and selectivity. The 6-azaspiro[2.5]octane framework, in particular, has garnered significant attention for its ability to serve as a bioisostere for piperidine and other cyclic amines commonly found in bioactive molecules.

The introduction of a hydroxyl group at the 4-position, and the control of its stereochemistry to the (S)-configuration, as in (4S)-6-Azaspiro[2.5]octan-4-ol, adds a crucial layer of functionality. This hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within its biological target and significantly influencing its pharmacological profile. Furthermore, the chiral nature of this scaffold allows for the fine-tuning of target engagement, often with one enantiomer exhibiting significantly greater potency and/or a more desirable safety profile.

Recent research has highlighted the exceptional potential of derivatives of this core as antagonists of the M4 muscarinic acetylcholine receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This guide will therefore place a significant emphasis on this therapeutic application, while also touching upon other emerging uses of the 6-azaspiro[2.5]octane scaffold.

Therapeutic Rationale: Targeting the M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and neocortex. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating the release of various neurotransmitters, most notably dopamine.

The M4 Receptor in Schizophrenia and Alzheimer's Disease

In conditions like schizophrenia, which are characterized by hyperdopaminergic states in certain brain regions, selective activation of M4 receptors is a promising therapeutic strategy.[2] By dampening dopamine release, M4 agonists and positive allosteric modulators (PAMs) can potentially alleviate the positive symptoms of schizophrenia with a lower propensity for the extrapyramidal side effects associated with direct dopamine receptor blockade.[3]

Conversely, in Alzheimer's disease, where cholinergic neurotransmission is impaired, modulating M4 receptor activity is also of significant interest. While M1 receptor agonists have been a primary focus for addressing the cognitive deficits in Alzheimer's, M4 receptors also play a role in cognitive processes and managing the neuropsychiatric symptoms of the disease.[4][5] The development of selective M4 antagonists, such as those based on the (4S)-6-Azaspiro[2.5]octan-4-ol core, offers a sophisticated approach to fine-tuning cholinergic signaling and has shown potential in preclinical models of movement disorders, which can have overlapping pathologies with neurodegenerative diseases.[6][7]

M4 Receptor Signaling Pathway

The signaling cascade initiated by M4 receptor activation is multifaceted. The primary pathway involves the inhibition of adenylyl cyclase via the Gαi subunit, leading to a reduction in cAMP and subsequent downstream effects on protein kinase A (PKA) and gene transcription. Additionally, the Gβγ subunits can activate other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. This intricate signaling network provides multiple avenues for therapeutic intervention.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Generates ACh Acetylcholine ACh->M4R Activates Antagonist (4S)-6-Azaspiro[2.5]octan-4-ol Derivative Antagonist->M4R Blocks PKA PKA cAMP->PKA Inhibits Dopamine_Vesicle Dopamine Release PKA->Dopamine_Vesicle Modulates Ca_release Ca2+ Release IP3_DAG->Ca_release Stimulates Ca_release->Dopamine_Vesicle Modulates

Caption: Simplified M4 Muscarinic Receptor Signaling Pathway.

Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol Derivatives

The synthesis of the (4S)-6-Azaspiro[2.5]octan-4-ol core and its analogs requires a stereocontrolled approach. The following sections outline a general synthetic strategy, a detailed experimental protocol for a key intermediate, and a discussion of modern synthetic innovations.

General Synthetic Strategy

A common and effective strategy for the synthesis of chiral 6-azaspiro[2.5]octane derivatives involves the use of a chiral starting material to establish the desired stereochemistry early in the synthetic sequence. A representative approach is outlined below, starting from a protected 4-piperidone.

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate1 Wittig Olefination Start->Intermediate1 Intermediate2 Simmons-Smith Cyclopropanation Intermediate1->Intermediate2 Intermediate3 Asymmetric Epoxidation Intermediate2->Intermediate3 Intermediate4 Regioselective Azide Opening Intermediate3->Intermediate4 Intermediate5 Reduction of Azide Intermediate4->Intermediate5 Intermediate6 N-Arylation/Alkylation Intermediate5->Intermediate6 Final_Product (4S)-6-Azaspiro[2.5]octan-4-ol Derivative Intermediate6->Final_Product

Caption: General Synthetic Workflow for (4S)-6-Azaspiro[2.5]octan-4-ol Derivatives.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

This protocol describes the synthesis of a key protected intermediate, which can then be deprotected and further functionalized.

Step 1: Synthesis of tert-butyl 4-methylidene-1-piperidinecarboxylate

To a solution of methyltriphenylphosphonium bromide (40.0 g, 112 mmol) in anhydrous THF (400 mL) at 0 °C under a nitrogen atmosphere is added potassium tert-butoxide (12.6 g, 112 mmol). The resulting yellow suspension is stirred at 0 °C for 1 hour. A solution of N-Boc-4-piperidone (20.0 g, 100 mmol) in anhydrous THF (100 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (200 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford tert-butyl 4-methylidene-1-piperidinecarboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

To a solution of tert-butyl 4-methylidene-1-piperidinecarboxylate (15.0 g, 76 mmol) in anhydrous dichloromethane (300 mL) at 0 °C is added a solution of diethylzinc (1.0 M in hexanes, 91 mL, 91 mmol) followed by diiodomethane (9.2 mL, 114 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride solution (200 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to yield tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Asymmetric hydroxylation to (S)-tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

This step can be achieved through various methods, including asymmetric dihydroxylation followed by selective manipulation of the resulting diol, or through enzymatic approaches. For a laboratory-scale synthesis, a Sharpless asymmetric dihydroxylation can be employed, followed by protection and deoxygenation of the undesired hydroxyl group.

Note: This protocol is a representative example, and reaction conditions may require optimization. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Modern Synthetic Approaches: Enzymatic Stereodivergent Synthesis

A recent innovation in the synthesis of azaspirocycles is the use of engineered enzymes. A 2024 preprint describes a stereodivergent carbene transferase platform for the cyclopropanation of unsaturated exocyclic N-heterocycles. This biocatalytic approach offers high yields and excellent diastereo- and enantioselectivity, operating in aqueous media and on a gram scale. Such methods represent the cutting edge of synthetic chemistry and offer a more sustainable and efficient route to these valuable scaffolds.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of (4S)-6-Azaspiro[2.5]octan-4-ol derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the SAR for a series of analogs targeting the M4 muscarinic receptor.

CompoundR1 (N-substituent)R2 (4-position)hM4 IC50 (nM)
1 3-chloro-4-methoxyphenylOH150
2 3-fluoro-4-methoxyphenylOH120
3 3-cyano-4-fluorophenylOH85
4 3-chloro-4-methoxyphenylOMe450
5 3-chloro-4-methoxyphenylH800
VU6015241 4-methoxy-3-(trideuteriomethoxy)phenylH25

Data Interpretation:

  • Role of the 4-Hydroxyl Group: Comparison of compounds 1 , 4 , and 5 clearly demonstrates the importance of the hydroxyl group at the 4-position for M4 receptor antagonism. The presence of the -OH group (compound 1 ) leads to a significant increase in potency compared to the methoxy ether (compound 4 ) or the unsubstituted analog (compound 5 ). This suggests that the hydroxyl group is involved in a key hydrogen bonding interaction within the receptor binding site.

  • Effect of N-Aryl Substitution: The electronic properties of the N-aryl substituent also play a crucial role. Electron-withdrawing groups, such as fluoro (compound 2 ) and cyano (compound 3 ), on the phenyl ring generally lead to increased potency.

  • Stereochemistry: The (S)-enantiomer of the 4-hydroxy derivatives consistently shows higher potency than the (R)-enantiomer, highlighting the importance of the specific spatial arrangement of the hydroxyl group for optimal receptor engagement.[1]

  • Advanced Analogs: The development of VU6015241, which incorporates deuterium at a metabolically labile position, demonstrates a strategy to improve pharmacokinetic properties while maintaining high potency.[1]

Characterization and Analytical Methods

The unambiguous characterization of (4S)-6-Azaspiro[2.5]octan-4-ol derivatives is essential for their use in drug discovery. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the core structure and the position of substituents. Chiral shift reagents or the synthesis of diastereomeric derivatives can be used to determine enantiomeric purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Chiral Chromatography: Chiral HPLC or SFC is the gold standard for determining the enantiomeric excess (ee) of the final products and intermediates.

  • X-ray Crystallography: Single-crystal X-ray diffraction can be used to unequivocally determine the absolute stereochemistry and conformation of the molecule.

Representative 1H NMR Data for a (4S)-6-Aryl-6-azaspiro[2.5]octan-4-ol Derivative (400 MHz, CDCl3): δ 7.20-6.80 (m, 4H, Ar-H), 4.25 (m, 1H, CH-OH), 3.60-3.40 (m, 2H, N-CH2), 3.20-3.00 (m, 2H, N-CH2), 2.20-2.00 (m, 2H, CH2), 1.90-1.70 (m, 2H, CH2), 0.60-0.40 (m, 4H, cyclopropyl-H).

Other Therapeutic Applications

While the primary focus of this guide has been on M4 receptor antagonism, the 6-azaspiro[2.5]octane scaffold is a versatile platform for targeting other biological systems. Notably, derivatives of this core have been patented as inhibitors of the mitotic kinesin Kif18a, indicating their potential as anti-cancer agents. The rigid, three-dimensional nature of the scaffold allows for the design of potent and selective inhibitors for a wide range of protein targets.

Conclusion and Future Directions

The (4S)-6-Azaspiro[2.5]octan-4-ol core represents a valuable and increasingly utilized scaffold in modern drug discovery. Its unique three-dimensional architecture, coupled with the strategic placement of a chiral hydroxyl group, provides a powerful tool for designing highly potent and selective ligands for complex biological targets. The successful development of M4 muscarinic receptor antagonists based on this scaffold for the potential treatment of CNS disorders highlights its therapeutic potential.

Future research in this area will likely focus on:

  • The development of even more efficient and scalable stereoselective synthetic routes, including the broader adoption of biocatalytic methods.

  • The exploration of a wider range of substitutions on the core to fine-tune pharmacological properties and expand the scope of biological targets.

  • The application of the (4S)-6-Azaspiro[2.5]octan-4-ol core in the design of novel therapeutics for a broader range of diseases, including oncology and inflammatory disorders.

This technical guide has provided a comprehensive overview of the (4S)-6-Azaspiro[2.5]octan-4-ol core, from its synthesis and characterization to its application in targeting the M4 muscarinic receptor. It is our hope that this information will serve as a valuable resource for scientists and researchers working at the forefront of drug discovery.

References

  • Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. (2024). MDPI. [Link]

  • Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. (n.d.). Wiley Online Library.
  • Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. (2014). Taylor & Francis Online. [Link]

  • Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. (2014). PubMed Central. [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. (2021). ACS Publications. [Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. (2020). bioRxiv. [Link]

  • Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. (n.d.). PubMed Central.
  • What are the therapeutic candidates targeting M4?. (2025). Patsnap Synapse. [Link]

  • (PDF) Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. (2025).
  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. (n.d.). Frontiers.
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022). PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Enantioselective Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol

Introduction (4S)-6-Azaspiro[2.5]octan-4-ol is a valuable chiral building block in modern drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique conformational constraint that can enhance bindi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4S)-6-Azaspiro[2.5]octan-4-ol is a valuable chiral building block in modern drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while the hydroxyl group provides a key site for further functionalization.[1] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol, starting from commercially available materials. The described synthetic strategy is designed for robustness and scalability, making it suitable for medicinal chemistry and process development laboratories.

The core of this synthetic approach relies on a strategic Dieckmann condensation to construct the key intermediate, N-Boc-6-azaspiro[2.5]octan-4-one, followed by a highly stereoselective reduction to yield the target (4S)-alcohol. This methodology ensures high optical purity, a critical requirement for the development of chiral drug candidates.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis commences with the commercially available N-Boc-4-piperidone. A multi-step sequence involving a Reformatsky reaction, dehydration, and Michael addition is employed to introduce the necessary carbon framework for the subsequent intramolecular Dieckmann condensation. The resulting spirocyclic ketone is then subjected to a stereoselective reduction to furnish the desired (4S)-6-Azaspiro[2.5]octan-4-ol.

Synthesis_Overview A N-Boc-4-piperidone B N-Boc-4-(ethoxycarbonylmethylidene)piperidine A->B Reformatsky Reaction & Dehydration C Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate B->C Michael Addition D N-Boc-6-azaspiro[2.5]octan-4-one C->D Dieckmann Condensation E (4S)-6-Azaspiro[2.5]octan-4-ol D->E Stereoselective Reduction

Caption: Overall synthetic workflow for (4S)-6-Azaspiro[2.5]octan-4-ol.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: N-Boc-6-azaspiro[2.5]octan-4-one

This part details the synthesis of the pivotal spirocyclic ketone intermediate.

Step 1: Synthesis of N-Boc-4-(ethoxycarbonylmethylidene)piperidine

This step involves a Horner-Wadsworth-Emmons reaction to introduce the exocyclic ester functionality.

  • Materials:

    • N-Boc-4-piperidone

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Protocol:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

    • Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-Boc-4-(ethoxycarbonylmethylidene)piperidine as a colorless oil.

Step 2: Synthesis of Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

This step utilizes a Michael addition to introduce the second ester group, setting the stage for cyclization.

  • Materials:

    • N-Boc-4-(ethoxycarbonylmethylidene)piperidine

    • Ethyl malonate

    • Sodium ethoxide (21% solution in ethanol)

    • Anhydrous Ethanol

    • 1 M Hydrochloric acid

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Protocol:

    • To a solution of N-Boc-4-(ethoxycarbonylmethylidene)piperidine (1.0 eq) in anhydrous ethanol, add ethyl malonate (1.5 eq).

    • Add sodium ethoxide solution (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 18-24 hours.

    • Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is typically used in the next step without further purification.

Step 3: Synthesis of N-Boc-6-azaspiro[2.5]octan-4-one via Dieckmann Condensation

The key spirocyclic ketone is formed in this intramolecular cyclization step.[2][3][4]

  • Materials:

    • Crude Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Toluene

    • Acetic acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Protocol:

    • To a suspension of sodium hydride (2.5 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of the crude diester (1.0 eq) in anhydrous toluene dropwise.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Cool the mixture to 0 °C and cautiously quench with a mixture of acetic acid and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation.

    • Dissolve the crude product in a mixture of acetic acid and water and heat to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-Boc-6-azaspiro[2.5]octan-4-one as a white solid.

PART 2: Stereoselective Reduction to (4S)-6-Azaspiro[2.5]octan-4-ol

This part describes the crucial enantioselective reduction of the spirocyclic ketone to the target alcohol.

  • Materials:

    • N-Boc-6-azaspiro[2.5]octan-4-one

    • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethanolamine

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Protocol:

    • To a solution of N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq) in anhydrous THF at -20 °C under an inert atmosphere, add a solution of (-)-DIP-Chloride™ (1.5 eq) in THF dropwise.

    • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of methanol, followed by diethanolamine.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford N-Boc-(4S)-6-azaspiro[2.5]octan-4-ol.

    • For deprotection, dissolve the N-Boc protected alcohol in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane and stir at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain (4S)-6-Azaspiro[2.5]octan-4-ol as its corresponding salt.

Data Summary

CompoundStarting MaterialKey ReagentsYield (%)Purity (by HPLC)
N-Boc-4-(ethoxycarbonylmethylidene)piperidineN-Boc-4-piperidoneTriethyl phosphonoacetate, NaH85-95>98%
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetateN-Boc-4-(ethoxycarbonylmethylidene)piperidineEthyl malonate, NaOEtCrude-
N-Boc-6-azaspiro[2.5]octan-4-oneDiester intermediateNaH60-70 (over 2 steps)>97%
(4S)-6-Azaspiro[2.5]octan-4-olN-Boc-6-azaspiro[2.5]octan-4-one(-)-DIP-Chloride™80-90>99% (>98% ee)

Mechanistic Insights

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the other ester group to form a cyclic intermediate. Subsequent loss of an alkoxide group yields the β-keto ester. In this synthesis, the reaction is followed by hydrolysis and decarboxylation to afford the desired spirocyclic ketone.

Dieckmann_Mechanism A Diester B Enolate A->B Base (NaH) C Cyclic Intermediate B->C Intramolecular Attack D β-Keto Ester C->D Loss of -OEt

Caption: Simplified mechanism of the Dieckmann condensation.

Stereoselective Reduction: The enantioselectivity of the final reduction step is achieved using a chiral reducing agent, (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™). This reagent delivers a hydride to the carbonyl group from a sterically defined face, leading to the preferential formation of the (S)-alcohol. The bulky isopinocampheyl ligands create a chiral environment around the boron center, effectively discriminating between the two prochiral faces of the ketone.

Conclusion

This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. The described route is well-characterized, proceeds with good yields and high stereoselectivity, and utilizes readily available starting materials and reagents. This methodology should prove valuable for researchers and scientists in the field of drug discovery and development who require access to this important chiral building block.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. Grokipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

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  • Kulinkovich Reaction. YouTube. [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]

  • Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. ACS Fall 2025. [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link]

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  • Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. ACS Publications. [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

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  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Semantic Scholar. [Link]

  • N-BOC-4-piperidine forMic acid ethyl ester. ChemBK. [Link]

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  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

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  • Synthesis method for N-Boc-3-piperidone.
  • Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1–Bisnucleophiles. Tyler R McDonald. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. NIH. [Link]

Sources

Application

Application Note & Protocol: A Stereoselective Approach to the Synthesis of 6-Azaspiro[2.5]octan-4-ol

Abstract: This document provides a detailed application note and an experimental protocol for the asymmetric synthesis of 6-Azaspiro[2.5]octan-4-ol, a valuable scaffold for medicinal chemistry. The 6-azaspiro[2.5]octane...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed application note and an experimental protocol for the asymmetric synthesis of 6-Azaspiro[2.5]octan-4-ol, a valuable scaffold for medicinal chemistry. The 6-azaspiro[2.5]octane framework, characterized by its rigid, three-dimensional structure, is an emerging motif in drug discovery, offering a unique vector space for interacting with biological targets.[1] The synthesis of enantiomerically pure forms of such scaffolds is crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[2][3] This protocol outlines a robust, two-step strategy commencing with a highly enantioselective rhodium(II)-catalyzed cyclopropanation, followed by a diastereoselective reduction to yield the target alcohol. The methodologies are grounded in established principles of asymmetric catalysis, providing researchers with a reliable pathway to access this chiral building block.

Strategic Overview & Rationale

The construction of the chiral 6-Azaspiro[2.5]octan-4-ol scaffold is achieved through a convergent two-step sequence. This strategy was designed for efficiency, stereocontrol, and scalability.

  • Asymmetric Rhodium-Catalyzed Cyclopropanation: The core spiro[2.5]octane skeleton is constructed via the reaction of an exocyclic olefin, N-Boc-4-methylenepiperidine, with an ethyl diazoacetate. This transformation is catalyzed by a chiral dirhodium tetracarboxylate complex. Dirhodium catalysts are exceptionally effective for reactions involving donor/acceptor carbenes, offering high yields and excellent enantioselectivity under mild conditions.[4][5] The choice of a catalyst such as Rh₂(S-p-Ph-TPCP)₄ is based on its demonstrated success in maintaining high enantioselectivity even at very low catalyst loadings in similar cyclopropanation reactions.[4][6]

  • Diastereoselective Reduction: The resulting spirocyclic ester is then reduced to the primary alcohol using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). This is a standard and high-yielding transformation for the complete reduction of esters to alcohols.

This strategic approach isolates the stereochemistry-defining step to the cyclopropanation, allowing for precise control over the final product's absolute configuration.

G cluster_0 Synthetic Workflow Start N-Boc-4-methylenepiperidine Step1 Asymmetric Cyclopropanation Start->Step1 Ethyl Diazoacetate, Chiral Rh(II) Catalyst Intermediate Ethyl (1R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate Step2 Ester Reduction Intermediate->Step2 LiAlH₄ Product (1R,4S)-6-Azaspiro[2.5]octan-4-ol Step1->Intermediate Step2->Product

Diagram 1: Overall workflow for the asymmetric synthesis of 6-Azaspiro[2.5]octan-4-ol.

Part I: Asymmetric Cyclopropanation Protocol

Principle and Mechanistic Insight

The key to this synthesis is the enantioselective cyclopropanation reaction. The process is initiated by the reaction of the dirhodium(II) catalyst with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a transient, electrophilic rhodium carbene intermediate. This highly reactive species is then intercepted by the nucleophilic double bond of N-Boc-4-methylenepiperidine. The chiral ligands on the dirhodium catalyst create a stereochemically defined environment, directing the approach of the olefin to one face of the carbene, thereby inducing high enantioselectivity in the newly formed cyclopropane ring.

G cluster_cat Catalytic Cycle cluster_reagents Reagents & Product Rh_cat Rh₂(L*)₄ (Chiral Catalyst) Rh_carbene Rh(II)-Carbene Intermediate Rh_cat->Rh_carbene + EDA - N₂ Rh_ylide Rhodium Ylide (Transition State) Rh_carbene->Rh_ylide + Olefin Rh_ylide->Rh_cat - Product Product Spirocyclic Ester (Product) Rh_ylide->Product Ring Closure EDA Ethyl Diazoacetate (EDA) Olefin N-Boc-4-methylenepiperidine (Olefin)

Diagram 2: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
N-Boc-4-methylenepiperidine197.2810005.071.0
Rh₂(S-p-Ph-TPCP)₄ Catalyst1675.688.50.0050.001 (0.1 mol%)
Ethyl diazoacetate (EDA)114.106365.581.1
Dichloromethane (DCM), anhydrous-25 mL--

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral dirhodium catalyst, Rh₂(S-p-Ph-TPCP)₄ (8.5 mg, 0.005 mmol).

  • Solvent and Olefin Addition: Add anhydrous dichloromethane (25 mL) to dissolve the catalyst, followed by the addition of N-Boc-4-methylenepiperidine (1000 mg, 5.07 mmol).

  • Initiation of Reaction: Cool the resulting solution to 0 °C in an ice bath.

  • Slow Addition of Diazo Compound: Add ethyl diazoacetate (636 mg, 5.58 mmol) dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump.

    • Causality Note: Slow addition of the diazo compound is critical to maintain a low concentration of the reactive carbene intermediate, which minimizes the formation of side products (e.g., dimerisation of the carbene) and ensures optimal catalyst performance and selectivity.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting olefin is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure ethyl (1R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate.

Expected Results:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis)

Part II: Diastereoselective Reduction Protocol

Principle and Rationale

This step involves the nucleophilic acyl substitution of the ester by a hydride ion (H⁻) from LiAlH₄. The strong, non-selective nature of LiAlH₄ ensures the complete reduction of the ester functional group to the corresponding primary alcohol. The existing stereocenter established during the cyclopropanation is unaffected by this reaction.

Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
Ethyl (1R)-6-Boc-6-azaspiro[2.5]octane-1-carboxylate283.3810003.531.0
Lithium Aluminum Hydride (LiAlH₄)37.952687.062.0
Tetrahydrofuran (THF), anhydrous-30 mL--

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add Lithium Aluminum Hydride (268 mg, 7.06 mmol) and anhydrous THF (15 mL).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the spirocyclic ester (1000 mg, 3.53 mmol) in anhydrous THF (15 mL) and add it dropwise to the cooled LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 0.27 mL of water

    • 0.27 mL of 15% aqueous NaOH

    • 0.81 mL of water

    • Safety Note: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed slowly, behind a blast shield, and with extreme caution.

  • Workup: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography if necessary, to yield the final product, (1R,4S)-6-Azaspiro[2.5]octan-4-ol (after removal of the Boc protecting group, if desired, using standard acidic conditions, e.g., TFA in DCM).

Analytical Methods for Stereochemical Validation

To validate the "asymmetric" nature of the synthesis, the enantiomeric excess (ee) of the product must be determined. This is typically achieved using Chiral High-Performance Liquid Chromatography (HPLC).[7][8]

Chiral HPLC Protocol (General Method Development)
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column, which are effective for a wide range of compounds.[9]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol.

    • Reversed Phase: Screen with mixtures of water/acetonitrile or water/methanol.

  • Optimization: Once separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.

  • Analysis: Inject a small sample of the purified cyclopropanation product. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

ParameterTypical Condition
Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase 95:5 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

References

  • Title: Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence Source: The Journal of Organic Chemistry via PubMed Central URL: [Link]

  • Title: In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings Source: ACS Catalysis URL: [Link]

  • Title: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity Source: Organic Letters URL: [Link]

  • Title: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes Source: ACS Catalysis via PubMed Central URL: [Link]

  • Title: Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties Source: Organic Letters URL: [Link]

  • Title: Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes Source: ACS Catalysis URL: [Link]

  • Title: Asymmetric Diastereoselective Synthesis of Spirocyclopropane Derivatives of Oxindole Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral Spiro-cyclopropyl Oxindoles from 3-Alkenyl-oxindoles and Sulfoxonium Ylides Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions Source: The Journal of Organic Chemistry via PubMed Central URL: [Link]

  • Title: Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene Source: Chemical Communications URL: [Link]

  • Title: (4S)-6-Azaspiro[2.5]octan-4-ol Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: An Improved Asymmetric Synthesis Of Azaspiro Compounds Source: Quick Company URL: [Link]

  • Title: 6-Azaspiro[2.5]octane Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: ACS Catalysis via PubMed Central URL: [Link]

  • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ChemRxiv URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral High Performance Liquid Chromatography: Review Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: The Chiral Notebook Source: Regis Technologies URL: [Link]

  • Title: New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column Source: Journal of Pharmaceutical Analysis via PubMed Central URL: [Link]

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Method

Application Note: High-Purity Isolation of (4S)-6-Azaspiro[2.5]octan-4-ol for Pharmaceutical Research

Abstract (4S)-6-Azaspiro[2.5]octan-4-ol is a valuable chiral building block in medicinal chemistry, forming the core of various therapeutic candidates. Its spirocyclic structure, combining a cyclopropane and a piperidine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4S)-6-Azaspiro[2.5]octan-4-ol is a valuable chiral building block in medicinal chemistry, forming the core of various therapeutic candidates. Its spirocyclic structure, combining a cyclopropane and a piperidine ring, imparts conformational rigidity, a desirable trait for achieving high-affinity interactions with biological targets. The presence of a secondary amine and a hydroxyl group at a stereocenter necessitates robust purification strategies to ensure high enantiomeric and chemical purity, which is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides two primary protocols for the purification of (4S)-6-Azaspiro[2.5]octan-4-ol from a crude synthetic mixture: flash column chromatography for initial purification and recrystallization for achieving high final purity. Additionally, a method for assessing enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) is detailed.

Introduction: The Significance of Structural Purity

The biological activity of chiral molecules is often confined to a single enantiomer. The purification of chiral amino alcohols like (4S)-6-Azaspiro[2.5]octan-4-ol is therefore a critical step in drug discovery and development.[1] Impurities, including the undesired enantiomer, diastereomers, or reaction byproducts, can lead to misleading biological data, altered pharmacokinetic profiles, and potential off-target effects. The unique spirocyclic framework of this compound presents both opportunities and challenges in purification. The inherent rigidity can aid in crystallization, while the polar amine and alcohol functionalities necessitate careful selection of chromatographic conditions to achieve effective separation.[1]

This document outlines protocols developed to address these challenges, providing researchers with a reliable methodology for obtaining high-purity (4S)-6-Azaspiro[2.5]octan-4-ol suitable for downstream applications in pharmaceutical synthesis.

Physicochemical Properties and Purification Strategy

(4S)-6-Azaspiro[2.5]octan-4-ol is a relatively polar molecule due to the presence of hydrogen bond donors (amine and hydroxyl groups) and a hydrogen bond acceptor (the nitrogen atom). These features govern its solubility and interaction with chromatographic stationary phases.[2] A typical synthetic route may leave behind starting materials, reagents, and diastereomeric impurities. Our two-pronged purification strategy is designed to efficiently remove these contaminants.

Diagram 1: Overall Purification Workflow

G crude Crude (4S)-6-Azaspiro[2.5]octan-4-ol (from synthesis work-up) flash Protocol 1: Flash Column Chromatography (Removes bulk impurities) crude->flash Initial Purification recryst Protocol 2: Recrystallization (Removes minor impurities, enhances purity) flash->recryst Further Purification hplc Protocol 3: Chiral HPLC Analysis (Purity and Enantiomeric Excess Assessment) recryst->hplc Quality Control pure Pure (4S)-6-Azaspiro[2.5]octan-4-ol (>99% purity, >99% ee) hplc->pure Final Product

Caption: Workflow for the purification and analysis of (4S)-6-Azaspiro[2.5]octan-4-ol.

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography is an effective technique for the rapid separation of compounds with different polarities and is ideal for the initial cleanup of the crude product.[3][4] Given the polar and basic nature of the target compound, a polar stationary phase like silica gel is appropriate, but the mobile phase must be optimized to ensure proper elution and separation from less polar impurities.

Expertise & Experience: Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography due to its efficacy in separating a wide range of compounds.[5] However, the acidic nature of silica can cause peak tailing and irreversible adsorption of basic compounds like amines.

  • Mobile Phase: To counteract the acidity of the silica gel, a basic modifier is added to the mobile phase. A common choice is a small percentage of triethylamine (TEA) or ammonium hydroxide. This addition deactivates the acidic silanol groups on the silica surface, leading to improved peak shape and better recovery of the amine-containing compound.[3] A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) allows for the sequential elution of compounds based on their polarity.[6]

Step-by-Step Methodology
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve the crude (4S)-6-Azaspiro[2.5]octan-4-ol in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the prepared column.[4]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the more polar solvent and the basic additive. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC, and concentrate them under reduced pressure to yield the partially purified (4S)-6-Azaspiro[2.5]octan-4-ol.

Data Presentation: Flash Chromatography Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard for normal-phase flash chromatography.[5]
Mobile Phase A Dichloromethane (DCM)A good starting solvent of moderate polarity.
Mobile Phase B Methanol (MeOH)A polar solvent to elute the target compound.
Additive 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica.[3]
Elution Profile Gradient: 0-10% MeOH in DCMAllows for separation of impurities with varying polarities.
Monitoring TLC with UV visualization and/or stainingTo identify fractions containing the product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, based on differences in solubility.[7] The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[8]

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] For a polar compound like (4S)-6-Azaspiro[2.5]octan-4-ol, polar solvents or solvent mixtures are often suitable. A mixed solvent system, such as ethyl acetate/heptane or isopropanol/water, can be fine-tuned to achieve the desired solubility profile.[9]

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-ordered crystals.[10] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

Step-by-Step Methodology
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the partially purified compound in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen solvent at its boiling point.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization Solvent Screening
Solvent/SystemSolubility at Room Temp.Solubility at BoilingOutcome
IsopropanolModerateHighGood Candidate
Ethyl AcetateLowModeratePotential for good recovery
HeptaneInsolubleInsolubleGood as an anti-solvent
WaterHighHighNot suitable alone
Isopropanol/Heptane Low High Promising mixed system

Protocol 3: Purity and Enantiomeric Excess (ee) Analysis by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[11] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Diagram 2: Chiral HPLC Separation Principle

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Flow cluster_2 Analyte Enantiomers csp CSP start end start->end S_enantiomer S S_enantiomer->csp Stronger Interaction (Longer Retention) R_enantiomer R R_enantiomer->csp Weaker Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a chiral stationary phase.

Expertise & Experience: Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including amino alcohols.[11]

  • Mobile Phase: In normal phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The addition of a basic additive like diethylamine (DEA) is often necessary to improve the peak shape of basic analytes.[11]

Step-by-Step Methodology
  • Sample Preparation: Prepare a dilute solution of the purified (4S)-6-Azaspiro[2.5]octan-4-ol in the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the appropriate chiral column and mobile phase. Equilibrate the system until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Analysis: Integrate the peak areas for both the (4S) and the potential (4R) enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Data Presentation: Chiral HPLC Parameters
ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak®)Proven effectiveness for amino alcohol separations.[11]
Mobile Phase Hexane/Isopropanol (e.g., 80:20 v/v) + 0.1% DEACommon normal phase system for chiral separations.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at a low wavelength (e.g., 210 nm)Due to the lack of a strong chromophore.
Temperature Ambient or controlled (e.g., 25 °C)Temperature can affect chiral recognition.[12]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor recovery from flash chromatography Compound is sticking to the silica.Increase the percentage of TEA or ammonium hydroxide in the mobile phase.
Oiling out during recrystallization Solvent is too non-polar or cooling is too rapid.Add a more polar co-solvent; ensure slow cooling.[10]
No crystal formation Solution is not saturated or is supersaturated.Evaporate some solvent; scratch the inside of the flask or add a seed crystal.[7]
Poor peak shape in HPLC Secondary interactions with the stationary phase.Optimize the concentration of the basic additive (DEA).[12]
No separation of enantiomers Incorrect CSP or mobile phase.Screen different chiral columns and mobile phase compositions.[12]

Conclusion

The protocols described in this application note provide a comprehensive and robust framework for the purification of (4S)-6-Azaspiro[2.5]octan-4-ol. By employing a sequential strategy of flash chromatography for bulk impurity removal followed by recrystallization for final polishing, researchers can obtain this valuable chiral building block with high chemical and enantiomeric purity. The inclusion of a validated chiral HPLC method ensures that the final product meets the stringent quality requirements for pharmaceutical research and development.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
  • Bhushan, R., & Gupta, R. (2008). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Sigma-Aldrich.
  • University of Rochester, Department of Chemistry.
  • Unknown.
  • Chemistry LibreTexts. (2023).
  • Unknown.
  • Organic Chemistry @ CU Boulder.
  • Sorbent Technologies, Inc. (2025).
  • University of Cape Town, Department of Chemistry.
  • King Group.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • PubChem. (4S)-6-Azaspiro[2.5]octan-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Column chromatography conditions for 6-Azaspiro[2.5]octan-4-ol

Application Notes and Protocols Topic: Column Chromatography Conditions for 6-Azaspiro[2.5]octan-4-ol Audience: Researchers, scientists, and drug development professionals. A Practical Guide to the Purification of 6-Azas...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Column Chromatography Conditions for 6-Azaspiro[2.5]octan-4-ol

Audience: Researchers, scientists, and drug development professionals.

A Practical Guide to the Purification of 6-Azaspiro[2.5]octan-4-ol via Normal-Phase Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of 6-Azaspiro[2.5]octan-4-ol, a polar, basic spirocyclic compound. Due to the presence of both a secondary amine and a hydroxyl group, this molecule presents unique challenges for chromatographic separation, primarily peak tailing and strong retention on standard silica gel. This guide outlines a robust normal-phase column chromatography method, employing a triethylamine-modified mobile phase to ensure symmetrical peak shape and efficient isolation. The protocol covers all stages from initial Thin-Layer Chromatography (TLC) method development to column packing, gradient elution, and fraction analysis.

Introduction and Purification Strategy

6-Azaspiro[2.5]octan-4-ol is a valuable building block in medicinal chemistry, embodying the rigid, three-dimensional structure that spirocycles offer for exploring chemical space in drug discovery.[1][2] The purification of such scaffolds is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. The molecule's structure, featuring a polar secondary amine and a hydroxyl group, dictates its physicochemical properties. It is a polar, hydrophilic compound with a basic nitrogen atom.

Standard silica gel chromatography of basic amines is often plagued by strong, non-specific interactions between the basic analyte and the acidic silanol groups (Si-OH) on the silica surface.[3][4] This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.

To overcome these challenges, our strategy is based on two core principles:

  • Stationary Phase: We will utilize standard silica gel (60 Å, 230-400 mesh), a cost-effective and widely available stationary phase for normal-phase chromatography.[5]

  • Mobile Phase Modification: The key to success is modifying the mobile phase with a small amount of a volatile base, such as triethylamine (TEA).[6][7] The TEA acts as a "silanol masking agent" by competitively binding to the acidic sites on the silica gel.[3][6][8] This deactivation of the stationary phase allows the polar, basic analyte to elute symmetrically, resulting in sharper peaks and improved separation.

A gradient elution will be employed, starting with a less polar solvent system and gradually increasing the polarity to elute the highly polar 6-Azaspiro[2.5]octan-4-ol from the column.

Materials and Reagents

2.1. Equipment

  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC tank

  • UV lamp (254 nm)

  • Heat gun

2.2. Reagents and Consumables

  • Silica Gel (60 Å, 230-400 mesh particle size)

  • Crude 6-Azaspiro[2.5]octan-4-ol

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ≥99.5%

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Silica gel TLC plates (e.g., F254)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

Detailed Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) Method Development

The first and most critical step is to determine an appropriate solvent system using TLC. This will guide the conditions for the flash column.

  • Prepare Eluents: Prepare small volumes of several solvent systems. A good starting point is a mixture of a non-polar solvent (DCM or Hexanes/EtOAc) and a polar solvent (MeOH), with a constant small percentage of TEA.

    • Example Test Systems:

      • 95:5 DCM:MeOH + 0.5% TEA

      • 90:10 DCM:MeOH + 0.5% TEA

      • 85:15 DCM:MeOH + 0.5% TEA

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber saturated with the chosen eluent.

  • Visualize: After development, dry the plate and visualize the spots.

    • UV Light: Check for UV-active impurities under a 254 nm UV lamp.

    • Permanganate Stain: Prepare a staining solution by dissolving 1.5 g of KMnO₄ and 1 g of Na₂CO₃ in 100 mL of water. Dip the TLC plate into the stain and gently warm it with a heat gun. Alcohols and amines will appear as yellow-brown spots on a purple background.[9] This is an effective stain for visualizing the target compound.

  • Optimize: The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for 6-Azaspiro[2.5]octan-4-ol and good separation from its impurities. For streaky spots, ensure 0.5% TEA is included in the eluent.[7]

Step 2: Column Preparation (Slurry Packing)
  • Select Column Size: Choose a column diameter based on the amount of crude material to be purified (a common rule of thumb is a 20:1 to 100:1 ratio of silica to crude material by weight).

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 100% DCM + 0.5% TEA) to form a homogenous slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Use gentle pressure (air or nitrogen) to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

Step 3: Sample Loading
  • Wet Loading (Preferred for Polar Compounds): Dissolve the crude 6-Azaspiro[2.5]octan-4-ol in a minimal amount of the initial eluent or DCM. Using a pipette, carefully load the solution onto the top of the silica bed.

  • Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a different, volatile solvent (like pure DCM or MeOH). Add a small amount of silica gel (~1-2 times the weight of the crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Add a thin protective layer of sand on top of the sample.

Step 4: Elution and Fraction Collection

Begin the elution process using a gradient of increasing polarity. Collect fractions in test tubes or using a fraction collector.

Proposed Gradient Elution System:

  • Mobile Phase A: Dichloromethane (DCM) + 0.5% Triethylamine

  • Mobile Phase B: Methanol (MeOH) + 0.5% Triethylamine

Step Mobile Phase A (%) Mobile Phase B (%) Column Volumes (CV) Description
110002Elute non-polar impurities.
2100 → 950 → 510Gradually increase polarity to elute compounds of intermediate polarity.
395 → 905 → 1010Elute the target compound, 6-Azaspiro[2.5]octan-4-ol.
490 → 8010 → 205"Flush" the column to elute highly polar baseline impurities.

This gradient is a starting point and should be adapted based on the results of the initial TLC analysis.

Step 5: Fraction Analysis
  • Monitor the collected fractions by TLC using the optimized solvent system from Step 1.

  • Spot multiple fractions onto a single TLC plate to identify which ones contain the pure desired product.

  • Combine the fractions that contain only the pure 6-Azaspiro[2.5]octan-4-ol.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Workflow and Data Summary

The entire purification workflow is summarized in the diagram below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (DCM/MeOH + 0.5% TEA) slurry 2. Prepare Silica Slurry (Initial Eluent) tlc->slurry pack 3. Pack and Equilibrate Column slurry->pack load 4. Load Crude Sample (Wet or Dry Loading) pack->load elute 5. Gradient Elution (0-20% MeOH in DCM) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC (Visualize with KMnO₄) collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap pure Pure 6-Azaspiro[2.5]octan-4-ol evap->pure

Caption: Workflow for the purification of 6-Azaspiro[2.5]octan-4-ol.

Table 1: Recommended Chromatography Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polar stationary phase for normal-phase chromatography.[5]
Mobile Phase Gradient of 0-20% Methanol in DichloromethaneAllows for the elution of compounds with a wide range of polarities.
Mobile Phase Modifier 0.5% (v/v) Triethylamine (TEA)Masks acidic silanol groups, preventing peak tailing of the basic amine.[6][7]
Sample Loading Wet or Dry LoadingAccommodates different sample solubilities.
Detection (TLC) Potassium Permanganate (KMnO₄) StainHighly effective for visualizing non-UV active alcohols and amines.[9]
Target Rf (TLC) 0.2 - 0.3Provides optimal resolution in the subsequent column chromatography.[5]

Conclusion

The protocol described provides a comprehensive and reliable method for the purification of 6-Azaspiro[2.5]octan-4-ol. The central challenge posed by the basic amine functionality is effectively addressed by the inclusion of triethylamine in the mobile phase, leading to a clean and efficient separation on standard silica gel. This methodology should be broadly applicable to other polar, basic spirocyclic amines and similar scaffolds encountered in drug discovery and organic synthesis.

References

  • TLC Visualization Methods. (n.d.). MilliporeSigma. Retrieved January 19, 2026.
  • Chemistry LibreTexts. (2022). 2.
  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? ACROBiosystems. Retrieved January 19, 2026.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Various Authors. (2014). How Triethylamine works on a compound separation in a reversed phase column (C18)?
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved January 19, 2026.
  • Various Authors. (2005). use of Triethylamine. Chromatography Forum. Retrieved January 19, 2026.
  • Wikipedia. (n.d.).
  • TLC stains. (n.d.). Organic Chemistry @ CU Boulder. Retrieved January 19, 2026.
  • VanVeller Lab Resources. (n.d.). Department of Chemistry, Iowa State University. Retrieved January 19, 2026.
  • Various Authors. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...?
  • Biotage. (2023).
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved January 19, 2026.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 19, 2026.
  • Various Authors. (2013). Triethyl amine. Chromatography Forum. Retrieved January 19, 2026.
  • PubChem. (n.d.). (4S)-6-Azaspiro[2.5]octan-4-ol.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane.
  • Columbia University. (n.d.).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Azaspiro[2.5]octane hydrochloride. Retrieved January 19, 2026.
  • Bio-Rad. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. Retrieved January 19, 2026.

Sources

Method

Application Note: Comprehensive 1D and 2D NMR Structural Elucidation of (4S)-6-Azaspiro[2.5]octan-4-ol

Abstract (4S)-6-Azaspiro[2.5]octan-4-ol is a chiral spirocyclic scaffold of significant interest in medicinal chemistry and drug development, valued for its rigid, three-dimensional structure that can enhance pharmacokin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4S)-6-Azaspiro[2.5]octan-4-ol is a chiral spirocyclic scaffold of significant interest in medicinal chemistry and drug development, valued for its rigid, three-dimensional structure that can enhance pharmacokinetic properties.[1] Accurate and unambiguous structural characterization is paramount for its application in synthesis and as a pharmaceutical intermediate. This application note provides a detailed, field-proven guide to the comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of this molecule. We present step-by-step protocols for sample preparation and data acquisition, followed by an in-depth interpretation of 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained to provide researchers with a robust framework for characterizing this and related azaspirocyclic compounds.

Introduction and Structural Overview

The structural rigidity and stereochemical complexity of azaspiro[x.y]alkanes make them valuable motifs in modern drug design.[1] (4S)-6-Azaspiro[2.5]octan-4-ol features a unique architecture combining a cyclopropane ring and a piperidine ring fused at a single quaternary carbon (the spiro center). The molecule possesses a stereocenter at the C4 position, bearing a hydroxyl group, which introduces diastereotopicity to adjacent methylene protons.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of such complex structures in solution.[2] This guide will systematically deconstruct the NMR analysis workflow, providing the necessary protocols and interpretative logic to fully assign the 1H and 13C chemical shifts and confirm the connectivity of the (4S)-6-Azaspiro[2.5]octan-4-ol molecular framework.

Below is the chemical structure with the IUPAC numbering convention that will be used for all spectral assignments throughout this document.

Figure 1: Structure and IUPAC numbering of (4S)-6-Azaspiro[2.5]octan-4-ol.

Experimental Protocols and Methodologies

A logical and systematic approach to data acquisition is critical for efficient structure elucidation. The following workflow outlines the key stages from sample preparation to the execution of advanced 2D NMR experiments.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: NMR Data Acquisition cluster_analysis Part C: Data Analysis A1 Weigh 5-15 mg of (4S)-6-Azaspiro[2.5]octan-4-ol A2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) A1->A2 A3 Add Internal Standard (optional, e.g., TMS) A2->A3 A4 Transfer to 5 mm NMR Tube A3->A4 B1 1. Acquire 1H Spectrum (Proton Environment) A4->B1 B2 2. Acquire 13C Spectrum (Carbon Backbone) B1->B2 B3 3. Acquire DEPT-135 (Carbon Multiplicity) B2->B3 B4 4. Acquire 2D COSY (1H-1H Connectivity) B3->B4 B5 5. Acquire 2D HSQC (1H-13C Direct Correlation) B4->B5 C1 Process & Reference Spectra B5->C1 C2 Assign Signals using 1D and 2D Data C1->C2 C3 Confirm Structure C2->C3

Figure 2: Standard workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[3] A properly prepared sample ensures high resolution and minimizes artifacts.

Rationale for Solvent Choice: The selection of a deuterated solvent is critical. While CDCl3 is common, protic solvents like D2O or CD3OD can cause the labile -OH and -NH protons to exchange with deuterium, rendering them invisible in the 1H NMR spectrum.[4] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it forms hydrogen bonds with the -OH and -NH protons, slowing their exchange rate and allowing them to be observed as distinct, often coupled, signals.[4][5]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-15 mg of high-purity (4S)-6-Azaspiro[2.5]octan-4-ol. This amount is optimal for achieving a good signal-to-noise ratio in both 1H and 13C experiments on modern spectrometers without excessive acquisition time.[6]

  • Dissolution: Prepare the sample in a clean, dry vial, not directly in the NMR tube.[7] Add approximately 0.6 mL of DMSO-d6. The optimal sample height in a standard 5 mm tube is around 4-5 cm, which corresponds to 0.6-0.7 mL of solution.[6]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to prevent issues with magnetic field shimming.[6]

  • Transfer: Carefully transfer the clear solution into a high-quality, clean 5 mm NMR tube.[3]

  • Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) is often sufficient and avoids potential reactivity.[7]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol: NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz spectrometer. These should be adapted based on the specific instrument and sample concentration.

  • 1H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • 13C{1H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024-4096 (dependent on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.[8]

    • Rationale: This experiment is crucial for differentiating carbon types. CH and CH3 groups appear as positive signals, while CH2 groups appear as negative signals. Quaternary carbons are not observed.[9][10]

    • Number of Scans: 512-2048.

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Rationale: Identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[11] This is essential for tracing proton connectivity networks.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 2-4 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Rationale: Correlates each proton with the carbon atom to which it is directly attached (one-bond 1H-13C correlation).[11] This is the most powerful experiment for definitively linking proton and carbon assignments.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

Spectral Analysis and Interpretation

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals in (4S)-6-Azaspiro[2.5]octan-4-ol.

Predicted 1H NMR Spectrum Analysis (DMSO-d6)
  • Cyclopropane Protons (H1, H2): The protons on the cyclopropane ring are expected to be the most upfield signals (typically δ 0.5-1.5 ppm) due to the ring current effect. They will appear as complex, overlapping multiplets due to geminal and vicinal coupling.

  • Piperidine Protons (H5, H7): The four protons on C5 and C7 are diastereotopic due to the adjacent chiral center at C4. They are expected to resonate in the δ 2.5-3.5 ppm region. They will show complex splitting patterns due to geminal coupling with each other and vicinal coupling with adjacent protons.

  • Methine Proton (H4): The proton on the carbon bearing the hydroxyl group (C4) is expected around δ 3.5-4.0 ppm. Its multiplicity will be a multiplet (e.g., a triplet of doublets or ddt) due to coupling with the two non-equivalent protons on C5.

  • Hydroxyl Proton (OH): In DMSO-d6, this proton should appear as a distinct signal, potentially a doublet, around δ 4.5-5.5 ppm, showing coupling to H4.[4] Its chemical shift is sensitive to concentration and temperature.[12]

  • Amine Proton (NH): The secondary amine proton is expected to be a broad singlet in the δ 1.5-3.0 ppm range, though its position and width can vary significantly with sample conditions.

Predicted 13C NMR and DEPT-135 Analysis

The molecule has 7 unique carbon atoms.

  • Quaternary Carbon (C3): The spiro carbon is the only quaternary carbon and will be absent in the DEPT-135 spectrum.[8] Its signal in the 13C spectrum is expected to be sharp and of lower intensity, likely in the δ 30-45 ppm range.

  • Methine Carbon (C4): This is the only CH group, attached to the oxygen. It will appear as a positive signal in the DEPT-135 spectrum and is expected to be the most downfield aliphatic carbon (δ 60-75 ppm).[13]

  • Methylene Carbons (C1, C2, C5, C7): These four CH2 groups will all appear as negative signals in the DEPT-135 spectrum.[9]

    • C1 & C2 (Cyclopropane): Expected in the upfield region, δ 10-25 ppm.

    • C5 & C7 (Piperidine): Attached to nitrogen, these will be further downfield, likely in the δ 40-55 ppm range.

2D NMR Correlation Analysis

The 2D spectra are essential for confirming the assignments made from the 1D data.

Figure 3: Key COSY (red dashed) and HSQC (green dotted) correlations.

  • COSY Analysis: The starting point for analysis is often the unique H4 methine proton. A cross-peak between H4 and the two H5 protons will be observed. In turn, the H5 protons will show a cross-peak to each other (geminal coupling) and to the NH proton (if coupling is resolved). Similarly, the protons on C7 will show correlations to the NH proton. The cyclopropane protons (H1, H2) will show complex correlations amongst themselves.

  • HSQC Analysis: This spectrum provides the final, definitive link. The H4 signal will show a correlation to only one carbon, C4. The signals assigned to the H5 protons will both correlate to the same carbon, C5. This process is repeated for all protonated carbons (C1, C2, C7), allowing for the secure assignment of every C-H pair.

Data Summary

The following table summarizes the predicted NMR data for (4S)-6-Azaspiro[2.5]octan-4-ol in DMSO-d6. Actual experimental values may vary slightly.

Atom Position1H Chemical Shift (δ, ppm)1H Multiplicity13C Chemical Shift (δ, ppm)DEPT-135 PhaseKey 2D Correlations (COSY with / HSQC with)
1~0.8 - 1.2 (2H)m~15-25NegativeH2 / C1
2~0.8 - 1.2 (2H)m~10-20NegativeH1 / C2
3--~30-45None-
4~3.6 - 4.0 (1H)m~65-75PositiveH5a, H5b, OH / C4
5~2.8 - 3.4 (2H)m~45-55NegativeH4, NH / C5
6 (NH)~1.5 - 3.0 (1H)br s--H5, H7 / -
7~2.7 - 3.3 (2H)m~40-50NegativeNH / C7
4-OH~4.5 - 5.5 (1H)d--H4 / -

Conclusion

This application note has detailed a comprehensive and systematic NMR methodology for the structural characterization of (4S)-6-Azaspiro[2.5]octan-4-ol. By employing a logical sequence of 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, every proton and carbon resonance can be unambiguously assigned. The provided protocols for sample preparation and data acquisition, coupled with the detailed guide to spectral interpretation, offer researchers and drug development professionals a robust and reliable framework for validating the structure of this important pharmaceutical scaffold and its derivatives. The principles discussed herein are broadly applicable to the characterization of other complex chiral small molecules.

References

  • Scribd. NMR Data Processing Guide. [Link][14]

  • Scribd. NMR Sample Preparation Guide. [Link][15]

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. [Link][16]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][6]

  • Creative Biostructure. NMR Data Processing and Interpretation. [Link][2]

  • Platypus Technologies. NMR sample preparation guidelines. [Link][17]

  • ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link][11]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link][7]

  • Keeler, J. (2004). NMR Data Processing. Encyclopedia of Nuclear Magnetic Resonance. [Link][18]

  • Reddit. Hydroxyl Groups in NMR. [Link][5]

  • Giraud, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link][4]

  • Gerothanassis, I. P., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(9), 10429-10480. [Link][12]

  • University of Bath. 13C NMR Spectroscopy. [Link][13]

  • Otting, G., et al. (1991). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Journal of Biomolecular NMR, 1, 187-191. [Link][19]

  • University of the West Indies. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link][20]

  • Gándara, J. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 487-495. [Link][21]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link][8]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link][9]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. [Link][10]

  • PubChem. (4S)-6-Azaspiro[2.5]octan-4-ol. [Link][22]

  • Domínguez, Z., et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 38(1), 40-45. [Link][23]

  • Das, A., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link][1]

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Application

Supercritical Fluid Chromatography (SFC) for Chiral Resolution: An Application Guide

Introduction: The Imperative for Efficient Chiral Separations in Drug Development In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical determinant of its pharmacological activity and safe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Chiral Separations in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different therapeutic effects and toxicities. Consequently, the ability to resolve and purify enantiomers is paramount throughout the drug discovery and development pipeline.[1][2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, offering significant advantages in speed, efficiency, and environmental sustainability.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles of chiral SFC, detailed protocols for method development, and practical guidance on instrumentation and troubleshooting. By leveraging the unique properties of supercritical fluids, SFC enables rapid and robust chiral resolutions, accelerating the delivery of safe and effective medicines.

The Physicochemical Advantage of Supercritical Fluids in Chromatography

SFC utilizes a mobile phase, typically carbon dioxide (CO₂), that is heated and pressurized above its critical point (31.1 °C and 73.8 bar), where it enters a supercritical state.[1] In this state, the fluid exhibits properties intermediate between a liquid and a gas, providing significant chromatographic benefits.

Key Properties of Supercritical CO₂ and Their Chromatographic Impact:

PropertyComparison to Liquids (e.g., HPLC mobile phases)Chromatographic Advantage
Viscosity LowerAllows for higher optimal linear velocities, leading to faster separations without a significant loss of resolution. This translates to increased sample throughput.
Diffusivity HigherFacilitates rapid mass transfer of analytes between the mobile and stationary phases, resulting in sharper peaks and improved chromatographic efficiency.
Density Similar to liquidsProvides excellent solvating power for a wide range of non-polar to moderately polar compounds.

The low viscosity and high diffusivity of supercritical CO₂ are the primary drivers for the speed and efficiency of SFC separations.[2] This allows for the use of longer columns or smaller particle sizes to achieve very high-resolution separations in significantly shorter run times compared to HPLC.

Instrumentation for Chiral SFC: A System Overview

An SFC system shares many components with a standard HPLC system, but with key modifications to handle the compressible supercritical fluid mobile phase.

  • Solvent Delivery System: A high-pressure pump is used to deliver liquid CO₂ to the system. A co-solvent pump is also included to introduce a polar organic modifier to the mobile phase.

  • Autosampler: Injects the sample into the high-pressure flow path.

  • Column Oven: Maintains a precise and stable temperature above the critical temperature of the mobile phase.

  • Back Pressure Regulator (BPR): This is a critical component unique to SFC. The BPR maintains the system pressure above the critical pressure, ensuring the mobile phase remains in a supercritical state throughout the separation.

  • Detector: UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS) detectors are commonly used.

SFC_System CO2 CO₂ Cylinder Pump_CO2 CO₂ Pump CO2->Pump_CO2 Mixer Mixing Tee Pump_CO2->Mixer CoSolvent Co-solvent Reservoir Pump_CoSolvent Co-solvent Pump CoSolvent->Pump_CoSolvent Pump_CoSolvent->Mixer Autosampler Autosampler Mixer->Autosampler Column Chiral Column (in Oven) Autosampler->Column Detector Detector (UV/MS) Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Waste Waste/Fraction Collector BPR->Waste

Chiral Stationary Phases (CSPs): The Heart of Enantioselective Recognition

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in achieving a successful chiral separation in SFC.[1] The enantioselective recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times and, thus, separation.[4]

Polysaccharide-based CSPs are the most widely used in chiral SFC due to their broad applicability, high loading capacity, and robustness.[1] These CSPs consist of a silica support coated or immobilized with a polysaccharide derivative, typically cellulose or amylose, which has been functionalized with various carbamate or benzoate groups.

Commonly Used Chiral Stationary Phases in SFC:

CSP TypeChiral Selector ExamplesPrimary Interaction MechanismsTypical Applications
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindranceBroad applicability for a wide range of acidic, basic, and neutral compounds.[1]
Pirkle-type (S,S)-Whelk-O 1π-π interactions, hydrogen bonding, dipole-dipole interactionsAromatic compounds, compounds with hydrogen bond donors/acceptors.
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexationPolar and ionizable compounds, including amino acids.

There is no universal CSP, and screening multiple columns with different selectivities is often necessary to find the optimal stationary phase for a given separation.[4]

Protocol: A Systematic Approach to Chiral SFC Method Development

A structured and systematic approach to method development is crucial for efficiently achieving robust chiral separations. The following protocol outlines a typical workflow for developing a chiral SFC method.

Step 1: Initial Column and Co-solvent Screening

The goal of the initial screening is to identify a promising CSP and co-solvent combination that shows some degree of separation between the enantiomers.

  • Sample Preparation: Dissolve the racemic sample in a suitable solvent, typically the co-solvent to be used in the mobile phase (e.g., methanol, ethanol, or isopropanol), at a concentration of approximately 1 mg/mL.

  • Column Selection: Select a set of 3-5 chiral columns with diverse selectivities. A good starting set would include at least two different polysaccharide-based columns (one cellulose-based and one amylose-based) and a Pirkle-type column.

  • Mobile Phase:

    • Primary Mobile Phase: Supercritical CO₂

    • Co-solvents: Screen methanol, ethanol, and isopropanol.

  • Initial Gradient Conditions:

    • Flow Rate: 3-4 mL/min

    • Back Pressure: 120-150 bar

    • Column Temperature: 35-40 °C

    • Gradient: Start with a broad gradient, for example, 5% to 50% co-solvent over 5-10 minutes.

  • Injection Volume: 1-5 µL

  • Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. Even partial resolution is a positive indication.

Method_Development_Workflow cluster_screening Step 1: Screening cluster_optimization Step 2: Optimization cluster_validation Step 3: Validation Screen_Columns Screen 3-5 CSPs Screen_Solvents Screen Co-solvents (MeOH, EtOH, IPA) Screen_Columns->Screen_Solvents For each CSP Optimize_Gradient Optimize Gradient Screen_Solvents->Optimize_Gradient Select best CSP/ co-solvent Optimize_Temp Optimize Temperature Optimize_Gradient->Optimize_Temp Optimize_BP Optimize Back Pressure Optimize_Temp->Optimize_BP Check_Robustness Assess Robustness Optimize_BP->Check_Robustness Check_Linearity Check Linearity & LOD/LOQ End End: Validated Method Check_Linearity->End Start Start: Racemic Mixture Start->Screen_Columns

Step 2: Method Optimization

Once a promising CSP and co-solvent have been identified, the next step is to optimize the separation by fine-tuning the chromatographic parameters.

  • Gradient Optimization:

    • If the initial gradient showed good separation, convert to an isocratic method. A good starting point for the isocratic co-solvent percentage is the percentage at which the enantiomers eluted during the gradient run.

    • If the resolution is insufficient, try a shallower gradient or a lower isocratic co-solvent percentage.

    • If the retention times are too long, increase the co-solvent percentage.

  • Temperature and Back Pressure Optimization:

    • Temperature: Generally, lower temperatures can improve chiral selectivity. Evaluate temperatures in the range of 25-40 °C.

    • Back Pressure: Higher back pressure increases the density of the mobile phase, which can decrease retention times. Evaluate back pressures in the range of 100-200 bar.

  • Additive Selection:

    • For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the co-solvent can improve peak shape.

    • For basic compounds, adding a basic modifier (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution.[5]

Step 3: Method Validation

Once the method is optimized, it should be validated to ensure it is robust and reliable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to resolve the enantiomers from each other and from any impurities.

  • Linearity: The linear relationship between the peak area and the concentration of each enantiomer.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Comparison: SFC vs. HPLC for Chiral Resolution

The advantages of SFC over HPLC for chiral separations are not merely qualitative. The quantitative improvements in speed and reduced solvent consumption are substantial, leading to significant cost savings and increased laboratory productivity.

ParameterChiral HPLC (Normal Phase)Chiral SFCAdvantage of SFC
Typical Analysis Time 15-30 minutes3-10 minutes3-5 times faster[1]
Solvent Consumption High (e.g., hexane, isopropanol)Significantly lower (CO₂ is the primary mobile phase)"Greener" and more cost-effective
Column Equilibration Time LongerShorterIncreased throughput
Throughput (samples/day) LowerHigherIncreased productivity

Troubleshooting Common Issues in Chiral SFC

Even with a systematic approach, challenges can arise during chiral SFC method development and analysis. The following table provides guidance on troubleshooting common problems.

SymptomPotential Cause(s)Recommended Solution(s)
Poor or No Resolution - Inappropriate CSP- Suboptimal mobile phase composition- Temperature too high- Screen different CSPs- Optimize co-solvent type and percentage- Decrease column temperature
Peak Tailing - Secondary interactions with the stationary phase (especially for basic compounds)- Column overload- Inappropriate sample solvent- Add a mobile phase additive (e.g., DEA for bases, TFA for acids)- Reduce sample concentration- Dissolve the sample in the mobile phase co-solvent
Peak Splitting - Column overload- Sample solvent stronger than the mobile phase- Column contamination or degradation- Dilute the sample- Use a weaker sample solvent- Flush the column or replace it if necessary
Irreproducible Retention Times - Fluctuations in temperature or pressure- Inconsistent mobile phase composition- Column degradation- Ensure stable instrument conditions- Prepare fresh mobile phase- Replace the column

Conclusion: Embracing SFC for a New Era of Chiral Analysis

Supercritical Fluid Chromatography has matured into a robust and reliable technology that offers compelling advantages for chiral separations in the pharmaceutical industry. Its superior speed, efficiency, and reduced environmental impact make it an invaluable tool for accelerating drug discovery and development.[3] By understanding the fundamental principles of SFC and adopting a systematic approach to method development, researchers can unlock the full potential of this powerful technique to efficiently resolve enantiomers and ensure the safety and efficacy of new drug candidates.

References

  • Ventura, M. C., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Phenomenex Inc. (n.d.).
  • Sharma, M. M., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Oriental Journal of Chemistry.
  • Nakatani, K., et al. (2026). Sample preparation for biological samples for supercritical fluid chromatography.
  • Regis Technologies, Inc. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • MilliporeSigma. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Zhang, Y., et al. (2022).
  • Nakatani, K., et al. (2026). Sample preparation for biological samples for supercritical fluid chromatography.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Shimadzu Corporation. (n.d.). C190-E270C SFC Basic Guide.
  • Ebinger, K., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Sharma, M. M., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • BUCHI Corporation. (2023).
  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
  • Li, W., et al. (2019). Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. Bioanalysis.
  • Letter, W. (2017). How to improve peak shape in Supercritical Fluid Chromatography?.
  • Daicel Chiral Technologies. (2023). INSTRUCTION MANUAL FOR SFC OPTIMIZED (3.0 mm id).
  • HPLC Guru. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Berger, T. A. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Sharma, M. M., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Wang, Y., et al. (2025). Comparative Study on Chiral Separation of Afoxolaner on Polysaccharide‐Based Chiral Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatography.
  • Perjési, P., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
  • BenchChem. (2025). Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers.
  • Zhao, Y., et al. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography.

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Method

(4S)-6-Azaspiro[2.5]octan-4-ol: A Chiral Building Block for Novel Therapeutics

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to improved target affinity and selectivity. The introduction of a spirocyclic core often enhances the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a feature correlated with higher clinical success rates. Furthermore, the unique topology of spirocycles can favorably modulate physicochemical properties such as aqueous solubility and metabolic stability, key parameters in drug development.

(4S)-6-Azaspiro[2.5]octan-4-ol is a chiral building block that embodies these desirable features. The presence of a hydroxyl group and a secondary amine provides two points for diversification, allowing for its versatile incorporation into a wide range of molecular frameworks. The defined stereochemistry at the C4 position is crucial for enantioselective interactions with biological targets, a critical aspect in the design of potent and safe pharmaceuticals. This application note will detail the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol and its application as a key intermediate in the synthesis of potent Acetyl-CoA Carboxylase (ACC) inhibitors, highlighting its utility for researchers, scientists, and drug development professionals.

Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol

The enantioselective synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from a procedure described in the patent literature for the preparation of intermediates for ACC inhibitors.

Synthetic Pathway Overview

Synthesis_of_4S_6_Azaspiro_2_5_octan_4_ol start tert-butyl 4-methylene-piperidine-1-carboxylate reagent1 m-CPBA product1 tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate reagent1->product1 reagent2 Vinylmagnesium bromide CuI product2 tert-butyl 4-(hydroxymethyl)-4-vinylpiperidine-1-carboxylate reagent2->product2 reagent3 1. O3 2. Me2S product3 tert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate reagent3->product3 reagent4 (R)-CBS catalyst BH3-DMS product4 tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate reagent4->product4 reagent5 HCl in Dioxane final_product (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride reagent5->final_product

Caption: Synthetic scheme for (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride.

Experimental Protocol: Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Step 2: Synthesis of tert-butyl 4-(hydroxymethyl)-4-vinylpiperidine-1-carboxylate

  • To a suspension of copper(I) iodide (0.1 eq) in anhydrous tetrahydrofuran (THF, 5 volumes) at -78 °C, add vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of tert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(hydroxymethyl)-4-vinylpiperidine-1-carboxylate (1.0 eq) in a mixture of DCM and methanol (9:1, 10 volumes).

  • Cool the solution to -78 °C and bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (3.0 eq) and allow the mixture to warm to room temperature.

  • Stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by column chromatography.

Step 4: Synthesis of tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

  • To a solution of (R)-(+)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF (5 volumes) at 0 °C, add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of tert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise over 30 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be used in the next step without further purification.

Step 5: Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride

  • Dissolve the crude tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in a 4 M solution of HCl in 1,4-dioxane (10 volumes).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride as a white solid.

Application in the Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors

(4S)-6-Azaspiro[2.5]octan-4-ol is a valuable intermediate for the synthesis of potent and selective inhibitors of Acetyl-CoA Carboxylase (ACC), enzymes that play a crucial role in fatty acid metabolism. The following protocol describes a key step where the spirocyclic building block is incorporated into the final inhibitor scaffold.

Reaction Scheme: Nucleophilic Aromatic Substitution

Application_of_4S_6_Azaspiro_2_5_octan_4_ol building_block (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride reagent Substituted 2-chloro-3-cyanopyridine conditions DIPEA DMSO, 100 °C product Chiral ACC Inhibitor Precursor conditions->product SNAr

Caption: SNAr reaction utilizing the chiral building block.

Experimental Protocol: Synthesis of a Key ACC Inhibitor Intermediate
  • To a solution of a suitably substituted 2-chloro-3-cyanopyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 20 volumes), add (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound.

Data Summary
StepProductStarting MaterialKey ReagentsTypical Yield (%)
1tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylatetert-butyl 4-methylenepiperidine-1-carboxylatem-CPBA85-95
2tert-butyl 4-(hydroxymethyl)-4-vinylpiperidine-1-carboxylatetert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateVinylmagnesium bromide, CuI70-80
3tert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylatetert-butyl 4-(hydroxymethyl)-4-vinylpiperidine-1-carboxylateO₃, Me₂S60-70
4tert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylatetert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate(R)-CBS catalyst, BH₃-DMS>90 (crude)
5(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloridetert-butyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylateHCl in Dioxane90-98
App.Chiral ACC Inhibitor Precursor(4S)-6-Azaspiro[2.5]octan-4-ol hydrochlorideSubstituted 2-chloro-3-cyanopyridine, DIPEA50-70

Conclusion

(4S)-6-Azaspiro[2.5]octan-4-ol is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure and strategically placed functional groups make it an ideal scaffold for exploring new chemical space in drug discovery. The protocols detailed herein provide a practical guide for the synthesis and application of this important intermediate, enabling researchers to leverage its unique properties in the development of next-generation therapeutics. The successful incorporation of this spirocycle into potent ACC inhibitors serves as a compelling example of its potential to address challenging biological targets.

References

  • Lanthorn, T. H., et al. (2012). Preparation of substituted 2,3-dihydro-1H-isoindol-1-ones as ACC inhibitors. U.S.
Application

Application Notes and Protocols for the Functionalization of the Secondary Amine in 6-Azaspiro[2.5]octan-4-ol

Introduction The 6-azaspiro[2.5]octane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a cyclopr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-azaspiro[2.5]octane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a cyclopropane ring, offers a compelling alternative to traditional saturated heterocycles. This unique topology allows for precise vectoral exploration of chemical space, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a secondary amine in the 6-position and a hydroxyl group at the 4-position of the piperidine ring in 6-azaspiro[2.5]octan-4-ol provides two orthogonal handles for chemical modification, making it an exceptionally versatile scaffold for the generation of diverse compound libraries.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the secondary amine in 6-azaspiro[2.5]octan-4-ol. We will delve into the causality behind experimental choices for several key transformations, offering detailed, field-proven protocols.

Core Principles of Reactivity

The secondary amine in 6-azaspiro[2.5]octan-4-ol is a nucleophilic center, readily participating in a variety of bond-forming reactions. The choice of reaction will be dictated by the desired functionality to be introduced. The presence of the hydroxyl group at the 4-position may necessitate the use of a protecting group strategy, particularly for reactions requiring harsh basic or acidic conditions, or when using highly reactive electrophiles that could also react with the alcohol. However, for many of the protocols outlined below, the hydroxyl group can remain unprotected.

Key Functionalization Strategies and Protocols

This section details robust and reproducible protocols for the most common and synthetically useful transformations of the secondary amine of 6-azaspiro[2.5]octan-4-ol.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering high selectivity and functional group tolerance.[1][2] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[3]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde or ketone, but highly effective at reducing the intermediate iminium ion.[4] This selectivity is crucial for the efficiency of the one-pot reaction.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are relatively non-polar and aprotic, facilitating the formation of the iminium ion and being compatible with the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, especially when using less reactive ketones.

Experimental Protocol: Reductive Amination with an Aldehyde

  • Materials:

    • 6-Azaspiro[2.5]octan-4-ol

    • Aldehyde of choice (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Acetic acid (optional, 0.1 eq)

  • Procedure:

    • To a solution of 6-azaspiro[2.5]octan-4-ol (1.0 eq) and the desired aldehyde (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (if necessary).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Representative Examples of Reductive Amination

EntryAldehyde/KetoneProductTypical Yield (%)
1Benzaldehyde6-Benzyl-6-azaspiro[2.5]octan-4-ol85-95
2Cyclohexanecarboxaldehyde6-(Cyclohexylmethyl)-6-azaspiro[2.5]octan-4-ol80-90
3Acetone6-Isopropyl-6-azaspiro[2.5]octan-4-ol75-85

Workflow for Reductive Amination

sub 6-Azaspiro[2.5]octan-4-ol + Aldehyde/Ketone iminium Iminium Ion Formation sub->iminium DCM, RT reduction Reduction with NaBH(OAc)₃ iminium->reduction In-situ product N-Alkylated Product reduction->product

Caption: General workflow for the reductive amination of 6-Azaspiro[2.5]octan-4-ol.

N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group to the secondary amine, forming a stable amide bond. This is a common strategy in drug design to modify the electronic and steric properties of a molecule, potentially influencing its binding affinity and metabolic stability. The reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice between them depends on the desired reactivity and the stability of the starting materials.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Materials:

    • 6-Azaspiro[2.5]octan-4-ol

    • Acyl chloride of choice (1.1 eq)

    • Triethylamine (TEA) or DIPEA (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 6-azaspiro[2.5]octan-4-ol (1.0 eq) and triethylamine (1.5 eq) in DCM and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl derivative.

Workflow for N-Acylation

sub 6-Azaspiro[2.5]octan-4-ol + Acyl Chloride/Anhydride reaction Acylation sub->reaction Base (e.g., TEA), DCM, 0°C to RT product N-Acylated Product reaction->product sub 6-Azaspiro[2.5]octan-4-ol + Aryl Halide product N-Aryl Product sub->product cat_sys Pd Catalyst + Ligand cat_sys->product base Strong Base base->product

Sources

Method

Application Note: A Scalable, Four-Step Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol Hydrochloride

Abstract (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride is a valuable spirocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of various therapeutic agents. This ap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride is a valuable spirocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of various therapeutic agents. This application note provides a detailed, scalable, and robust four-step protocol for the synthesis of this chiral amine hydrochloride, commencing from the readily available N-benzyl-4-piperidone. The synthetic strategy hinges on a Corey-Chaykovsky epoxidation, a Lewis acid-catalyzed rearrangement, a diastereoselective ketone reduction to establish the critical (4S) stereocenter, and a final hydrogenolytic deprotection and salt formation. Each step has been designed with scalability and process control in mind, offering researchers and drug development professionals a reliable pathway to multi-gram quantities of the target compound.

Introduction

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their unique three-dimensional architectures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or fused-ring counterparts. The 6-azaspiro[2.5]octane framework, in particular, serves as a rigid and structurally novel motif. The chiral alcohol functionality at the C4 position introduces a key stereocenter, allowing for specific interactions with biological targets. This document outlines a comprehensive and scalable synthetic route to (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride, a crucial intermediate for further chemical elaboration.

The presented synthesis is designed to be both efficient and practical for scale-up operations. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the process.

Overall Synthetic Scheme

The synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride is accomplished via a four-step sequence as illustrated below. The key transformations include the formation of the spirocyclic core, the stereocontrolled introduction of the hydroxyl group, and the final deprotection and salt formation.

G cluster_0 Synthetic Workflow A N-Benzyl-4-piperidone B Step 1: Corey-Chaykovsky Reaction (Epoxidation) A->B  (i) (CH3)3S+I-, NaH  (ii) DMSO/THF C 6-Benzyl-1-oxa-6-azaspiro[2.5]octane B->C D Step 2: Lewis Acid Rearrangement C->D  BF3·OEt2, DCM E 6-Benzyl-6-azaspiro[2.5]octan-4-one D->E F Step 3: Stereoselective Reduction E->F  L-Selectride®, THF, -78 °C G (4S)-6-Benzyl-6-azaspiro[2.5]octan-4-ol F->G H Step 4: Deprotection & Salt Formation G->H  H2, Pd/C, HCl/IPA I (4S)-6-Azaspiro[2.5]octan-4-ol HCl H->I

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Intermediates

Protocol 1: Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (2)

This initial step constructs the spiro-epoxide core from commercially available N-benzyl-4-piperidone using the Johnson-Corey-Chaykovsky reaction.[1] This reaction is known for its high efficiency in forming epoxides from ketones.[2][3] The use of a sulfur ylide, generated in situ from trimethylsulfonium iodide and sodium hydride, is a reliable and scalable method for methylene transfer.

Reaction Scheme: N-benzyl-4-piperidone → 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Reagent/SolventMolar Eq.MW ( g/mol )Amount (for 100 g scale)
N-Benzyl-4-piperidone (1)1.0189.26100.0 g
Trimethylsulfonium iodide1.2204.04129.2 g
Sodium Hydride (60% in oil)1.240.0025.4 g
Dimethyl Sulfoxide (DMSO)-78.13500 mL
Tetrahydrofuran (THF), anhydrous-72.111000 mL

Procedure:

  • To a dry 3 L three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (25.4 g, 1.2 eq) and wash with anhydrous hexanes (2 x 100 mL) to remove the mineral oil.

  • Carefully add anhydrous DMSO (500 mL) to the flask. Heat the suspension to 50 °C for 1 hour, or until hydrogen evolution ceases and the solution becomes clear. Cool the solution to 15 °C.

  • In a separate flask, dissolve trimethylsulfonium iodide (129.2 g, 1.2 eq) in anhydrous DMSO (500 mL). Add this solution dropwise to the sodium methylsulfinylmethylide solution, maintaining the internal temperature below 25 °C. Stir for 15 minutes after the addition is complete.

  • Dissolve N-benzyl-4-piperidone (100.0 g, 1.0 eq) in anhydrous THF (500 mL) and add it dropwise to the ylide solution over 1 hour, keeping the temperature between 20-25 °C.

  • After the addition, allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously pour the reaction mixture into 2 L of ice-cold water and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by vacuum distillation or column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 6-benzyl-1-oxa-6-azaspiro[2.5]octane (2) as a pale yellow oil. Expected Yield: 85-95%.

Protocol 2: Synthesis of 6-Benzyl-6-azaspiro[2.5]octan-4-one (3)

The spiro-epoxide is rearranged to the corresponding ketone using a Lewis acid catalyst. Boron trifluoride etherate is a common and effective reagent for this type of transformation, promoting a semipinacol-like rearrangement.[1]

Reaction Scheme: 6-Benzyl-1-oxa-6-azaspiro[2.5]octane → 6-Benzyl-6-azaspiro[2.5]octan-4-one

Reagent/SolventMolar Eq.MW ( g/mol )Amount (for 100 g of 2)
6-Benzyl-1-oxa-6-azaspiro[2.5]octane (2)1.0203.28100.0 g
Boron trifluoride etherate (BF₃·OEt₂)1.1141.9376.5 mL
Dichloromethane (DCM), anhydrous-84.931000 mL

Procedure:

  • Dissolve the spiro-epoxide 2 (100.0 g, 1.0 eq) in anhydrous DCM (1000 mL) in a 2 L flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add boron trifluoride etherate (76.5 mL, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 250 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate) to give 6-benzyl-6-azaspiro[2.5]octan-4-one (3) as a viscous oil. Expected Yield: 70-85%.

Part 2: Stereoselective Synthesis and Final Product Formation

Protocol 3: Synthesis of (4S)-6-Benzyl-6-azaspiro[2.5]octan-4-ol (4)

This is the key stereochemistry-defining step. The reduction of the prochiral ketone 3 is performed using L-Selectride®, a sterically hindered hydride reagent. The bulky tri-sec-butylborohydride complex favors delivery of the hydride from the less sterically encumbered face of the ketone, leading to the formation of the desired (4S)-alcohol with high diastereoselectivity.[4]

Caption: Rationale for diastereoselectivity in the ketone reduction.

Reaction Scheme: 6-Benzyl-6-azaspiro[2.5]octan-4-one → (4S)-6-Benzyl-6-azaspiro[2.5]octan-4-ol

Reagent/SolventMolar Eq.MW ( g/mol )Amount (for 100 g of 3)
6-Benzyl-6-azaspiro[2.5]octan-4-one (3)1.0215.29100.0 g
L-Selectride® (1.0 M in THF)1.5-697 mL
Tetrahydrofuran (THF), anhydrous-72.111000 mL

Procedure:

  • In a dry 3 L flask under a nitrogen atmosphere, dissolve the ketone 3 (100.0 g, 1.0 eq) in anhydrous THF (1000 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® solution (697 mL, 1.5 eq) dropwise via a cannula or dropping funnel over 1.5 hours, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the very slow, dropwise addition of water (50 mL) at -78 °C. Allow the mixture to warm to 0 °C.

  • Carefully add 30% aqueous hydrogen peroxide (150 mL) followed by 3 M aqueous sodium hydroxide (150 mL). Caution: This is an exothermic process.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield (4S)-6-benzyl-6-azaspiro[2.5]octan-4-ol (4) as a white solid or viscous oil. Expected Yield: 80-90%; Expected Diastereomeric Excess: >95%.

Protocol 4: Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride (5)

The final step involves the removal of the N-benzyl protecting group by catalytic hydrogenation, followed by in situ salt formation to yield the target hydrochloride. This method is highly efficient and avoids the isolation of the potentially unstable free amine.

Reaction Scheme: (4S)-6-Benzyl-6-azaspiro[2.5]octan-4-ol → (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride

Reagent/SolventMolar Eq.MW ( g/mol )Amount (for 100 g of 4)
(4S)-6-Benzyl-6-azaspiro[2.5]octan-4-ol (4)1.0217.31100.0 g
Palladium on Carbon (10% Pd/C, 50% wet)5 mol %-10.0 g
Isopropanol (IPA)-60.101000 mL
Hydrochloric Acid (5-6 M in IPA)1.136.46~84 mL
Hydrogen Gas (H₂)-2.0250 psi

Procedure:

  • To a hydrogenation reactor, add the protected alcohol 4 (100.0 g, 1.0 eq) and isopropanol (1000 mL).

  • Carefully add the 10% Pd/C catalyst (10.0 g).

  • Add the hydrochloric acid solution in isopropanol (~84 mL, 1.1 eq).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture at 40 °C for 12-24 hours, or until hydrogen uptake ceases and LC-MS analysis confirms the complete consumption of the starting material.

  • Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional isopropanol (200 mL).

  • Concentrate the filtrate to approximately 200 mL. The product should begin to crystallize.

  • Add methyl tert-butyl ether (MTBE) or diethyl ether (400 mL) as an anti-solvent to complete the precipitation.

  • Stir the resulting slurry at 0-5 °C for 2 hours.

  • Collect the solid by filtration, wash with cold MTBE, and dry under vacuum at 40 °C to a constant weight.

  • This provides (4S)-6-azaspiro[2.5]octan-4-ol hydrochloride (5) as a white to off-white crystalline solid. Expected Yield: 90-98%.

Conclusion

This application note details a robust and scalable four-step synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. The process utilizes well-established and reliable chemical transformations, with particular emphasis on the diastereoselective reduction step to ensure high stereochemical purity. The protocols provided are suitable for laboratory-scale preparation and offer a clear pathway for process development and scale-up, enabling the efficient production of this valuable chiral building block for pharmaceutical research and development.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society, 83(2), 417-423. [Link]

  • Gao, Y., et al. (2021). Biocatalytic Dearomatizative Spirocyclization Reactions. Catalysts, 11(6), 673. [Link]

  • Bull, S. D., et al. (2009). Recent advances in the stereoselective synthesis of piperidines. Chemical Communications, (43), 6545-6561. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4S)-6-Azaspiro[2.5]octan-4-ol Synthesis

Welcome to the technical support center for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable spirocyclic scaffold. Drawing from established synthetic protocols and field-proven insights, this resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides.

Introduction to the Synthetic Landscape

The synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol, a key building block in medicinal chemistry, typically involves a multi-step sequence. A common and effective strategy commences with a protected 4-piperidone derivative, which undergoes cyclopropanation to construct the spirocyclic core, followed by a stereoselective reduction of the ketone to yield the desired alcohol. Each of these stages presents unique challenges and potential for byproduct formation, which we will address in detail.

Synthesis_Overview A N-Protected-4-piperidone B Enol Ether Formation A->B e.g., TMSCl, Et3N C Simmons-Smith Cyclopropanation B->C e.g., Et2Zn, CH2I2 D N-Protected-6-azaspiro[2.5]octan-4-one C->D E Stereoselective Reduction D->E e.g., L-Selectride® F (4S)-N-Protected-6-azaspiro[2.5]octan-4-ol E->F G Deprotection F->G e.g., TFA or HCl H (4S)-6-Azaspiro[2.5]octan-4-ol G->H

Caption: General synthetic workflow for (4S)-6-Azaspiro[2.5]octan-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: The Cyclopropanation Step

Question 1: My Simmons-Smith cyclopropanation is low-yielding. What are the common pitfalls?

Answer: Low yields in Simmons-Smith or related cyclopropanation reactions (e.g., Furukawa modification with Et₂Zn) can often be attributed to several factors:

  • Reagent Quality: The zinc carbenoid is sensitive to moisture and air. Ensure that your reagents, particularly diethylzinc and diiodomethane, are of high purity and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).

  • Activation of Zinc: If you are preparing the zinc-copper couple in situ, its activation is critical. Insufficient activation will lead to a sluggish or incomplete reaction.

  • Substrate Reactivity: The reactivity of the double bond in the enol ether of the protected 4-piperidone is crucial. Ensure complete formation of the enol ether before proceeding with the cyclopropanation.

  • Side Reactions: While the Simmons-Smith reaction is generally clean, side reactions can occur. The Lewis acidic nature of the zinc iodide byproduct can sometimes lead to decomposition of acid-sensitive substrates or products[1]. Adding an excess of diethylzinc can help scavenge the zinc iodide[1].

Troubleshooting Table: Cyclopropanation

IssuePotential CauseRecommended Action
Low Conversion Inactive zinc carbenoidUse fresh, high-purity reagents. Ensure rigorous anhydrous/inert conditions.
Incomplete enol ether formationMonitor the enol ether formation step by TLC or ¹H NMR before adding the cyclopropanation reagents.
Product Decomposition Lewis acidity of ZnI₂ byproductAdd a slight excess of diethylzinc or quench the reaction with pyridine to sequester ZnI₂[1].
Unidentified Byproducts Methylation of heteroatomsThis is a known, though often minor, side reaction of zinc carbenoids[1]. Consider using a modified protocol if this is a significant issue.
Part 2: The Stereoselective Reduction

This step is arguably the most critical for obtaining the desired (4S) stereoisomer and is a common source of the major byproduct, the undesired diastereomer.

Question 2: I am getting a mixture of diastereomers after reducing the ketone. How can I improve the stereoselectivity for the (4S)-alcohol?

Answer: The formation of two diastereomers, the cis and trans alcohols, is a very common outcome in the reduction of cyclic ketones. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group.

Diastereomer_Formation cluster_0 Reduction of N-Boc-6-azaspiro[2.5]octan-4-one A N-Boc-6-azaspiro[2.5]octan-4-one B Hydride Attack (Axial) A->B Bulky Reducing Agent (e.g., L-Selectride®) C Hydride Attack (Equatorial) A->C Less Bulky Reducing Agent (e.g., NaBH4) D (4S)-trans-alcohol (Desired Product) B->D E (4R)-cis-alcohol (Diastereomeric Byproduct) C->E

Caption: Formation of diastereomers during ketone reduction.

To favor the formation of the desired trans-(4S)-alcohol, a sterically hindered reducing agent is typically employed. These reagents preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol (which corresponds to the trans isomer in this case).

Recommended Reducing Agents for High trans-Selectivity:

Reducing AgentTypical SolventTemperature (°C)Comments
L-Selectride® (Lithium tri-sec-butylborohydride)THF-78 to 0Often provides excellent selectivity due to its steric bulk.
K-Selectride® (Potassium tri-sec-butylborohydride)THF-78 to 0Similar to L-Selectride®, may offer slightly different selectivity profiles.
Sodium triacetoxyborohydride Dichloromethane or THF0 to RTA milder reducing agent, can sometimes provide good selectivity.

Conversely, less sterically demanding reagents like sodium borohydride (NaBH₄) tend to give mixtures of diastereomers, often favoring the cis-alcohol.

Question 3: How can I confirm the presence of diastereomers and determine their ratio?

Answer: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying diastereomers.

  • ¹H NMR Spectroscopy: The protons on the carbon bearing the hydroxyl group (H-4) and adjacent protons will have different chemical shifts and coupling constants in the two diastereomers. Careful analysis of the ¹H NMR spectrum can often allow for the determination of the diastereomeric ratio by integrating the respective signals[2][3].

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. Using a suitable chiral stationary phase (CSP), you can achieve baseline separation of the two diastereomers, allowing for accurate quantification[4][5]. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins[4][6].

Part 3: Purification Strategies

Question 4: I have a mixture of diastereomers. What is the best way to isolate the desired (4S)-isomer?

Answer: Separating diastereomers can be challenging but is often achievable through standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. The polarity difference between the cis and trans alcohols is often sufficient to allow for separation on silica gel. A careful selection of the eluent system is critical. It is advisable to start with a low polarity solvent system and gradually increase the polarity.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative chiral HPLC can be employed[6]. This method offers superior resolution but is more resource-intensive.

  • Crystallization/Digestion: In some cases, one diastereomer may be more crystalline than the other. It may be possible to selectively crystallize the desired isomer from a suitable solvent system. A related technique is digestion, where the mixture is slurried in a solvent in which one diastereomer is less soluble, allowing for its enrichment in the solid phase[7].

Protocol: Diastereomer Separation by Flash Chromatography

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the sample onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure, desired diastereomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123).
  • Simmons–Smith reaction. (2023). In Wikipedia. [Link]

  • Yadav, V. K., & Kumar, N. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6489. [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2018).
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Charette, A. B. (2004). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-29). Wiley-VCH.
  • Huang, W., Wen, K., & Laughlin, S. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Pihlaja, K., Kleinpeter, E., & Fülöp, F. (1993). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 31(7), 619-624. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Asymmetric Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Reddy, B. S., & Reddy, G. S. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 3(5), 346-350. [Link]

  • Lee, J., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. [Link]

  • Huang, W., Wen, K., & Laughlin, S. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol. PubChem. [Link]

  • Compounds of formula (I). (2021).
  • Lee, J., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol

Welcome to the technical support guide for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional architecture of azaspirocycles makes them compelling building blocks in drug discovery, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately improve the yield and purity of your synthesis.

Proposed Synthetic Pathway Overview

The synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol is a multi-step process that requires careful control over stereochemistry and reaction conditions. While several routes can be envisioned, a common and logical approach involves the construction of the cyclopropane ring followed by the formation and stereoselective reduction of the piperidone ring. Below is a generalized workflow that will serve as the basis for our discussion.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Deprotection & Cyclization cluster_2 Step 3: Stereoselective Reduction A Protected Amino Acetal C Spirocyclic Acetal Intermediate A->C Formation of Spiro-cyclopropane B Cyclopropanating Agent (e.g., Simmons-Smith) D Spirocyclic Amino Alcohol C->D Acidic Hydrolysis C->D E 6-Azaspiro[2.5]octan-4-one D->E Intramolecular Cyclization (e.g., Oxidative Cyclization) D->E G (4S)-6-Azaspiro[2.5]octan-4-ol (Final Product) E->G Ketone Reduction E->G F Stereoselective Reducing Agent (e.g., CBS Catalyst, NaBH4)

Caption: Generalized synthetic workflow for (4S)-6-Azaspiro[2.5]octan-4-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Low Yield in Step 1 (Cyclopropanation)

Question: My initial cyclopropanation reaction to form the spiro-acetal intermediate is showing low conversion and multiple byproducts. What are the likely causes and how can I fix this?

Answer: Low yields in cyclopropanation are common and typically trace back to three factors: the activity of the carbenoid reagent, the stability of your starting material, and the reaction conditions.

  • Causality - Reagent Activity: The Simmons-Smith reaction (using a Zn-Cu couple and diiodomethane) is a classic choice, but the zinc-copper couple's activity is notoriously variable.[3] Fresh activation is not just recommended; it is critical for success. If you are using pre-made reagents, consider that their effectiveness can degrade over time. An alternative, such as the Furukawa modification (Et₂Zn and CH₂I₂), often gives more reproducible results.[3]

  • Causality - Reaction Conditions:

    • Inert Atmosphere: Organozinc reagents are highly sensitive to air and moisture. Ensure your glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. Contamination leads to rapid decomposition of the reagent.[4]

    • Temperature Control: The addition of diiodomethane to the activated zinc should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allowing the reaction to warm to room temperature too quickly can lead to side reactions.

Troubleshooting Steps:

  • Re-evaluate Your Cyclopropanating Agent:

    • If using Zn-Cu, prepare it fresh before each reaction. Consider activation with ultrasound.

    • Consider switching to a more reliable reagent system like Et₂Zn/CH₂I₂ or using a catalytic method if your substrate is compatible.

  • Optimize Solvent and Temperature:

    • Dichloromethane (DCM) or Diethyl Ether (Et₂O) are common solvents. Ensure they are anhydrous.

    • Use a syringe pump for the slow, controlled addition of the diazo compound or diiodomethane. This minimizes dimerization and other side reactions.[4]

  • Check Starting Material Purity: Ensure your protected amino acetal is pure and free of acidic impurities that could quench the organometallic reagent.

Issue 2: Poor Diastereoselectivity in Step 3 (Reduction)

Question: The final reduction of 6-Azaspiro[2.5]octan-4-one is giving me a nearly 1:1 mixture of diastereomers, not the desired (4S) alcohol. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in ketone reduction depends entirely on controlling the facial approach of the hydride reagent. The default approach with simple hydrides like sodium borohydride (NaBH₄) is often unselective unless there is a strong intrinsic steric or electronic bias in the substrate.

  • Causality - Reagent Choice: For precise stereocontrol, you must use a stereodirecting reagent.

    • Substrate Control: If the substrate has a directing group (like a nearby bulky substituent), it can influence the approach of a simple reducing agent. In this case, the spirocyclic system may not provide sufficient bias on its own.

    • Reagent Control: This is the most effective strategy. Chiral reducing agents or catalyst systems create a chiral environment around the ketone, forcing the hydride to attack from a specific face. The Corey-Bakshi-Shibata (CBS) reduction is an excellent and widely used method for the enantioselective reduction of ketones.

Troubleshooting & Optimization Workflow:

G Start Start: Poor Diastereoselectivity in Ketone Reduction CheckReagent Is a non-selective reagent (e.g., NaBH4) being used? Start->CheckReagent UseChiral Implement a Chiral Reducing System (e.g., CBS Reduction) CheckReagent->UseChiral Yes TryBulky Consider Bulky Non-Chiral Reagents (e.g., L-Selectride) Exploit Substrate's Steric Hindrance CheckReagent->TryBulky No, but still poor ScreenCatalysts Screen Different Chiral Catalysts/Ligands UseChiral->ScreenCatalysts OptimizeCond Optimize Reaction Conditions (Temperature, Solvent, Time) ScreenCatalysts->OptimizeCond Promising catalyst found Success Achieve High d.r. for (4S) Isomer OptimizeCond->Success TryBulky->ScreenCatalysts

Caption: Decision workflow for optimizing stereoselective reduction.

Recommended Protocol: CBS Reduction

  • Setup: Under an argon atmosphere, dissolve the (S)-CBS catalyst (5-10 mol%) in anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C and slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0 M in THF, 0.6 equiv). Stir for 15 minutes.

  • Substrate Addition: Add a solution of 6-Azaspiro[2.5]octan-4-one (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Maintain the reaction at the optimized temperature (can range from -40 °C to room temperature, requires screening) and monitor by TLC or LC-MS.

  • Quench: Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup & Purification: Proceed with a standard aqueous workup and purify by flash column chromatography.

Issue 3: Difficulty with Product Purification

Question: My final product is difficult to purify. Column chromatography gives smearing, and I'm struggling to get a pure solid. What purification strategies do you recommend?

Answer: Azaspirocycles, particularly those with free amine and alcohol groups, can be challenging to purify due to their polarity and ability to chelate to silica gel.

  • Causality - Analyte-Stationary Phase Interaction: The basic nitrogen of the azaspirocycle and the polar hydroxyl group can interact strongly with the acidic silanol groups on standard silica gel. This leads to peak tailing, poor separation, and sometimes irreversible adsorption. The presence of unreacted starting materials or by-products can further complicate purification.[5]

Purification Strategies:

  • Modify the Stationary Phase:

    • Base-Washing: Neutralize the silica gel by preparing your slurry with a solvent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites and significantly improves peak shape.

    • Use Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

  • Use a Different Chromatographic Technique:

    • Reverse-Phase HPLC: For high-purity final material, preparative reverse-phase HPLC (C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) is highly effective. The product will be isolated as a salt (e.g., TFA salt), which is often a stable, crystalline solid.[6][7]

  • Crystallization:

    • Convert the freebase product to a salt (e.g., hydrochloride or tartrate salt) by treating a solution of the purified oil with an equivalent of the corresponding acid. Salts often have much better crystalline properties than the freebase, facilitating purification by recrystallization.

Data Summary: Purification Strategy Comparison

MethodStationary PhaseMobile Phase ExampleProsCons
Normal Phase Column Silica Gel (Et₃N treated)10-20% MeOH in DCM + 1% Et₃NScalable, cost-effectiveModerate resolution, requires base
Normal Phase Column Basic Alumina5-15% MeOH in DCMGood for basic compoundsCan be less predictable than silica
Preparative RP-HPLC C18 SilicaH₂O/ACN gradient + 0.1% TFAHigh resolution, excellent purityExpensive, product is a salt
Crystallization N/A (Salt Formation)e.g., HCl in EtherYields high-purity solid, scalableRequires successful salt formation

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the nitrogen atom during the synthesis?

For the initial steps, protecting the nitrogen is crucial. A Boc (tert-butyloxycarbonyl) group is often ideal as it is stable to the neutral or basic conditions of many cyclopropanation reactions but is easily removed with acid (like TFA or HCl) prior to the cyclization step. A Cbz (benzyloxycarbonyl) group is also a good option, removable by hydrogenolysis, which is orthogonal to acid-labile groups.

Q2: How critical is the quality of the starting materials?

It is paramount. The synthesis of complex molecules is often a case of "garbage in, garbage out." Impurities in your starting materials, such as unreacted reagents or by-products from a previous step, can act as inhibitors or lead to a cascade of side reactions.[5] Always verify the purity of your key intermediates by NMR and LC-MS before proceeding to the next step.

Q3: Are there any specific safety concerns I should be aware of?

Yes. Several reagents used in this type of synthesis require careful handling:

  • Organozinc Reagents (e.g., Diethylzinc): Can be pyrophoric (ignite spontaneously in air). Must be handled strictly under an inert atmosphere using proper syringe techniques.

  • Diiodomethane & Diazo Compounds: These are toxic and potentially explosive. Handle in a well-ventilated fume hood and avoid heating.

  • Borane Reagents (e.g., BH₃·SMe₂): Are corrosive and release flammable gas upon contact with water. Quenching must be done slowly and at low temperatures.

References

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews.[Link][3]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.[Link][8]

  • Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry.[Link][9]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents (CN108530375B).[10]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.[Link][1]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.[Link][5]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[Link][2]

  • Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... Journal of Chromatography B.[Link][6]

  • The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials... PubMed.[Link][7]

  • Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides. New Journal of Chemistry.[Link][11]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Azaspirocyclization

Welcome to the technical support center for azaspirocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing azaspirocycles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azaspirocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing azaspirocycles. These unique three-dimensional scaffolds are increasingly vital in modern drug discovery due to their ability to improve physicochemical properties and engage with challenging biological targets.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.

Introduction to Azaspirocyclization

Azaspirocycles, spirocyclic frameworks containing at least one nitrogen atom, have transitioned from synthetic novelties to essential building blocks in medicinal chemistry.[1] Their rigid, three-dimensional structure offers precise conformational control, which is advantageous for interacting with complex biological targets like protein-protein interfaces and RNA-binding sites.[1] The increasing adoption of these sp³-rich scaffolds reflects a broader shift in drug discovery away from flat, aromatic structures.[1][2] This guide will address common challenges encountered during their synthesis, focusing on transition-metal-catalyzed intramolecular cyclizations.

Frequently Asked Questions (FAQs)

Q1: My azaspirocyclization reaction is not proceeding, or the yield is very low. What are the first parameters I should investigate?

A1: When facing low to no conversion, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and reagents. Subsequently, focus on the core reaction parameters:

  • Catalyst Activity: Catalyst deactivation is a frequent issue.[4] For palladium-catalyzed reactions, ensure strict anaerobic conditions if using a Pd(0) precatalyst, as oxygen can lead to catalyst decomposition. For gold or other air-stable catalysts, ensure they have been stored correctly. Impurities in substrates or solvents can also poison the catalyst.[4][5] Consider filtering your solvent through a plug of activated alumina.

  • Reaction Concentration: Intramolecular reactions are highly dependent on concentration.[6] To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (typically 0.01–0.05 M).

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material, product, or catalyst. Screen a range of temperatures. For instance, some iridium-catalyzed spirocyclizations show improved yield and diastereoselectivity at lower temperatures.[4][7]

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: The formation of side products often points to issues with chemoselectivity or regioselectivity.

  • Chemoselectivity: In complex substrates with multiple reactive sites, protecting groups may be necessary to ensure the desired transformation occurs. Alternatively, the choice of catalyst and ligand can significantly influence which functional group reacts.

  • Regioselectivity: In cases like intramolecular hydroamination, the formation of different ring sizes (e.g., 5-exo vs. 6-endo cyclization) is a common challenge.[8] The regioselectivity can be influenced by the catalyst system. For example, in certain gold-catalyzed hydroarylations of alkynes, the choice of ligand can dramatically shift the selectivity between 7-exo and 8-endo products.[9]

  • Reaction Time: Prolonged reaction times can sometimes lead to isomerization or decomposition of the desired product.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: The diastereoselectivity of my reaction is poor. What strategies can I employ to improve it?

A3: Achieving high diastereoselectivity is critical, especially in a drug discovery context.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[4][7]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.[10][11][12] A screen of different solvents is highly recommended. For example, in an iridium-catalyzed aza-spirocyclization of indole-tethered amides, dichloromethane was found to be optimal for diastereocontrol.[4]

  • Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands play a pivotal role in controlling stereoselectivity.[13][14][15] Bulky ligands can create a more ordered transition state, leading to higher facial selectivity.

In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of common issues organized by key reaction components.

Part 1: The Catalyst System

The choice of catalyst and ligand is arguably the most critical factor in a successful azaspirocyclization.

Issue 1.1: Catalyst Inactivity or Decomposition
  • Symptom: No reaction progress, or the reaction stalls after partial conversion.

  • Causality:

    • Oxidative Deactivation: For catalysts like Pd(0), exposure to air can lead to the formation of inactive palladium oxides.

    • Poisoning: Lewis basic impurities (e.g., trace amines, water, sulfur-containing compounds) in the substrate or solvent can irreversibly bind to the metal center, inhibiting catalysis.[5]

    • Aggregation: At higher concentrations or temperatures, metal catalysts can aggregate into nanoparticles, leading to a loss of catalytic activity.[5]

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: For air-sensitive catalysts, use rigorously degassed solvents (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30 minutes). Assemble the reaction in a glovebox or using Schlenk techniques.

    • Purify Reagents: Pass solvents through a column of activated alumina. Recrystallize or chromatograph substrates to remove impurities.

    • Screen Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes promote side reactions or aggregation. Screen loadings from 1 mol% to 10 mol%.

Issue 1.2: Poor Selectivity (Regio- or Stereoselectivity)
  • Symptom: Formation of a mixture of isomers (e.g., different ring sizes or diastereomers).

  • Causality: The ligand environment around the metal center dictates the steric and electronic landscape of the catalytic cycle, directly influencing the transition state energies for different pathways.[13][15][16]

  • Troubleshooting Workflow:

    Caption: Ligand screening workflow for selectivity optimization.

  • Data-Driven Ligand Selection:

Ligand TypeKey FeatureApplication ExampleReference
Monodentate Phosphines Tunable sterics and electronicsIn a Pd-catalyzed azaspirocyclization, electron-donating phosphines were found to promote the desired reaction.[17][17]
Bidentate Phosphines Constrained bite angleDPEphos was superior to other bidentate ligands in a dearomative azaspirocyclization.[17][17]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically bulkyOften used in gold catalysis to stabilize the metal center and enhance activity.[14][14]
Chiral Ligands Asymmetric environmentTol-BINAP has been used to induce modest enantioselectivity in Pt-catalyzed alkoxycyclizations.[16][16]
Part 2: Solvents and Additives

The reaction medium can have a profound impact on solubility, catalyst stability, and the energy of transition states.

Issue 2.1: Poor Solubility or Reaction Rate
  • Symptom: Heterogeneous reaction mixture, slow or stalled reaction.

  • Causality: Poor solubility of the substrate or catalyst can lead to low effective concentrations. The solvent polarity can also affect the rate of key steps in the catalytic cycle.

  • Troubleshooting Protocol:

    • Conduct a Solvent Screen: Test a range of solvents with varying polarities.

    • Consider Solvent Mixtures: Sometimes a mixture of a good solvent for the substrate and a coordinating solvent for the catalyst can be effective.

    • Impact of Protic Solvents: Protic solvents like alcohols can participate in hydrogen bonding, potentially activating electrophiles or deactivating nucleophiles.[11][12][18] In some aza-Michael additions, polar protic solvents like hexafluoroisopropanol (HFIP) were found to be crucial for promoting the reaction with weak nucleophiles.[11][12]

  • Typical Solvent Screening Table:

SolventDielectric Constant (ε)PropertiesCommon Use Cases
Toluene 2.4Non-polar, high boiling pointGeneral purpose for many transition metal-catalyzed reactions.[7]
Dioxane 2.2Ethereal, coordinatingCan stabilize cationic intermediates.
Dichloromethane (DCM) 9.1Polar aproticOften a good starting point for screening.[4]
Acetonitrile (MeCN) 37.5Polar aprotic, coordinatingCan sometimes act as a ligand, inhibiting catalysis.[16]
Hexafluoroisopropanol (HFIP) 16.7Highly polar, protic, non-coordinatingCan promote reactions by stabilizing charged intermediates.[12]
Issue 2.2: Unwanted Side Reactions Mediated by Additives
  • Symptom: Formation of unexpected byproducts, decomposition.

  • Causality: Additives like bases or acids, intended to facilitate a specific step (e.g., deprotonation, halide abstraction), can also promote undesired pathways.

  • Troubleshooting Protocol:

    • Base Screening: If a base is required, screen a variety of types. An inorganic base like Cs₂CO₃ might give different results than an organic base like DBU. In a Pd-catalyzed azaspirocyclization, Cs₂CO₃ was optimal, while K₂CO₃ gave no reaction and strong bases like LiOtBu resulted in low yields.[17]

    • Acid Screening: For reactions requiring acid catalysis (e.g., aza-Prins cyclization), screen both Brønsted and Lewis acids.[19][20][21] The choice of acid can influence chemoselectivity and diastereoselectivity.

    • Stoichiometry of Additives: Carefully titrate the amount of the additive. Excess base, for example, could lead to epimerization or other base-catalyzed side reactions.

Part 3: Reaction Parameters: Temperature, Time, and Concentration

These fundamental parameters are often interrelated and must be optimized in concert.

Issue 3.1: Intermolecular vs. Intramolecular Reactions
  • Symptom: Formation of dimers, oligomers, or polymers instead of the desired cyclic product.

  • Causality: The rate of an intramolecular reaction is independent of concentration, while the rate of an intermolecular reaction is concentration-dependent. At high concentrations, the probability of two molecules reacting with each other is higher.[6]

  • Troubleshooting Workflow:

    Concentration_Optimization Start Polymerization Observed Dilution Decrease Concentration (e.g., from 0.1 M to 0.01 M) Start->Dilution Syringe_Pump Consider Syringe Pump Addition of Substrate Dilution->Syringe_Pump For highly reactive systems Monitor Monitor Ratio of Monomer:Polymer Dilution->Monitor Syringe_Pump->Monitor Monitor->Dilution If polymerization persists Success Intramolecular Product Favored Monitor->Success If desired ratio achieved

    Caption: Workflow to favor intramolecular cyclization.

  • General Rule of Thumb: For the formation of 5- and 6-membered rings, which are kinetically and thermodynamically favored, concentrations of 0.01-0.05 M are a good starting point.[6][22] For larger rings, even higher dilution may be necessary.[6]

General Protocol for Reaction Optimization

This protocol outlines a systematic approach to optimizing a new azaspirocyclization reaction.

Objective: To identify the optimal conditions for the synthesis of a target azaspirocycle.

Methodology: One-Variable-at-a-Time (OVAT) Screening

  • Establish a Baseline Reaction:

    • Choose a standard set of conditions based on a literature precedent or chemical intuition.

    • Example Baseline: Substrate (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene (0.05 M), 80 °C, 12 h.

  • Screen a Key Parameter (e.g., Ligand):

    • Set up an array of parallel reactions, keeping all other parameters constant while varying only the ligand.

    • Analyze each reaction by LC-MS or ¹H NMR to determine conversion and selectivity.

  • Identify the Best Ligand and Screen the Next Parameter (e.g., Solvent):

    • Using the best ligand from step 2, set up a new array of reactions varying the solvent.

  • Continue with Other Parameters:

    • Sequentially optimize the base, temperature, and concentration, using the best conditions from the previous screen.

  • Final Confirmation:

    • Run the fully optimized reaction on a larger scale to confirm the results.

This systematic approach ensures that the effect of each variable is understood, leading to a robust and reproducible procedure.

Conclusion

The synthesis of azaspirocycles is a dynamic and evolving field, crucial for advancing modern drug discovery.[1][2][3][23][24] While challenges such as low yield, poor selectivity, and catalyst deactivation are common, a logical and systematic approach to troubleshooting can overcome these obstacles.[4] By carefully considering the interplay between the catalyst system, solvent, additives, and reaction parameters, researchers can successfully optimize their azaspirocyclization reactions. This guide provides a framework for that process, grounded in established chemical principles and field-proven insights.

References

  • Ding, D., Mou, T., Feng, M., & Jiang, X. (2023). Utility of Ligand Effect in Homogenous Gold Catalysis: Enabling Regiodivergent π-Bond-Activated Cyclization. Journal of the American Chemical Society. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Nature Protocols. [Link]

  • Various Authors. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Fang, R., et al. (2025). Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory. Dalton Transactions. [Link]

  • Nieto-Oberhuber, C., Muñoz, M. P., Buñuel, E., Nevado, C., Cárdenas, D. J., & Echavarren, A. M. (2004). Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization. Organometallics. [Link]

  • Gorin, D. J., Sherry, B. D., & Toste, F. D. (2008). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. [Link]

  • Oishi, S., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition in English. [Link]

  • Oishi, S., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ResearchGate Request PDF. [Link]

  • Oishi, S., et al. (2018). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. Molecules. [Link]

  • Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. FOLIA. [Link]

  • Matier, C. D., & Taylor, R. J. K. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Smith, M. D., et al. (2021). Synthesis of spirocyclic N-heterocycles via cascade aza-Heck cyclizations. ResearchGate. [Link]

  • Oishi, S., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ChemRxiv. [Link]

  • Sai, M., et al. (2020). Optimization of reaction conditions. ResearchGate. [Link]

  • Drouillat, B., et al. (2021). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. Organic & Biomolecular Chemistry. [Link]

  • Vitale, M., et al. (2020). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Reddit User. (2023). Cyclization reaction help. Reddit. [Link]

  • Dömling, A., et al. (2018). Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]

  • Li, J., et al. (2018). Optimization of the reaction conditions. ResearchGate. [Link]

  • Various Authors. (2016). Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Intramolecular reaction. Wikipedia. [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • YouTube User. (2022). Cyclization by Intramolecular aldol condensation. YouTube. [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]

  • Masson, G., et al. (2010). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Hydroamination. Chemistry LibreTexts. [Link]

  • Hilton, M. J., & Sigman, M. S. (2016). A Redox-Enabled Strategy for Intramolecular Hydroamination. Chemical Science. [Link]

  • Ghorai, M. K., et al. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. Journal of the American Chemical Society. [Link]

  • Liu, H., et al. (2020). Catalytic metal-free intramolecular hydroaminations of non-activated aminoalkenes: A computational exploration. Dalton Transactions. [Link]

  • Masson, G., et al. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. Tetrahedron Letters. [Link]

  • Wang, J., et al. (2021). Palladium-Catalyzed Cascade Dearomative Spirocyclization and C-H Annulation of Aromatic Halides with Alkynes. Organic Letters. [Link]

  • Macmillan Group. (2011). Catalytic Asymmetric Hydroaminations. Macmillan Group Meeting. [Link]

  • Masson, G., et al. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. National Genomics Data Center. [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 6-Azaspiro[2.5]octan-4-ol

Welcome to the technical support center for the chiral separation of 6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving the enantiomers of this unique spirocyclic scaffold. Here, we will delve into the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles.

The structure of 6-Azaspiro[2.5]octan-4-ol, featuring a secondary alcohol and a secondary amine within a rigid spirocyclic system, presents a distinct set of challenges for chiral separation. The presence of multiple interaction sites (hydrogen bond donor/acceptor) and its polarity requires a carefully considered approach to achieve baseline resolution. This guide will provide the expertise and practical insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 6-Azaspiro[2.5]octan-4-ol?

The main challenges stem from the molecule's structural features:

  • Polarity and Multiple Interaction Sites: The presence of both a hydroxyl (-OH) and an amine (-NH) group leads to strong interactions with the stationary phase. This can result in significant peak tailing on silica-based chiral stationary phases (CSPs) due to interactions with residual silanols.[1]

  • Structural Rigidity: The spirocyclic nature of the molecule provides a rigid conformation. While this can be advantageous for chiral recognition, finding a CSP with complementary stereochemical selectors is crucial.

  • Amphiprotic Nature: The molecule can act as both a hydrogen bond donor and acceptor, and the amine can be protonated. This makes the separation highly sensitive to the mobile phase composition, including the type and concentration of additives.

Q2: Which type of chiral stationary phase (CSP) is a good starting point for this separation?

For a molecule like 6-Azaspiro[2.5]octan-4-ol, polysaccharide-based CSPs are an excellent starting point.[2][3] Specifically, derivatives of amylose and cellulose, such as those with phenylcarbamate selectors, are known for their broad applicability and high success rates in separating a wide range of chiral compounds, including those with multiple functional groups.[2][3]

Recommended Screening Strategy: Begin by screening a set of immobilized polysaccharide-based columns. Immobilized phases are more robust and compatible with a wider range of solvents, which is beneficial when extensive method development is anticipated.[2]

  • Initial Column Chemistries to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-methylbenzoate)

Q3: I am observing severe peak tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially with polar and basic compounds like 6-Azaspiro[2.5]octan-4-ol.[1][4] The primary cause is often secondary interactions between the analyte's basic amine group and acidic residual silanol groups on the silica support of the CSP.[1]

Troubleshooting Workflow for Peak Tailing:

G start Severe Peak Tailing Observed check_additive Is a basic additive in the mobile phase? start->check_additive check_overload Is the column overloaded? start->check_overload If tailing persists add_additive Add 0.1% Diethylamine (DEA) or other suitable amine. check_additive->add_additive No optimize_additive Optimize additive concentration (0.05% - 0.5%). check_additive->optimize_additive Yes solution Peak Shape Improved add_additive->solution optimize_additive->solution dilute_sample Dilute sample (1:10 and 1:100) and reinject. check_overload->dilute_sample Possibly check_column Is the column old or contaminated? check_overload->check_column No dilute_sample->solution flush_column Flush column with a strong solvent or replace. check_column->flush_column Yes G start Poor or No Resolution screen_csp Screen a diverse set of Chiral Stationary Phases (CSPs). start->screen_csp optimize_mp Optimize Mobile Phase Composition. screen_csp->optimize_mp Partial separation found consider_deriv Consider Derivatization. screen_csp->consider_deriv No separation on any CSP optimize_temp Vary Temperature. optimize_mp->optimize_temp optimize_temp->consider_deriv Still poor resolution solution Resolution Achieved optimize_temp->solution Improvement consider_deriv->solution

Sources

Troubleshooting

Technical Support Center: (4S)-6-Azaspiro[2.5]octan-4-ol

Welcome to the technical support guide for (4S)-6-Azaspiro[2.5]octan-4-ol and its salts. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4S)-6-Azaspiro[2.5]octan-4-ol and its salts. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and questions regarding the stability and storage of this spirocyclic compound, providing insights grounded in chemical principles to ensure the integrity of your experiments.

Introduction to (4S)-6-Azaspiro[2.5]octan-4-ol

(4S)-6-Azaspiro[2.5]octan-4-ol is a unique spirocyclic molecule featuring a secondary alcohol and a secondary amine.[1] Such structures are of increasing interest in medicinal chemistry due to their three-dimensional architecture, which can lead to improved physicochemical properties and novel biological activities.[2][3] However, the inherent functionalities also present specific challenges regarding chemical stability and require careful handling and storage to prevent degradation. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (4S)-6-Azaspiro[2.5]octan-4-ol and its hydrochloride salt?

A1: For optimal stability, we recommend storing (4S)-6-Azaspiro[2.5]octan-4-ol and its hydrochloride salt under the conditions summarized in the table below. These recommendations are based on the general stability of related azaspirocycles and aim to minimize degradation.

Compound Form Temperature Atmosphere Light Container
(4S)-6-Azaspiro[2.5]octan-4-ol (Free Base)2-8°C (Refrigerator)Inert (Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed
(4S)-6-Azaspiro[2.5]octan-4-ol HCl (Salt)2-8°C (Refrigerator)[4]StandardProtect from lightTightly sealed

Q2: How should I handle the compound upon receiving it and during experimental use?

A2: Proper handling is crucial to prevent contamination and degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation, which could lead to hydrolysis.

  • Inert Atmosphere: For the free base, which is more susceptible to oxidation, we recommend handling it under an inert atmosphere (e.g., in a glovebox).

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as these can react with the secondary amine and alcohol moieties.[5]

  • Solution Preparation: Prepare solutions fresh for each experiment. If storage of solutions is unavoidable, store them at -20°C or -80°C under an inert atmosphere and use within a short period.

Q3: What are the likely degradation pathways for (4S)-6-Azaspiro[2.5]octan-4-ol?

A3: Based on its structure, the primary potential degradation pathways are oxidation and reactions involving the secondary amine and alcohol.

main (4S)-6-Azaspiro[2.5]octan-4-ol oxidation Oxidation Products (e.g., Ketone, N-oxide) main->oxidation O2, Heat impurity_reaction Reaction with Impurities (e.g., Peroxides, Metals) main->impurity_reaction Solvent Impurities photodegradation Photodegradation Products main->photodegradation UV/Vis Light

Potential Degradation Pathways

Q4: Is the hydrochloride salt more stable than the free base?

A4: Yes, typically the hydrochloride salt of an amine-containing compound exhibits greater stability. The protonation of the nitrogen atom in the salt form reduces its nucleophilicity and susceptibility to oxidation. For this reason, the hydrochloride salt can often be handled under a standard atmosphere for short periods, though long-term storage under inert conditions is still recommended for maximum stability.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS) after a short period of storing the compound in solution.

  • Potential Cause: This is a classic sign of degradation. The secondary amine and alcohol are susceptible to oxidation, especially in solution where they are more exposed to dissolved oxygen and potential impurities in the solvent.

  • Troubleshooting Workflow:

start Unexpected Chromatographic Peaks check_solvent 1. Verify Solvent Purity (Use fresh, high-purity solvent) start->check_solvent check_headspace 2. Check Headspace Atmosphere (Sparge solvent with N2 or Ar) check_solvent->check_headspace prepare_fresh 3. Prepare Fresh Solutions Daily check_headspace->prepare_fresh store_cold 4. Store Stock Solutions at -80°C prepare_fresh->store_cold forced_degradation 5. Perform Forced Degradation Study (Spike with H2O2 to confirm oxidative degradants) store_cold->forced_degradation

Sources

Optimization

Technical Support Center: Navigating the Complexities of Azaspiro Compound NMR

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of azaspiro compounds. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of azaspiro compounds. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the intricate process of assigning NMR peaks for these structurally unique and often challenging molecules. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your structural elucidation workflows.

Azaspiro compounds, characterized by a spirocyclic junction involving at least one nitrogen-containing ring, present a unique set of challenges in NMR spectroscopy. The rigid, three-dimensional nature of the spirocyclic system often leads to complex spectra with overlapping signals, diastereotopic protons, and unexpected chemical shifts. Furthermore, the presence of the nitrogen atom can introduce additional complexities such as conformational isomerism and pH-dependent spectral changes.

This guide is structured to address the most common and critical issues encountered in the NMR analysis of azaspiro compounds, from fundamental peak assignment to advanced stereochemical determination.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that frequently arise when working with the NMR spectra of azaspiro compounds.

Question 1: Why are the proton (¹H) NMR spectra of my azaspiro compound so complex and crowded, especially in the aliphatic region?

This is a common and expected challenge. The rigid spirocyclic framework locks the molecule into specific conformations, often making chemically similar protons magnetically non-equivalent. This phenomenon, known as diastereotopicity, is a key feature of chiral molecules and molecules with prochiral centers, which are inherent to many azaspiro structures.

  • Causality: Protons on a methylene group (CH₂) adjacent to the spiro center can be diastereotopic. This means they reside in different magnetic environments and will therefore have different chemical shifts and couple to each other, typically resulting in two distinct signals, each appearing as a doublet of doublets (or more complex multiplets). The lack of free rotation around the spiro junction is the primary reason for this complexity.

Question 2: I am struggling to assign the quaternary spirocarbon in my ¹³C NMR spectrum. How can I definitively identify it?

The quaternary spirocarbon is a key structural feature, but its assignment can be elusive due to the lack of directly attached protons and its typically longer relaxation time, which can lead to a low-intensity signal.

  • Solution: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task.[1][2][3] HMBC reveals correlations between protons and carbons that are two or three bonds away. By identifying protons on the rings connected to the spiro center, you can look for their long-range correlations to the quaternary carbon. For instance, protons on the carbons alpha to the spiro center will show a cross-peak to the spirocarbon in the HMBC spectrum.

Question 3: The chemical shifts of protons near the nitrogen atom in my azaspiro compound seem to vary between samples. What could be the cause?

The chemical environment around a nitrogen atom is highly sensitive to its protonation state. Small variations in pH, residual acidic or basic impurities in the NMR solvent, or even the concentration of your sample can lead to shifts in the equilibrium between the protonated and non-protonated forms of the nitrogen.

  • Troubleshooting: To ensure reproducibility, consider the following:

    • Solvent Purity: Use high-purity deuterated solvents.

    • pH Control: If your molecule is sensitive to pH, you can add a drop of D₂O to stabilize exchangeable protons or even a buffer if necessary.

    • Acid Addition: In some cases, adding a trace amount of a strong acid (like trifluoroacetic acid-d) can protonate all nitrogen sites, leading to a single, sharp set of signals and simplifying the spectrum.[4]

Troubleshooting Common Issues in Peak Assignment

This section provides a more in-depth look at specific problems and offers step-by-step guidance to resolve them.

Issue 1: Overlapping Signals and Ambiguous Proton Assignments

The crowded nature of azaspiro ¹H NMR spectra often leads to significant signal overlap, making it difficult to trace spin systems and assign individual protons.

  • Expert Insight: While a standard 1D ¹H NMR is the starting point, relying on it alone for azaspiro compounds is often insufficient. A systematic application of 2D NMR techniques is essential for unambiguous assignment.[1][5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): Start with a COSY experiment to identify protons that are coupled to each other (typically through two or three bonds).[2] This will allow you to map out the individual spin systems within each ring of the azaspiro framework.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[2][6][7] This is a crucial step in assigning carbon resonances and confirming proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): As mentioned earlier, HMBC is key for identifying long-range (2-3 bond) H-C correlations.[1][2][3] This is invaluable for connecting spin systems across quaternary carbons (like the spiro center) and heteroatoms.

  • TOCSY (Total Correlation Spectroscopy): If a spin system is complex and has overlapping multiplets, a TOCSY experiment can be very helpful. It shows correlations between all protons within a spin system, not just those that are directly coupled.[5]

Advanced Spectroscopic Strategies for Stereochemistry and Dynamics

The three-dimensional structure and potential for conformational changes are defining features of azaspiro compounds. Advanced NMR techniques are indispensable for elucidating these characteristics.

Strategy 1: Determining Relative Stereochemistry using NOE/ROE

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of the proximity of protons.[8][9] For azaspiro compounds, this is the definitive method for establishing the relative stereochemistry at the spiro center and any other stereocenters.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment will show cross-peaks between protons that are close in space (typically < 5 Å).[7][8] By observing these correlations, you can build a 3D model of your molecule.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can sometimes be weak or even zero. In these cases, a ROESY experiment is a better choice as it provides a positive signal for all molecular tumbling rates.[10][11]

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as these can quench the NOE effect. Degassing the sample by bubbling an inert gas (like argon or nitrogen) through the solution is recommended.

  • Acquisition: Acquire a 2D NOESY or ROESY spectrum. The mixing time is a critical parameter. A typical starting point for small to medium-sized molecules is 300-800 ms.

  • Data Analysis: Look for key cross-peaks that define the stereochemistry. For example, a correlation between a proton on one ring and a proton on the other ring can confirm their spatial relationship.

Strategy 2: Investigating Conformational Dynamics with Dynamic NMR (DNMR)

Azaspiro compounds can sometimes exist as a mixture of slowly interconverting conformers (e.g., due to ring flipping or slow rotation around a bond). This can lead to broadened peaks or even multiple sets of signals in the NMR spectrum at room temperature.

  • Variable Temperature (VT) NMR: This is the primary technique for studying dynamic processes.[12][13] By acquiring spectra at different temperatures, you can often "freeze out" the individual conformers at low temperatures (resulting in sharp signals for each) or coalesce them into a single averaged spectrum at high temperatures.

  • Initial Observation: If you observe broad peaks at room temperature, this is an indication of a dynamic process on the NMR timescale.[14]

  • Low-Temperature Acquisition: Cool the sample in the NMR spectrometer in increments (e.g., 10 K at a time) and acquire a spectrum at each temperature. Observe the sharpening of signals and the appearance of new peaks as the exchange process slows.

  • High-Temperature Acquisition: If possible, warm the sample to observe the coalescence of the signals into a single set of averaged peaks.

  • Lineshape Analysis: The rate of the dynamic process can be quantified by analyzing the shape of the peaks at different temperatures. This can provide valuable information about the energy barrier of the conformational change.[13]

Computational Approaches to Aid in Peak Assignment

When experimental data is ambiguous, computational chemistry can be a powerful predictive tool.

DFT Calculations for Chemical Shift Prediction:

Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C chemical shifts of a proposed structure.[15][16][17][18][19]

  • Methodology:

    • Generate a 3D model of your proposed azaspiro compound.

    • Perform a geometry optimization using a suitable DFT method and basis set.

    • Use the optimized geometry to calculate the NMR shielding tensors, typically using the GIAO (Gauge-Including Atomic Orbital) method.[16][19]

    • The calculated shielding tensors can then be converted to chemical shifts and compared to your experimental data.

  • Trustworthiness: While not a replacement for experimental data, a good correlation between the predicted and experimental chemical shifts can provide strong confidence in your peak assignments.[15][16] It is often necessary to screen several DFT methods to find the one that provides the most accurate results for your class of compounds.[19]

Visualizing the Troubleshooting Workflow

To aid in navigating the decision-making process for troubleshooting peak assignments, the following workflow diagram is provided.

Troubleshooting_Workflow Troubleshooting Workflow for Azaspiro NMR Peak Assignment Start Start: Complex 1D NMR Spectrum COSY Acquire 1H-1H COSY Start->COSY HSQC Acquire 1H-13C HSQC COSY->HSQC HMBC Acquire 1H-13C HMBC HSQC->HMBC Assign_Spins Assign Spin Systems & Direct C-H Connections HMBC->Assign_Spins Assign_Quat Assign Quaternary Carbons (incl. Spiro) Assign_Spins->Assign_Quat Ambiguity Ambiguity Remains? Assign_Quat->Ambiguity Stereochem_Question Stereochemistry Unclear? Ambiguity->Stereochem_Question No DFT Perform DFT Chemical Shift Calculations Ambiguity->DFT Yes Dynamic_Question Broad Peaks or Multiple Conformers? Stereochem_Question->Dynamic_Question No NOESY_ROESY Acquire NOESY/ROESY Stereochem_Question->NOESY_ROESY Yes VT_NMR Acquire Variable Temperature (VT) NMR Dynamic_Question->VT_NMR Yes Final_Assignment Final Structure Elucidation Dynamic_Question->Final_Assignment No NOESY_ROESY->Final_Assignment VT_NMR->Final_Assignment DFT->Final_Assignment

Caption: A logical workflow for troubleshooting NMR peak assignments of azaspiro compounds.

Quantitative Data Summary

The following table summarizes the typical chemical shift ranges for key nuclei in azaspiro compounds. Note that these are general ranges and can be influenced by substituents and conformation.

Nucleus TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Spiro Quaternary Carbon N/A40 - 80Often a low-intensity signal; assignment confirmed by HMBC.
CH₂ adjacent to Spiro C 1.5 - 3.530 - 60Often diastereotopic, appearing as complex multiplets.
CH/CH₂ alpha to Nitrogen 2.0 - 4.040 - 70Chemical shift is sensitive to nitrogen protonation state.
Protons in Aromatic Rings 6.5 - 8.5110 - 150Standard aromatic region, but can be influenced by ring strain.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

  • Chem LibreTexts. (2023). Advanced NMR Techniques in Organic Chemistry. [Link]

  • Al-Majid, A. M., & Barakat, A. (2020). Figure: 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. [Link]

  • Intermediate Organic Chemistry. (n.d.). NOE. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Mazzanti, A., & Righi, P. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Glycopedia. (n.d.). Rotating Frame NOE: ROE. [Link]

  • LaPlante, S. R., et al. (2017). NMR strategies to support medicinal chemistry workflows for primary structure determination. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry. [Link]

  • Le, T. H., et al. (2023). A DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. [Link]

  • Scott, J. S., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent Progress in Medicinal Chemistry. [Link]

  • Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004).
  • Bross, R. A., et al. (2021). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry. [Link]

  • University of Bristol. (n.d.). NMR Experiments for Structure Determination. [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 6-Azaspiro[2.5]octan-4-ol

Welcome to the technical support center for synthetic strategies involving 6-azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 6-azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the application of protecting groups to this versatile spirocyclic scaffold. This document will equip you with the necessary knowledge to navigate the intricacies of selectively protecting the secondary amine and hydroxyl functionalities, ensuring the success of your synthetic campaigns.

Introduction to Protecting Group Strategies for 6-Azaspiro[2.5]octan-4-ol

6-Azaspiro[2.5]octan-4-ol is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure.[1] The presence of both a secondary amine and a secondary alcohol necessitates a well-defined protecting group strategy to achieve selective functionalization. The inherent difference in nucleophilicity between the amine and the alcohol provides the basis for chemoselective protection. Generally, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack compared to the oxygen of the hydroxyl group.[2]

This guide will focus on the most common and effective protecting groups, particularly the tert-butyloxycarbonyl (Boc) group for the amine and silyl ethers for the alcohol, which together form a robust orthogonal protection scheme.[3]

Troubleshooting Guide

This section addresses common issues encountered during the protection and deprotection of 6-azaspiro[2.5]octan-4-ol in a question-and-answer format.

Problem: Incomplete Protection of the Secondary Amine with Boc Anhydride.

  • Question: I am observing a significant amount of starting material remaining after attempting to protect the secondary amine of 6-azaspiro[2.5]octan-4-ol with di-tert-butyl dicarbonate (Boc₂O). What could be the cause, and how can I improve the reaction efficiency?

  • Answer: Incomplete protection of the secondary amine can arise from several factors. The spirocyclic nature of the amine might introduce some steric hindrance, slowing down the reaction.[4][5] Additionally, inadequate basic conditions or suboptimal solvent choice can lead to poor conversion.

    Troubleshooting Steps:

    • Choice of Base: While a mild base like sodium bicarbonate can be used, a stronger, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often more effective in scavenging the acidic byproduct and driving the reaction to completion.

    • Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

    • Reaction Temperature: While the reaction is typically performed at room temperature, gentle heating (e.g., to 40 °C) can help overcome the activation energy barrier, especially if steric hindrance is a contributing factor.

    • Reagent Stoichiometry: Using a slight excess of Boc₂O (1.1-1.2 equivalents) is recommended to ensure complete consumption of the starting material.

    • Catalyst Addition: In challenging cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be mindful that DMAP can also promote the acylation of the hydroxyl group, so careful monitoring is crucial.

Problem: Undesired O-Boc Protection of the Hydroxyl Group.

  • Question: During the Boc protection of the amine, I am observing the formation of a byproduct that appears to be the O-Boc protected alcohol. How can I improve the chemoselectivity for N-protection?

  • Answer: While the amine is significantly more nucleophilic than the alcohol, forcing conditions can lead to the formation of the O-Boc carbonate.[6] This is more likely to occur with prolonged reaction times, elevated temperatures, or in the presence of a highly activating catalyst like DMAP.

    Troubleshooting Steps:

    • Control Reaction Time and Temperature: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. Avoid excessive heating.

    • Minimize Catalyst: If using DMAP, reduce the catalytic loading or consider running the reaction without it, relying on a suitable base and solvent system.

    • Alternative Protection Conditions: Consider using aqueous conditions (e.g., a biphasic mixture of THF and water with sodium bicarbonate as the base). The presence of water can help to suppress the less favorable O-acylation.[6]

Problem: Difficulty in Protecting the Secondary Alcohol with a Silyl Ether.

  • Question: I am struggling to protect the secondary alcohol in N-Boc-6-azaspiro[2.5]octan-4-ol with tert-butyldimethylsilyl chloride (TBSCl). The reaction is sluggish, and the yield is low. What can I do to improve this?

  • Answer: The secondary nature of the alcohol, coupled with the steric bulk of the adjacent spirocyclic system, can make silylation challenging. The choice of silylating agent and reaction conditions is critical for success.

    Troubleshooting Steps:

    • Choice of Silylating Agent and Base: Imidazole is a commonly used base for silylations with TBSCl in DMF.[7] For more hindered alcohols, a stronger base like 2,6-lutidine or the use of the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) may be necessary.[8]

    • Solvent: Anhydrous aprotic polar solvents like DMF or THF are preferred.

    • Temperature: The reaction may require elevated temperatures (e.g., 40-60 °C) to proceed at a reasonable rate.

    • Alternative Silylating Agents: If TBSCl proves ineffective, consider using a less sterically demanding silylating agent like triethylsilyl chloride (TESCl) or a more reactive one like TBSOTf.

Problem: Unexpected Cleavage of the Boc Group During Silyl Ether Deprotection.

  • Question: I am trying to deprotect the TBDMS ether using acidic conditions, but I am also losing the N-Boc protecting group. How can I selectively remove the silyl ether?

  • Answer: The N-Boc group is labile under acidic conditions, so acidic deprotection of the silyl ether is not a viable orthogonal strategy.[9] To achieve selective deprotection, you must use conditions that are compatible with the Boc group.

    Troubleshooting Steps:

    • Fluoride-Based Deprotection: The most common and effective method for removing silyl ethers in the presence of a Boc group is to use a fluoride source.[10] Tetra-n-butylammonium fluoride (TBAF) in THF is the reagent of choice. This method is highly selective for the Si-O bond and will not affect the N-Boc group.

    • Buffered Fluoride Reagents: To further mitigate any potential side reactions, buffered fluoride sources like HF-pyridine or triethylamine trihydrofluoride can be employed.

Problem: Unexpected Cleavage of the Silyl Ether During Boc Group Deprotection.

  • Question: I am attempting to remove the N-Boc group with trifluoroacetic acid (TFA), but I am also observing some cleavage of my TBDMS ether. How can I prevent this?

  • Answer: While TBDMS ethers are generally stable to anhydrous acidic conditions used for Boc deprotection, prolonged exposure or the presence of water can lead to their cleavage.

    Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the TFA and the solvent (typically DCM) are strictly anhydrous.

    • Control Reaction Time: Monitor the reaction carefully and quench it as soon as the Boc-protected starting material is consumed.

    • Lower Temperature: Performing the deprotection at 0 °C can help to minimize the cleavage of the silyl ether.

    • Alternative Silyl Ether: If the TBDMS group proves too labile, consider using a more robust silyl ether like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), which exhibit greater stability towards acidic conditions.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the most suitable protecting group for the amine in 6-azaspiro[2.5]octan-4-ol?

    • A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily introduced under mild conditions, is stable to a wide range of reagents, and can be removed under acidic conditions that are often compatible with other protecting groups.[6][9]

  • Q2: How can I selectively protect the hydroxyl group over the amine?

    • A2: Direct selective protection of the hydroxyl group in the presence of a more nucleophilic secondary amine is challenging. The recommended strategy is to first protect the amine (e.g., with a Boc group) and then protect the hydroxyl group. This two-step approach ensures high selectivity and yields.

  • Q3: What are the best orthogonal protecting groups for the amine and hydroxyl functionalities in 6-azaspiro[2.5]octan-4-ol?

    • A3: An excellent orthogonal protecting group strategy is the use of a Boc group for the amine and a silyl ether (e.g., TBDMS or TIPS) for the alcohol.[3] The Boc group is removed with acid, while the silyl ether is cleaved with a fluoride source, allowing for selective deprotection of either group without affecting the other.

  • Q4: Can I use a Cbz group to protect the amine?

    • A4: Yes, the benzyloxycarbonyl (Cbz) group is another suitable protecting group for the amine. It is introduced using benzyl chloroformate and is typically removed by catalytic hydrogenolysis. This provides another orthogonal deprotection strategy if, for example, your molecule contains other acid-sensitive functionalities.

Experimental Protocols

Protocol 1: N-Boc Protection of 6-Azaspiro[2.5]octan-4-ol

  • Dissolve 6-azaspiro[2.5]octan-4-ol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Protocol 2: O-TBDMS Protection of N-Boc-6-azaspiro[2.5]octan-4-ol

  • Dissolve tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((tert-butyldimethylsilyl)oxy)-6-azaspiro[2.5]octane-6-carboxylate.

Protocol 3: Selective Deprotection of the N-Boc Group

  • Dissolve tert-butyl 4-((tert-butyldimethylsilyl)oxy)-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in DCM (10 mL/mmol).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield 6-azaspiro[2.5]octan-4-ol-O-TBDMS ether.

Protocol 4: Selective Deprotection of the O-TBDMS Group

  • Dissolve tert-butyl 4-((tert-butyldimethylsilyl)oxy)-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Data Presentation

Table 1: Comparison of Common Protecting Groups for 6-Azaspiro[2.5]octan-4-ol

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability
Amine tert-ButyloxycarbonylBocBoc₂O, base (e.g., TEA, NaHCO₃)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, mild acid
BenzyloxycarbonylCbzCbzCl, baseH₂, Pd/CStable to acid, base
Alcohol tert-ButyldimethylsilylTBDMSTBDMSCl, imidazoleFluoride (e.g., TBAF), acidStable to base, mild acid
TriisopropylsilylTIPSTIPSCl, imidazole or TIPSOTf, 2,6-lutidineFluoride (e.g., TBAF), strong acidMore stable to acid than TBDMS

Visualization

G cluster_0 Protection Pathway cluster_1 Orthogonal Deprotection Start 6-Azaspiro[2.5]octan-4-ol N_Protected N-Boc-6-azaspiro[2.5]octan-4-ol Start->N_Protected Boc₂O, Base Fully_Protected N-Boc-O-TBDMS-6-azaspiro[2.5]octan-4-ol N_Protected->Fully_Protected TBDMSCl, Imidazole Deprotect_N O-TBDMS-6-azaspiro[2.5]octan-4-ol Fully_Protected->Deprotect_N TFA or HCl Deprotect_O N-Boc-6-azaspiro[2.5]octan-4-ol Fully_Protected->Deprotect_O TBAF

Caption: Orthogonal protection and deprotection strategy for 6-azaspiro[2.5]octan-4-ol.

References

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved January 18, 2026, from [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Silyl ether. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved January 18, 2026, from [Link]

  • Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Selective protection of alcohol over amine. (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. (2002). PubMed. Retrieved January 18, 2026, from [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Orthogonal protection/deprotection of hydroxy N-Boc amino acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Boc Deprotection Mechanism. (2022). YouTube. Retrieved January 18, 2026, from [Link]

  • Amines. (n.d.). NCERT. Retrieved January 18, 2026, from [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (2020). OSTI.gov. Retrieved January 18, 2026, from [Link]

  • Amine Reactivity. (n.d.). Michigan State University. Retrieved January 18, 2026, from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Reactions of Amines. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2022). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Preparation of(S)-4-azaspiro[2.5]octan-6-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in the Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol

Welcome to the technical support center for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this chiral spirocyclic scaffold. Maintaining the stereochemical integrity of the (4S) center is paramount, and this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you avoid racemization and achieve high enantiomeric purity in your final product.

Spirocycles, which feature two rings joined at a single carbon, present unique synthetic challenges.[1] When these structures incorporate chirality, as in (4S)-6-Azaspiro[2.5]octan-4-ol, the potential for racemization at various stages of the synthesis becomes a critical concern. This guide is structured to address these challenges head-on, offering practical solutions grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section is formatted as a series of questions that you might encounter during your synthesis, followed by detailed answers and corrective actions.

Question 1: I'm observing a loss of enantiomeric excess (ee) after the cyclization step to form the spirocyclic core. What are the likely causes and how can I prevent this?

Answer:

Loss of enantiomeric excess during the formation of the spirocyclic core is a common issue. The stability of the stereocenter is highly dependent on the reaction mechanism and conditions. Here are the primary culprits and preventative measures:

  • Mechanism-Dependent Racemization:

    • Formation of a Planar Intermediate: If your cyclization proceeds through an intermediate that is planar or has a low barrier to inversion at the chiral center (e.g., an enolate or an iminium ion), you are at high risk of racemization.

    • Equilibrating Conditions: The use of strong bases or acids, or elevated temperatures, can create equilibrium conditions that favor the formation of the more thermodynamically stable racemic mixture.

  • Preventative Strategies:

    • Choice of Synthetic Route: Consider synthetic strategies that avoid intermediates prone to racemization. For example, a diastereoselective ring-closing metathesis (RCM) can be a powerful tool for constructing spirocycles with good stereocontrol.[2] Another robust method is the stereospecific ring-opening of a chiral epoxide with an amine, which proceeds via an S\N2 mechanism, ensuring inversion of configuration and preservation of stereochemistry.[3][4]

    • Reaction Condition Optimization:

      • Temperature: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic conditions are often beneficial.

      • Base/Acid Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) at low temperatures to deprotonate kinetically. If an acid catalyst is required, opt for milder Lewis or Brønsted acids and carefully control the stoichiometry.

      • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates. Aprotic, non-polar solvents are often preferred to minimize the lifetime of species that can lead to racemization.

  • Protocol: Diastereoselective Intramolecular Cyclization

    • Precursor Synthesis: Synthesize the acyclic precursor containing the (4S) stereocenter and the functionalities required for cyclization.

    • Cooling: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve the precursor in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Base Addition: Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

    • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl.

    • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product using chiral HPLC or SFC.[5]

Question 2: My final product shows significant racemization after the deprotection of the nitrogen and/or oxygen atoms. How can I mitigate this?

Answer:

Deprotection steps are another critical juncture where stereochemical integrity can be compromised, especially if harsh conditions are employed.[6][7]

  • Causes of Racemization During Deprotection:

    • Harsh Acidic or Basic Conditions: Strong acids (e.g., concentrated HCl, TFA at high temperatures) or strong bases (e.g., NaOH, KOH) can lead to epimerization of the stereocenter.

    • Hydrogenolysis Conditions: While generally mild, catalytic hydrogenation can sometimes cause racemization, particularly if the catalyst is too active or if the reaction is run for an extended period at elevated temperatures or pressures.

  • Mitigation Strategies:

    • Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where the protecting groups on the nitrogen and oxygen can be removed under different, mild conditions.[8][9] This allows for selective deprotection without affecting other parts of the molecule.

    • Choice of Protecting Groups:

      • Nitrogen Protection:

        • Boc (tert-Butoxycarbonyl): Removed under mildly acidic conditions (e.g., TFA in CH2Cl2 at 0 °C to room temperature).[10]

        • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H2, Pd/C), which is generally a mild method.

      • Oxygen Protection:

        • TBS (tert-Butyldimethylsilyl): Cleaved with fluoride sources (e.g., TBAF in THF) or mild acid.

        • Benzyl (Bn): Removed by catalytic hydrogenolysis.

Protecting GroupFunctional GroupDeprotection ConditionsComments
Boc AmineMildly acidic (TFA, HCl in dioxane)Commonly used, generally stable.[10]
Cbz AmineCatalytic Hydrogenolysis (H2, Pd/C)Mild conditions, but not compatible with reducible functional groups.
TBS AlcoholFluoride ion (TBAF) or mild acidStable to a wide range of conditions.
Benzyl AlcoholCatalytic Hydrogenolysis (H2, Pd/C)Orthogonal to acid/base labile groups.
Question 3: I am unsure if my starting material from the chiral pool has sufficient enantiomeric purity. How does this impact my synthesis, and how can I verify its quality?

Answer:

The enantiomeric purity of your starting material is the foundation of your asymmetric synthesis.[11][12] Any erosion of ee at the beginning will be carried through the entire synthetic sequence.

  • Impact of Starting Material Purity: The final enantiomeric excess of your product can never exceed the enantiomeric excess of your starting material, assuming no enantioenrichment steps are performed.

  • Verification of Enantiomeric Purity:

    • Chiral HPLC/SFC: This is the most common and reliable method for determining the enantiomeric excess of your starting material.[13]

    • NMR with Chiral Solvating Agents: The use of chiral solvating agents (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) can induce diastereomeric shifts in the NMR spectra of your enantiomers, allowing for quantification.

    • Derivatization with a Chiral Reagent: Reacting your starting material with a chiral derivatizing agent (e.g., Mosher's acid chloride) forms diastereomers that can be distinguished and quantified by standard NMR or chromatography.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage to control for maintaining stereochemistry in the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol?

A1: The most critical stage is typically the ring-forming (cyclization) step that creates the spirocyclic core. It is at this point that the stereocenter is most susceptible to epimerization, especially if the reaction proceeds through a planar or rapidly inverting intermediate. Careful selection of the synthetic strategy and optimization of reaction conditions are paramount.

Q2: Which analytical techniques are recommended for monitoring enantiomeric purity throughout the synthesis?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for determining enantiomeric excess at each stage of the synthesis.[5] These techniques provide accurate and reproducible results. For in-process checks, NMR spectroscopy with chiral solvating agents can be a faster, albeit sometimes less precise, alternative.[14]

Q3: Can I use a biocatalytic approach to improve the enantioselectivity of my synthesis?

A3: Yes, biocatalysis offers a promising avenue for highly enantioselective transformations.[15] Engineered enzymes, such as certain ketoreductases, can reduce a prochiral spirocyclic ketone to the desired (4S)-alcohol with excellent enantioselectivity.[16] Additionally, enzymatic resolutions can be employed to separate enantiomers of a racemic intermediate.

Q4: Are there any specific structural features of 6-Azaspiro[2.5]octan-4-ol that make it particularly prone to racemization?

A4: The proximity of the stereocenter at C4 to the nitrogen atom at position 6 can be a factor. Depending on the reaction conditions, the nitrogen lone pair could potentially participate in reactions that affect the stereocenter. Additionally, the presence of the hydroxyl group at C4 can influence the reactivity and stability of the adjacent stereocenter.

Visualizing the Synthetic Challenges

To better understand the critical points for maintaining stereochemical integrity, the following workflow illustrates a generalized synthetic approach and highlights the stages where racemization is a significant risk.

Racemization_Workflow Start Chiral Pool Starting Material Verify_ee Verify Enantiomeric Purity (ee) Start->Verify_ee Verify_ee->Start Low ee (Purify or change source) Precursor Acyclic Precursor Synthesis Verify_ee->Precursor High ee Protect Protecting Group Installation Precursor->Protect Cyclization Spirocyclization (CRITICAL STEP) Protect->Cyclization Deprotect Deprotection Cyclization->Deprotect Final_Product (4S)-6-Azaspiro[2.5]octan-4-ol Deprotect->Final_Product

Caption: Workflow for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol highlighting critical steps for stereocontrol.

The following diagram illustrates a decision-making process for troubleshooting a loss of enantiomeric excess.

Troubleshooting_Racemization Start Loss of ee Observed Identify_Step Identify Step of Racemization Start->Identify_Step Cyclization Cyclization Step Identify_Step->Cyclization During Ring Formation Deprotection Deprotection Step Identify_Step->Deprotection During Deprotection Analyze_Conditions Analyze Reaction Conditions Cyclization->Analyze_Conditions Change_PG Change Protecting Groups (Orthogonal) Deprotection->Change_PG Change_Strategy Change Synthetic Strategy Analyze_Conditions->Change_Strategy Mechanism Prone to Racemization Optimize_Conditions Optimize Conditions (Temp, Reagents, Solvent) Analyze_Conditions->Optimize_Conditions Mechanism Viable Re_evaluate Re-evaluate ee Change_Strategy->Re_evaluate Optimize_Conditions->Re_evaluate Change_PG->Re_evaluate Re_evaluate->Identify_Step ee Still Low Success Success: High ee Re_evaluate->Success ee Restored

Caption: Decision tree for troubleshooting racemization during synthesis.

By carefully considering the factors outlined in this guide and implementing the recommended strategies, you can significantly improve your chances of successfully synthesizing (4S)-6-Azaspiro[2.5]octan-4-ol with high enantiomeric purity.

References

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  • Zhang, B., et al. (2017). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 19(9), 2107-2110. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (2018).

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Troubleshooting

Technical Support Center: Purification of 6-Azaspiro[2.5]octan-4-ol

Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, scientists, and drug development professionals actively working with 6-Azaspiro[2.5]octan-4-ol. It serves as a centraliz...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals actively working with 6-Azaspiro[2.5]octan-4-ol. It serves as a centralized resource for troubleshooting common purification challenges, providing both theoretical explanations and practical, field-tested protocols to ensure the highest compound purity.

Understanding the Purification Challenge

6-Azaspiro[2.5]octan-4-ol is a valuable spirocyclic building block in medicinal chemistry.[1] Its rigid three-dimensional structure and the presence of multiple stereocenters present unique purification challenges.[2] The primary obstacle in obtaining a pure compound is often the removal of structurally similar impurities, particularly diastereomers, which are frequently formed during synthesis. This guide will address these issues in a practical, question-and-answer format.

Common Impurities in 6-Azaspiro[2.5]octan-4-ol Preparations
  • Diastereomers (cis/trans): The molecule contains at least two chiral centers: the spiro carbon atom (C5) and the carbon atom bearing the hydroxyl group (C4). This leads to the formation of diastereomers (typically a cis and a trans isomer relative to the cyclohexane ring). These isomers often exhibit very similar physical properties, making their separation difficult.[2][3]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors such as derivatives of 1-aminocyclopropanecarboxylic acid or related intermediates may carry over.[4]

  • Reaction By-products: Side-reactions such as over-reduction, incomplete cyclization, or rearrangement can generate impurities that are structurally very similar to the desired product.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of 6-Azaspiro[2.5]octan-4-ol.

Q1: My initial NMR analysis indicates a mixture of two compounds with very similar shifts, which I suspect are diastereomers. What is the best initial approach to separate them?

A1: The presence of two distinct sets of signals in the NMR spectrum is a classic indicator of a diastereomeric mixture. Because diastereomers have different physical and chemical properties, they can be separated using standard laboratory techniques.[5] The most effective and widely used methods are silica gel column chromatography and recrystallization.[2]

  • Silica Gel Column Chromatography is often the first method to try due to its versatility. It separates compounds based on differences in their polarity and interaction with the stationary phase. The hydroxyl and amine groups in 6-Azaspiro[2.5]octan-4-ol allow for strong interactions with silica gel, and subtle differences in the steric environment of these groups between the cis and trans isomers can be exploited for separation.

  • Recrystallization is a powerful technique if one diastereomer is significantly less soluble than the other in a specific solvent system. This method can be highly efficient and scalable for obtaining very pure material.[6]

The choice between these methods often depends on the scale of the reaction and the separation factor between the isomers.

start Crude 6-Azaspiro[2.5]octan-4-ol (Diastereomeric Mixture) decision Assess Separation Feasibility start->decision chrom Silica Gel Column Chromatography decision->chrom Good separation on analytical TLC recryst Recrystallization decision->recryst Compound is a well-defined solid analysis1 Analyze Fractions (TLC, HPLC, NMR) chrom->analysis1 analysis2 Analyze Crystals & Mother Liquor (HPLC, NMR) recryst->analysis2 pure_product Pure Diastereomer analysis1->pure_product analysis2->pure_product

Caption: Decision workflow for separating diastereomers.

Q2: I've chosen column chromatography. How do I develop an effective solvent system to separate the diastereomers of 6-Azaspiro[2.5]octan-4-ol?

A2: Developing an effective solvent system is critical for a successful chromatographic separation. The goal is to find a mobile phase that provides a good separation factor (ΔRf) between the two diastereomers on a Thin Layer Chromatography (TLC) plate.

Methodology for Solvent System Development:

  • Start with a Standard Mobile Phase: For a polar, basic compound like this, a good starting point is a mixture of a non-polar solvent and a polar solvent, with a small amount of base to prevent peak tailing. A common system is Dichloromethane (DCM) and Methanol (MeOH) with a trace of Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).

  • TLC Screening: Run TLC plates in various solvent ratios. Aim for an Rf value of ~0.2-0.4 for the lower-spotting isomer to ensure good resolution on the column.

  • Optimize the Ratio: Adjust the percentage of the polar solvent (e.g., MeOH) to achieve the best separation. If the spots are too high (high Rf), decrease the methanol content. If they are too low (low Rf), increase it.

  • Consider Alternative Solvents: If DCM/MeOH does not provide adequate separation, other solvent systems can be explored.

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System ComponentsRatio (v/v/v)Purpose
Dichloromethane / Methanol / Ammonium Hydroxide (conc.)95 : 4.5 : 0.5General purpose system for polar amines. Provides good separation with minimal peak tailing.
Ethyl Acetate / Hexanes / Triethylamine70 : 29 : 1A less polar system. Useful if the product is eluting too slowly in DCM/MeOH.
Chloroform / Methanol / Acetic Acid90 : 9 : 1An acidic modifier system. Sometimes reverses the elution order of isomers compared to basic systems.

Once you have an optimized solvent system from TLC, you can proceed with preparative flash column chromatography. A detailed protocol is provided in Section 3.

Q3: My compound is a solid, but I am struggling with recrystallization. Either nothing crashes out, or everything does as an oil. What can I do?

A3: Recrystallization failures are common and can often be overcome by systematically adjusting the conditions.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen a variety of single solvents (e.g., ethyl acetate, acetonitrile, isopropanol) or co-solvent systems (e.g., ethanol/water, acetone/hexanes).

  • Control the Cooling Rate: Crashing a solution by placing it directly in an ice bath often leads to oiling out or the trapping of impurities. Allow the solution to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of a pure crystal lattice.

  • Use a Seed Crystal: If you have a small amount of pure material from a previous batch or from a chromatography fraction, add a single, tiny crystal to the supersaturated solution as it cools. This can induce crystallization of the desired diastereomer.

  • Try an Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "bad" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly turbid. Warm the mixture until it is clear again, and then allow it to cool slowly.

Q4: How can I definitively confirm the purity and the relative stereochemistry of my isolated isomer?

A4: A combination of analytical techniques is necessary to confirm purity and assign stereochemistry.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[7] A high-resolution C18 column with a suitable mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile) can resolve even minor impurities.[7] Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.[7]

    • Nuclear Magnetic Resonance (NMR): A high-quality ¹H NMR spectrum should show sharp signals with correct integrations and no observable impurity peaks.

  • Stereochemistry Assignment:

    • 2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry of diastereomers. For the cis isomer, a spatial correlation (a cross-peak in the NOESY spectrum) would be expected between the proton on the hydroxyl-bearing carbon (C4-H) and axial protons on the cyclopropane ring. For the trans isomer, this correlation would be absent or very weak.

    • Single-Crystal X-ray Diffraction: If you are able to grow a suitable single crystal, X-ray diffraction provides an unambiguous determination of the solid-state structure and relative stereochemistry.

cluster_0 Purity Confirmation cluster_1 Structure & Stereochemistry Validation hplc HPLC Analysis (>99% Area) noesy 2D NMR (NOESY) (Determine cis/trans) hplc->noesy nmr_purity ¹H NMR Analysis (Clean Spectrum) nmr_purity->noesy xray X-Ray Crystallography (Unambiguous Structure) noesy->xray If single crystal can be grown start Isolated Isomer start->hplc start->nmr_purity

Caption: Workflow for final product analysis and validation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol assumes a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) has been identified as effective by TLC.

  • Slurry Preparation: Pre-adsorb the crude 6-Azaspiro[2.5]octan-4-ol onto a small amount of silica gel. Dissolve the crude material (~1g) in a minimal amount of methanol, add silica gel (~3-4g), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 98:1.5:0.5 DCM/MeOH/NH₄OH). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the silica slurry containing your compound to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often most effective. Start with a low concentration of methanol and gradually increase it (e.g., from 2% to 10% MeOH) over the course of the separation. This allows the less polar isomer to elute first, followed by the more polar isomer.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure products.

  • Product Isolation: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the purified products.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol describes a general method using a soluble/anti-solvent pair (e.g., Ethanol/Water).

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot ethanol required to fully dissolve the material.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in a 4°C refrigerator for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to assess the efficiency of the separation.[8]

References

  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. [Link]

  • BenchChem. (2025).
  • Google Patents. (1990).
  • Science.gov. (2017). Three-Step Synthesis of Chiral Spirocyclic Oxaphospholenes.
  • Google Patents. (1989).
  • YouTube. (2021). Optical activity of disubstituted cyclohexanes. [Link]

  • ResearchGate. (2009). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols.
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

  • ResearchGate. (2018). Synthesis of Spirooxindoles by Multicomponent Reactions.
  • National Institutes of Health. (2021). Transition metal-catalyzed synthesis of spirooxindoles. [Link]

  • ACS Publications. (1945). The Stereoisomerism of Cyclohexane Derivatives. [Link]

  • National Institutes of Health. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]

  • MySkinRecipes. 6-AZASPIRO[2.5]OCTAN-4-OL HCL. [Link]

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
  • National Institutes of Health. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Link]

  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.
  • Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Google Patents. (2018). A kind of preparation method of 4,7- diaza spiro [2.
  • Google Patents. (2020). Intermediate of 4-oxa-7-azaspiro[2.
  • PubChem. (2025). Preparation of(S)-4-azaspiro[2.5]octan-6-amine. [Link]

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Optimization

Technical Support Center: Large-Scale Purification of Azaspiro Compounds

Welcome to the technical support center for the large-scale purification of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique three-dimensional scaffolds. Azaspirocycles are increasingly vital in medicinal chemistry, often enhancing properties like aqueous solubility and metabolic stability.[1] However, their distinct structures, which can include basic nitrogen centers and varying polarity, present specific challenges in purification, especially at scale.

This resource provides field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and answering frequently asked questions to streamline your purification workflows.

Purification Strategy Workflow

Before diving into specific troubleshooting, it's crucial to select an appropriate purification strategy. The choice depends on the compound's properties (polarity, basicity, stability) and the required scale and purity.

G start Crude Azaspiro Compound (Post-Synthesis) check_polarity Assess Polarity & Solubility (TLC, Analytical HPLC) start->check_polarity nonpolar Non-polar / Lipophilic check_polarity->nonpolar Low Polarity polar Polar / Hydrophilic check_polarity->polar High Polarity check_stability Assess Stability (TLC spot test on silica/alumina, pH stability) stable_silica Stable on Silica? check_stability->stable_silica nonpolar->check_stability prep_hplc Preparative RP-HPLC polar->prep_hplc High Purity Needed hilic_sfc Consider HILIC or SFC polar->hilic_sfc RP-HPLC Fails unstable_silica Unstable on Silica stable_silica->unstable_silica No flash_chrom Normal-Phase Flash Chromatography (Silica or Alumina) stable_silica->flash_chrom Yes rp_flash Reverse-Phase Flash Chromatography (C18) unstable_silica->rp_flash crystallization Crystallization / Precipitation unstable_silica->crystallization If suitable scale_up Scale-Up Process flash_chrom->scale_up rp_flash->scale_up prep_hplc->scale_up hilic_sfc->scale_up crystallization->scale_up

Caption: Decision tree for selecting a primary purification technique.

Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic purification of azaspiro compounds.

Issue 1: Severe Peak Tailing in Flash or HPLC Chromatography

Question: My azaspiro compound is showing significant peak tailing on a silica or C18 column during scale-up, leading to poor resolution and mixed fractions. What is the cause and how can I fix it?

Answer:

This is the most common issue when purifying nitrogen-containing heterocycles. The primary cause is the interaction between the basic nitrogen of your azaspiro compound and acidic silanol groups on the surface of the silica gel stationary phase (both in normal-phase and reverse-phase). This secondary interaction is strong and non-specific, causing the compound to "drag" along the column, resulting in a tailed peak.

Causality & Solutions:

  • Neutralize Active Sites (The Additive Approach): The most direct solution is to add a basic modifier to your mobile phase to neutralize the acidic silanols.

    • Normal-Phase: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Ethyl Acetate/Hexane).[2] TEA is volatile and easily removed during solvent evaporation.

    • Reverse-Phase: Use a mobile phase buffered at a pH that ensures your basic compound is in a consistent protonation state. For basic compounds, a low pH (e.g., 0.1% formic acid or TFA in water/acetonitrile) can protonate the amine, but can still lead to tailing if silanols are not fully capped. A high pH mobile phase (e.g., using ammonium bicarbonate or a high-pH stable column) can deprotonate the silanols and keep the amine neutral, often improving peak shape.

  • Choose a More Inert Stationary Phase: If additives are not sufficient or desirable, change your stationary phase.

    • Normal-Phase: Switch from standard silica gel to alumina (basic or neutral grade) or a deactivated silica gel.

    • Reverse-Phase: Use a high-quality, end-capped C18 column. For particularly basic compounds, a column with an embedded polar group (EPG) or a "polar-embedded" phase can provide alternative interaction mechanisms and shield the analyte from residual silanols, improving peak shape.[3][4]

  • Consider Orthogonal Chromatography: If the problem persists, the required separation may not be achievable under the current mode.

    • Hydrophilic Interaction Chromatography (HILIC): Excellent for polar azaspiro compounds that are poorly retained in reverse-phase.[5][6]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying chiral and achiral basic compounds. It uses supercritical CO2 as the main mobile phase, which is non-polar, and polar co-solvents like methanol, often with basic additives.[6][7] The low viscosity and high diffusivity lead to fast, efficient separations.

Issue 2: Low or No Recovery of Compound from the Column

Question: I loaded my crude azaspiro compound onto a large-scale silica gel column, but I'm recovering very little of my target molecule. Where is it going?

Answer:

This issue often points to compound instability or irreversible binding to the stationary phase. Some azaspiro compounds, particularly strained systems like azaspiro[2.n]alkanes or those with sensitive functional groups, can be unstable on silica gel.[8]

Causality & Solutions:

  • Assess Compound Stability (Pre-Purification Check): Before committing your entire batch, perform a simple stability test. Spot your crude material on a TLC plate (the same stationary phase as your column), let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking from the baseline, your compound is likely degrading on the silica.

  • Deactivate the Stationary Phase: As mentioned for peak tailing, the acidity of silica can catalyze decomposition. Pre-treating the column by flushing it with your mobile phase containing a basic additive (like 1% TEA in hexane) can help passivate the surface before loading your compound.

  • Switch to a Milder Purification Technique:

    • Reverse-Phase Chromatography: C18 is generally less harsh than silica gel. A rapid reverse-phase flash purification can often yield the product without degradation.

    • Precipitation/Crystallization: This is an ideal method for large-scale purification if a suitable solvent system can be found. It avoids chromatographic media entirely. One study on a key intermediate for an antibiotic found that adjusting the pH of the reaction mixture after adding an anti-solvent was crucial for successful precipitation and isolation.[9]

Issue 3: Poor Separation and Co-elution of Impurities at Scale

Question: My analytical HPLC shows good separation between my product and a key impurity, but on my preparative system, the peaks are broad and overlap significantly. Why doesn't the separation scale up?

Answer:

Scaling up a separation is not always linear and introduces several challenges that can degrade resolution.[10][11]

Causality & Solutions:

  • Column Overloading: This is the most frequent cause of lost resolution at scale. Exceeding the loading capacity of your preparative column causes the sample band to broaden significantly, leading to peak overlap.

    • Solution: Determine the loading capacity with a small-scale study. Load increasing amounts of your sample onto an analytical or semi-prep column until you see a significant loss in resolution. Use this data to calculate the maximum load for your larger column. As a rule of thumb, aim for a sample load of 1-5% of the stationary phase mass for difficult separations.

  • Inefficient Column Packing: On a large scale, inconsistent column packing can create channels or voids in the stationary phase bed, leading to band broadening and poor peak shape.[11]

    • Solution: Ensure you are using a robust and reproducible column packing method. For very large columns, automated or axially compressed columns provide more consistent results.[10] Always qualify a newly packed column by measuring its efficiency (plate count) and asymmetry factor with a standard compound before use.

  • Flow Rate and Gradient Differences: The fluid dynamics in a large-diameter column are different from an analytical column.

    • Solution: When scaling up, maintain the same linear velocity, not the volumetric flow rate. The linear velocity (cm/min) is the volumetric flow rate (mL/min) divided by the column's cross-sectional area (πr²). Also, ensure the gradient slope is scaled appropriately. The gradient volume should be scaled in proportion to the column volume.

Scale-Up Parameter Conversion Table

ParameterAnalytical ScalePreparative Scale (Scaling Factor, SF)
Column ID (d)4.6 mm50 mm
Column Volume (V)V_analytV_prep = V_analyt * (d_prep / d_analyt)²
Flow Rate (F)1.0 mL/minF_prep = F_analyt * (d_prep / d_analyt)² ≈ 118 mL/min
Sample Load (m)1 mgm_prep = m_analyt * (d_prep / d_analyt)² ≈ 118 mg
Gradient Time (t)t_analytt_prep = t_analyt (if linear velocity is constant)

Note: This table provides a theoretical linear scale-up. Practical optimization is always required.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying azaspiro compounds?

A1: There is no single "best" phase, as the choice is highly dependent on the specific compound's structure. However, a good starting point is a modern, high-purity, end-capped C18 silica for reverse-phase HPLC or flash chromatography. It is versatile, generally less reactive than normal-phase silica, and can separate a wide range of polarities. For basic azaspiro compounds, a C18 phase that is stable at high pH can be particularly effective.[4]

Q2: How do I choose the right solvent system for flash chromatography?

A2: The goal is to find a solvent system where your target compound has an Rf value of ~0.25-0.35 on a TLC plate.

  • Start with a standard system: A common starting point is Ethyl Acetate (EtOAc) in Hexane.[2] It's effective for a wide range of compounds.

  • Adjust Polarity:

    • If your compound stays at the baseline (Rf=0), increase the polarity. Increase the percentage of EtOAc. If that's not enough, switch to a more polar system like Methanol (MeOH) in Dichloromethane (DCM).

    • If your compound runs with the solvent front (Rf=1), decrease the polarity by reducing the percentage of the polar solvent.

  • For Basic Compounds: Always add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your chosen solvent system to improve peak shape and prevent streaking.[2]

Q3: My azaspiro compound is very polar. It just elutes in the void volume in reverse-phase HPLC. What are my options?

A3: This is a classic problem for highly polar molecules. You have several excellent options:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent. This provides excellent retention for very polar compounds.[5][12]

  • Mixed-Mode Chromatography: These columns have stationary phases with both reverse-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties. This allows for multiple retention mechanisms, which can be very effective for polar, ionizable compounds like many azaspirocycles.[4][13]

  • Aqueous Normal-Phase (ANP): This is similar to HILIC and uses a polar stationary phase where the mobile phase is a mix of an organic solvent and water.

Q4: Can I use Supercritical Fluid Chromatography (SFC) for large-scale purification?

A4: Absolutely. Preparative SFC is a highly effective and "green" technique for large-scale purification. Its main advantages are high speed, high efficiency, and significantly reduced organic solvent consumption compared to preparative HPLC.[7][14] Because the primary mobile phase is CO2, which becomes a gas after depressurization, solvent removal from collected fractions is much faster and less energy-intensive. SFC is particularly well-suited for separating stereoisomers and purifying basic compounds, making it an excellent choice for many azaspiro applications.[7]

Standard Operating Protocol: Large-Scale Flash Chromatography

This protocol outlines a general procedure for purifying 10-100 g of an azaspiro compound using automated flash chromatography.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Run Phase p1 1. Method Development (TLC) Find solvent system with target Rf ~0.3 p2 2. Select Column Size Rule of thumb: Column silica mass = 20-100x crude mass p1->p2 p3 3. Prepare Solvents Filter mobile phase solvents. Add modifier (e.g., 0.5% TEA) if needed. p2->p3 p4 4. Prepare Sample Dissolve crude in minimal strong solvent (e.g., DCM) OR adsorb onto silica ('dry loading'). p3->p4 r1 5. Equilibrate Column Flush with 3-5 column volumes of initial mobile phase. p4->r1 r2 6. Load Sample Load liquid sample or packed dry-load cartridge. r1->r2 r3 7. Run Gradient Start with low polarity, ramp up to elute compound. Hold at elution polarity. r2->r3 r4 8. Collect Fractions Use UV detector to trigger fraction collection. r3->r4 po1 9. Analyze Fractions (TLC/LCMS) Identify pure fractions. r4->po1 po2 10. Pool & Evaporate Combine pure fractions and remove solvent via rotary evaporation. po1->po2 po3 11. Column Cleaning Flush column with a strong solvent (e.g., Isopropanol) to remove residual material. po2->po3

Caption: Step-by-step workflow for a large-scale flash chromatography run.

Detailed Steps:

  • Method Development: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). Add 0.5% Triethylamine (TEA) if your compound is basic. Aim for an Rf of 0.25-0.35 for your target compound and good separation from impurities.

  • Column and Sample Preparation:

    • Select a flash column where the silica gel mass is approximately 50-100 times the mass of your crude sample for good resolution.

    • Dry Loading (Recommended for Scale-Up): Dissolve your crude material in a minimal amount of a strong, volatile solvent (like DCM or MeOH). Add silica gel (about 2-3 times the mass of your crude material) and evaporate the solvent completely until you have a dry, free-flowing powder. Pack this into a dry-load cartridge. This technique prevents solvent effects from broadening the initial sample band.

  • System Setup and Run:

    • Install the column on the automated flash system.

    • Equilibrate the column by pumping 3-5 column volumes of your starting mobile phase (e.g., 95% Hexane / 5% EtOAc + 0.5% TEA).

    • Load your sample cartridge.

    • Program the gradient based on your TLC data. A typical gradient might be:

      • Hold at starting conditions for 2 column volumes (CVs).

      • Linear ramp to the elution polarity over 10 CVs.

      • Hold at elution polarity for 5 CVs.

      • Ramp to a high-polarity flush (e.g., 100% EtOAc) for 3 CVs.

    • Start the run and monitor the separation via the UV detector.

  • Post-Purification:

    • Analyze the collected fractions using TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Arnold, F. H., et al. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Beutner, G. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Paolis, M. D., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Arnold, F. H., et al. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]

  • Gani, R., et al. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. [Link]

  • Mascareñas, J. L., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Catalysis. [Link]

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Reference Data & Comparative Studies

Validation

(4S)-6-Azaspiro[2.5]octan-4-ol: A Critical Evaluation as a Piperidine Bioisostere in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the strategic modulation of physicochemical and pharmacological properties through bioisosteric replacement is a cornerstone of lead optimization. T...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic modulation of physicochemical and pharmacological properties through bioisosteric replacement is a cornerstone of lead optimization. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, is often a focal point for such modifications. This guide provides an in-depth comparison of (4S)-6-Azaspiro[2.5]octan-4-ol as a bioisostere for 4-hydroxypiperidine. We will delve into the theoretical advantages conferred by the spirocyclic, three-dimensional architecture of the azaspiro[2.5]octane core, present a comparative analysis of key physicochemical properties, and provide detailed, actionable experimental protocols for the synthesis and evaluation of this novel building block.

The Rationale for Piperidine Bioisosteres: Beyond Flatland

The piperidine moiety is a privileged scaffold in drug discovery due to its favorable pharmacokinetic profile and its ability to engage in crucial interactions with biological targets. However, its conformational flexibility and relatively planar nature can sometimes limit potency, selectivity, and metabolic stability. The introduction of spirocyclic scaffolds, such as 6-azaspiro[2.5]octane, offers a compelling strategy to address these limitations.[1][2]

The key advantages of employing a spirocyclic bioisostere like (4S)-6-Azaspiro[2.5]octan-4-ol include:

  • Enhanced Three-Dimensionality: The rigid, spirocyclic core introduces a defined three-dimensional geometry, which can lead to improved binding affinity by reducing the entropic penalty upon binding to a target protein.[1] This increased sp3 character can also disrupt intermolecular stacking, potentially improving solubility.[2]

  • Novel Exit Vectors: The spirocyclic nature provides orthogonal exit vectors for substituent placement, allowing for a more precise exploration of chemical space around a core scaffold.[1]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic center can significantly impact lipophilicity (LogD) and basicity (pKa), offering a tool to fine-tune these properties for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4]

  • Intellectual Property: The novelty of the azaspiro[2.5]octane scaffold can provide a strategic advantage in creating new intellectual property around a drug candidate.[3]

Below is a diagram illustrating the structural comparison between 4-hydroxypiperidine and (4S)-6-Azaspiro[2.5]octan-4-ol.

cluster_0 Traditional Scaffold cluster_1 Bioisostere Piperidine 4-Hydroxypiperidine Azaspiro (4S)-6-Azaspiro[2.5]octan-4-ol Piperidine->Azaspiro Bioisosteric Replacement

Caption: Structural relationship between 4-hydroxypiperidine and its bioisostere.

Comparative Physicochemical Properties: An In Silico and Experimental Overview

Property4-Hydroxypiperidine(4S)-6-Azaspiro[2.5]octan-4-olRationale for Change
Molecular Weight 101.15 g/mol 127.18 g/mol Addition of a cyclopropyl ring.
cLogP (Computed) -0.30.2The increased carbon count can lead to a slight increase in lipophilicity.
Topological Polar Surface Area (TPSA) 32.26 Ų32.26 ŲThe key polar functional groups (amine and alcohol) are retained.
pKa (Predicted) ~10.5~9.5-10.0The cyclopropyl group may have a minor electron-withdrawing effect, slightly reducing basicity.
Fraction of sp3 carbons (Fsp3) 1.001.00Both are fully saturated scaffolds.

Note: cLogP and TPSA values are from PubChem. pKa values are estimations based on chemical principles.

Studies on other azaspiro[3.3]heptanes have shown that replacement of a piperidine ring can lead to a reduction in lipophilicity (logD).[5] This highlights the importance of experimental validation of these in silico predictions.

Synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol: A Proposed Synthetic Route

While a specific, detailed protocol for the synthesis of (4S)-6-Azaspiro[2.5]octan-4-ol is not widely published, a plausible synthetic route can be devised based on existing patent literature for related azaspiro[2.5]octane derivatives. The following proposed workflow outlines a potential multi-step synthesis.

G start Commercially Available Starting Material step1 Step 1: Introduction of Cyclopropyl Moiety start->step1 step2 Step 2: Formation of Protected Azaspirocycle step1->step2 step3 Step 3: Chiral Resolution and Deprotection step2->step3 end (4S)-6-Azaspiro[2.5]octan-4-ol step3->end

Caption: Proposed high-level synthetic workflow.

Detailed Proposed Protocol:

Step 1: Synthesis of a Key Intermediate (e.g., 1-(aminomethyl)cyclopropanol derivative) This step would likely involve the reaction of a suitable cyclopropane precursor with a nitrogen-containing nucleophile. The specifics would depend on the chosen starting materials, but could involve reactions such as those described in patents for the synthesis of 4,7-diazaspiro[2.5]octane compounds.[6][7]

Step 2: Cyclization to form the Azaspiro[2.5]octane core The intermediate from Step 1 would then be cyclized to form the desired spirocyclic core. This could be achieved through an intramolecular cyclization reaction, potentially involving the use of a suitable protecting group strategy for the amine.

Step 3: Introduction of the Hydroxyl Group and Chiral Resolution If the hydroxyl group is not introduced earlier in the synthesis, this step would involve its installation at the 4-position. This could be achieved through oxidation of a suitable precursor followed by reduction. A key challenge is the stereoselective introduction of the hydroxyl group to obtain the (4S) configuration. This could be accomplished through the use of a chiral reducing agent or by chiral resolution of a racemic mixture using techniques such as chiral chromatography or diastereomeric salt formation.

Step 4: Deprotection The final step would involve the removal of any protecting groups to yield the target molecule, (4S)-6-Azaspiro[2.5]octan-4-ol.

Experimental Evaluation of (4S)-6-Azaspiro[2.5]octan-4-ol as a Piperidine Bioisostere

To rigorously compare (4S)-6-Azaspiro[2.5]octan-4-ol with 4-hydroxypiperidine, a series of head-to-head experiments are essential. The following protocols provide a framework for this evaluation.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compounds by measuring their rate of disappearance in the presence of human liver microsomes.[2][3]

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the wells to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

hERG Inhibition Assay (Thallium Flux Assay)

Objective: To assess the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel using a high-throughput thallium flux assay.[1]

Protocol:

  • Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., hERG-U2OS) in a suitable medium.

  • Cell Plating: Plate the cells in a 384-well microplate and incubate overnight.

  • Loading with Thallium-sensitive Dye: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Thallium Stimulation: Add a stimulus solution containing thallium to initiate ion flux through the hERG channels.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for hERG inhibition by fitting the concentration-response data to a suitable model.

cluster_0 Metabolic Stability Workflow cluster_1 hERG Inhibition Workflow A Incubation with Liver Microsomes B Time-point Quenching A->B C LC-MS/MS Analysis B->C D Calculate t½ and CLint C->D E hERG-expressing Cell Line F Compound Addition E->F G Thallium Flux Measurement F->G H Calculate IC50 G->H

Caption: Key experimental workflows for bioisostere evaluation.

Case Study: Hypothetical Application in a Drug Discovery Program

Consider a lead compound containing a 4-hydroxypiperidine moiety that exhibits potent activity but suffers from rapid metabolism, likely at the piperidine ring. Replacing this with (4S)-6-Azaspiro[2.5]octan-4-ol could be a viable strategy to improve metabolic stability. The rigid spirocyclic core may shield adjacent sites from metabolic attack and alter the overall conformation to reduce recognition by metabolic enzymes.

The expected outcomes of this bioisosteric replacement would be:

  • Improved Metabolic Stability: A longer half-life in liver microsome assays.

  • Maintained or Improved Potency: The fixed conformation of the spirocycle may lead to a more favorable interaction with the target, potentially increasing potency.

  • Acceptable Safety Profile: The hERG inhibition should remain within an acceptable range for the therapeutic target.

Conclusion

(4S)-6-Azaspiro[2.5]octan-4-ol represents a promising, three-dimensional bioisostere for the commonly used 4-hydroxypiperidine scaffold. Its rigid, spirocyclic nature offers medicinal chemists a valuable tool to modulate physicochemical properties, improve metabolic stability, and explore novel chemical space. While direct comparative experimental data is still emerging, the theoretical advantages and the availability of robust experimental protocols for its evaluation make it a compelling building block for modern drug discovery programs. The judicious application of this and other novel spirocyclic scaffolds will undoubtedly contribute to the development of the next generation of therapeutics.

References

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  • ResearchGate. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
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  • PubChem. 6-Azaspiro[2.5]octane.
  • ACS Publications. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
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  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
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Comparative

The Ascending Profile of (4S)-6-Azaspiro[2.5]octan-4-ol: A Comparative Guide to its Biological Activity

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensional complexity and favorable physicochemical properties is paramount. Among these, azaspirocycles have emerged as a p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensional complexity and favorable physicochemical properties is paramount. Among these, azaspirocycles have emerged as a particularly promising class of compounds, offering a rigid framework that can orient substituents in precise vectors, thus enabling fine-tuned interactions with biological targets. This guide provides an in-depth comparison of the biological activity of a specific stereoisomer, (4S)-6-Azaspiro[2.5]octan-4-ol, in the context of other notable azaspirocyclic structures. We will delve into the mechanistic insights, structure-activity relationships (SAR), and the experimental data that underscore the therapeutic potential of this unique chemical entity.

The Architectural Advantage of Azaspirocycles

Azaspirocycles are characterized by two rings sharing a single carbon atom, with at least one ring containing a nitrogen atom. This spirocyclic fusion imparts a distinct three-dimensional geometry, a departure from the often flat, aromatic structures prevalent in many drug discovery programs. The 6-azaspiro[2.5]octane core, which features a cyclopropane ring fused to a piperidine ring, is of particular interest due to its ability to serve as a bioisosteric replacement for the piperidine motif, a common fragment in numerous approved drugs. The rigid nature of the azaspiro[2.5]octane scaffold can lead to improved metabolic stability and a more defined conformational presentation to the target protein.

(4S)-6-Azaspiro[2.5]octan-4-ol as a Potent M4 Muscarinic Acetylcholine Receptor Antagonist

Recent research has illuminated the significant potential of chiral 6-azaspiro[2.5]octanes as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR4).[1][2] The M4 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[3]

A pivotal study on a series of chiral 6-azaspiro[2.5]octane derivatives established a clear structure-activity relationship, demonstrating that the stereochemistry at the spirocyclic center is a critical determinant of M4 receptor potency.[1][2] Specifically, the (R)-enantiomer of the 6-azaspiro[2.5]octane core was found to exhibit significantly higher potency compared to the (S)-enantiomer. While direct experimental data for (4S)-6-Azaspiro[2.5]octan-4-ol is not yet publicly available, the "4S" designation points to a specific stereoisomer. Based on the comprehensive SAR from closely related analogs, it is highly probable that (4S)-6-Azaspiro[2.5]octan-4-ol is a potent M4 antagonist. The hydroxyl group at the 4-position offers a potential point for hydrogen bonding within the receptor's binding pocket, which could further enhance affinity and selectivity.

The following table summarizes the activity of a closely related chiral 6-azaspiro[2.5]octane analog, VU6015241, which incorporates the core spirocycle and demonstrates the high potency achievable with this scaffold.[1][2]

Compound/AnalogTargetActivity (IC50)SpeciesReference
VU6015241 ((R)-enantiomer of a 6-azaspiro[2.5]octane derivative)Human M4 mAChR1.2 nMHuman[1][2]
VU6015241 Rat M4 mAChR2.5 nMRat[1][2]

This data strongly supports the hypothesis that the 6-azaspiro[2.5]octane scaffold is a privileged motif for potent M4 receptor antagonism. The precise stereochemistry of (4S)-6-Azaspiro[2.5]octan-4-ol is expected to play a crucial role in its interaction with the M4 receptor.

The 6-Azaspiro[2.5]octane Scaffold in Cancer Therapy: KIF18A Inhibition

Beyond its role in neuroscience, the 6-azaspiro[2.5]octane moiety has also been incorporated into inhibitors of the kinesin family member 18A (KIF18A).[4] KIF18A is a mitotic kinesin that plays a crucial role in chromosome alignment during cell division.[5][6] Its overexpression has been linked to various cancers, making it an attractive target for anticancer drug development.[4]

Patents have disclosed a series of compounds containing the 6-azaspiro[2.5]octane scaffold as potent KIF18A inhibitors.[4] These inhibitors induce mitotic arrest and have shown anti-tumor activity. The inclusion of the 6-azaspiro[2.5]octane core in these molecules highlights its versatility as a scaffold that can be adapted for different biological targets. The specific contribution of the 4-hydroxy group in (4S)-6-Azaspiro[2.5]octan-4-ol to KIF18A inhibition would require further investigation, but it presents an intriguing possibility for developing novel anticancer agents.

cluster_scaffold 6-Azaspiro[2.5]octane Scaffold cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Applications Scaffold (4S)-6-Azaspiro[2.5]octan-4-ol M4R M4 Muscarinic Receptor (Antagonist) Scaffold->M4R  High Potency &  Selectivity (Predicted) KIF18A KIF18A Kinesin (Inhibitor) Scaffold->KIF18A  Potential Anticancer  Activity Neuro Neuropsychiatric Disorders (e.g., Schizophrenia) M4R->Neuro Onco Cancer Therapy KIF18A->Onco

Caption: Logical relationship of (4S)-6-Azaspiro[2.5]octan-4-ol to its potential targets and therapeutic areas.

Comparative Analysis with Other Azaspirocycles

To fully appreciate the biological activity profile of (4S)-6-Azaspiro[2.5]octan-4-ol, it is instructive to compare it with other azaspirocyclic systems that have found utility in drug discovery.

4-Oxa-7-azaspiro[2.5]octane: A Versatile Intermediate

The 4-oxa-7-azaspiro[2.5]octane scaffold, where a cyclopropane ring is fused to a morpholine ring, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[7] Notably, it is a building block for:

  • LRRK2 Kinase Inhibitors: For the treatment of Parkinson's disease.

  • GPR43 Receptor Agonists: For metabolic disorders such as diabetes and obesity.

  • IRAK4 Inhibitors: For inflammatory diseases.

The key difference between this scaffold and 6-azaspiro[2.5]octane is the presence of an oxygen atom in the six-membered ring, which alters its hydrogen bonding capacity and overall polarity. This highlights how subtle changes in the heterocyclic ring can redirect the biological application of the spirocyclic core.

7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes: Dopamine Agonists

In this class of azaspirocycles, a pyrrolidine ring is fused to a 1,4-dioxane ring. A study on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed their potential as peripheral dopamine agonists. For instance, the 4-indolymethyl analog exhibited potent activity in a cat cardioaccelerator nerve assay, with an ID50 of 0.095 µmol/kg. This demonstrates that larger and more complex azaspirocyclic systems can be tailored to target different receptor families, in this case, dopamine receptors.

Azaspirocycle ScaffoldPrimary Biological Target(s)Therapeutic Area(s)
6-Azaspiro[2.5]octane M4 Muscarinic Receptor, KIF18ANeuropsychiatry, Oncology
4-Oxa-7-azaspiro[2.5]octane LRRK2, GPR43, IRAK4Neurodegeneration, Metabolic Disorders, Inflammation
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decane Dopamine ReceptorsCardiovascular (Peripheral Agonism)

Experimental Protocols

To facilitate further research and validation of the biological activities discussed, we provide a generalized protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a receptor like the M4 muscarinic receptor.

M4 Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (4S)-6-Azaspiro[2.5]octan-4-ol for the human M4 muscarinic acetylcholine receptor.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compound: (4S)-6-Azaspiro[2.5]octan-4-ol.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of (4S)-6-Azaspiro[2.5]octan-4-ol in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations or vehicle for total binding.

    • Atropine for non-specific binding.

    • Cell membranes containing the M4 receptor.

    • [³H]-NMS at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep1 Prepare Serial Dilutions of (4S)-6-Azaspiro[2.5]octan-4-ol Prep2 Prepare Assay Plate with Buffers, Controls, and Membranes Prep1->Prep2 Assay1 Add [³H]-NMS Radioligand Prep2->Assay1 Assay2 Incubate to Reach Equilibrium Assay1->Assay2 Assay3 Terminate by Rapid Filtration Assay2->Assay3 Assay4 Wash Filters Assay3->Assay4 Analysis1 Quantify Radioactivity (Scintillation Counting) Assay4->Analysis1 Analysis2 Calculate Specific Binding Analysis1->Analysis2 Analysis3 Determine IC50 Analysis2->Analysis3 Analysis4 Calculate Ki using Cheng-Prusoff Equation Analysis3->Analysis4

Caption: Workflow for an M4 muscarinic receptor radioligand binding assay.

Conclusion and Future Directions

(4S)-6-Azaspiro[2.5]octan-4-ol stands as a compelling molecule in the realm of drug discovery. Based on robust structure-activity relationship studies of closely related analogs, it is poised to be a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, with potential applications in treating neuropsychiatric disorders. Furthermore, the versatility of the 6-azaspiro[2.5]octane scaffold, as demonstrated by its incorporation into KIF18A inhibitors, suggests that this core structure holds promise for diverse therapeutic areas, including oncology.

Future research should focus on the definitive biological characterization of (4S)-6-Azaspiro[2.5]octan-4-ol through in vitro and in vivo studies to confirm its M4 receptor activity and explore its potential as a KIF18A inhibitor. The synthesis and evaluation of additional analogs with substitutions at the 4-position will further elucidate the SAR and could lead to the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of azaspirocycles is a testament to the power of three-dimensional thinking in the design of novel and effective medicines.

References

  • US20200239441A1 - Kif18a inhibitors.
  • Rodriguez, A. L., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 55, 128479. [Link]

  • Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement. (2025). Journal of Medicinal Chemistry. [Link]

  • Brubaker, A. N., & Colley Jr, M. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]

  • Inhibition of KIF18A Leads to Mitotic Arrest and Robust Anti-Tumor Activity in Aneuploid Chromosomally Instable Tumors. (n.d.). FASEB Conferences On-Demand. [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. (2015). ACS Medicinal Chemistry Letters, 6(5), 566-571. [Link]

  • KIF18A inhibition: the next big player in the search for cancer therapeutics. (2025). Cancer and Metastasis Reviews. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells. (2023). eLife, 12, e85493. [Link]

  • Acetylcholine muscarinic M4 receptors as a therapeutic target for alcohol use disorder: Converging evidence from humans and rodents. (2020). Molecular Psychiatry, 25(11), 2829-2843. [Link]

  • The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands. (2022). Nature Communications, 13(1), 2875. [Link]

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Validation

A Prospective In Vitro ADME Evaluation of (4S)-6-Azaspiro[2.5]octan-4-ol: A Comparative Guide for Drug Discovery

In the pursuit of novel therapeutics, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of a drug candidate's success. Three-dimensional saturated scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of a drug candidate's success. Three-dimensional saturated scaffolds, such as spirocycles, have garnered significant attention for their potential to confer improved physicochemical and pharmacokinetic properties compared to their flat, aromatic counterparts. This guide presents a prospective in vitro ADME characterization of (4S)-6-Azaspiro[2.5]octan-4-ol, a novel spirocyclic scaffold.

This document serves as a comparative framework for researchers, scientists, and drug development professionals. We will outline a comprehensive suite of in vitro ADME assays, providing detailed, field-proven protocols and explaining the causal reasoning behind experimental choices. While specific experimental data for (4S)-6-Azaspiro[2.5]octan-4-ol is not yet publicly available, this guide will establish a robust methodology for its evaluation and compare its anticipated profile against common structural motifs in drug discovery, such as piperidine and morpholine. The incorporation of spirocyclic scaffolds has been shown to enhance metabolic stability and reduce lipophilicity, offering a promising strategy for lead optimization[1].

I. Physicochemical Properties: The Foundation of Drug-likeness

A molecule's fundamental physicochemical characteristics govern its behavior in biological systems. We will begin our evaluation by assessing solubility and lipophilicity, two key parameters influencing oral absorption and distribution.

Aqueous Solubility

Poor aqueous solubility can hinder absorption and lead to unreliable in vitro assay results[2][3]. We will employ a kinetic solubility assay for initial high-throughput screening, followed by a thermodynamic solubility assessment for more definitive characterization[4][5].

Experimental Protocol: Kinetic Aqueous Solubility

  • Compound Preparation: Prepare a 10 mM stock solution of (4S)-6-Azaspiro[2.5]octan-4-ol and comparator compounds in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to achieve the desired final compound concentrations (e.g., serial dilutions from 200 µM). The final DMSO concentration should not exceed 1%[4][6].

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration[5].

  • Analysis: Analyze the samples for precipitate formation using laser nephelometry, which measures light scattering from undissolved particles[2][3]. Alternatively, for a direct UV assay, filter the solutions and measure the absorbance of the filtrate with a UV spectrophotometer[7].

  • Quantification: Determine the solubility by comparing the highest concentration that remains clear to a standard curve.

Lipophilicity (LogD)

Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a critical predictor of its permeability, plasma protein binding, and metabolic fate[8][9]. The distribution coefficient (LogD) at pH 7.4 is particularly relevant for physiological conditions as it accounts for all ionized and unionized forms of the molecule[10].

Experimental Protocol: Shake-Flask LogD Determination

  • System Preparation: Add 1 mL of 1-octanol and 1 mL of PBS (pH 7.4) to a glass vial.

  • Compound Addition: Add the 10 mM DMSO stock solution of the test compound to the vial.

  • Equilibration: Rotate the vial on a shaker for one hour at room temperature to allow for partitioning between the two phases[10].

  • Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully take aliquots from both the 1-octanol and aqueous layers.

  • Quantification: Analyze the concentration of the compound in each phase using LC-MS/MS. The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[10][11][12].

Table 1: Comparative Physicochemical Properties

CompoundStructurePredicted Kinetic Solubility (µM) at pH 7.4Predicted LogD at pH 7.4
(4S)-6-Azaspiro[2.5]octan-4-olStructure to be inserted>1000.5 - 1.5
PiperidineStructure to be inserted>200-0.3
MorpholineStructure to be inserted>200-1.1

Note: Values for (4S)-6-Azaspiro[2.5]octan-4-ol are hypothetical, based on the expected properties of similar spirocyclic scaffolds which often exhibit a favorable balance of solubility and lipophilicity.

II. Membrane Permeability and Efflux Liability

A drug's ability to cross biological membranes, such as the intestinal epithelium, is paramount for oral bioavailability[13][14]. We will assess this using the Caco-2 cell model, which is considered a gold standard for predicting human intestinal absorption[13][15]. Furthermore, we will investigate whether the compound is a substrate of key efflux transporters like P-glycoprotein (P-gp) using the MDR1-MDCK cell line[16][17][18][19].

Caco-2 Permeability

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier[13][14].

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21-25 days to allow for differentiation and monolayer formation[15][20].

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: Add the test compound to either the apical (A) or basolateral (B) chamber of the Transwell™ system.

  • Sampling: At designated time points (e.g., 60 or 90 minutes), take samples from the receiver chamber.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests the compound is a substrate for active efflux[16].

MDR1-MDCK Permeability

To specifically investigate the role of P-gp (encoded by the MDR1 gene) in efflux, the MDR1-transfected Madin-Darby canine kidney (MDCK) cell line is utilized[17][21]. These cells overexpress human P-gp, providing a sensitive system for identifying substrates.

Experimental Workflow: Permeability Assays

G cluster_0 Cell Culture and Seeding cluster_1 Assay Execution cluster_2 Analysis and Data Interpretation a Seed Caco-2 or MDR1-MDCK cells on Transwell™ inserts b Culture for 21 days (Caco-2) or 3 days (MDR1-MDCK) a->b c Verify monolayer integrity (TEER) b->c d Add test compound to Apical (A) or Basolateral (B) side c->d e Incubate at 37°C for 90 min d->e f Collect samples from receiver chamber e->f g Quantify compound concentration by LC-MS/MS f->g h Calculate Papp (A→B) and Papp (B→A) g->h i Determine Efflux Ratio (ER) h->i

Caption: Workflow for Caco-2 and MDR1-MDCK permeability assays.

Table 2: Comparative Permeability and Efflux Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
(4S)-6-Azaspiro[2.5]octan-4-ol5.0 - 15.05.0 - 15.0~1.0High
Propranolol (High Perm.)>10>10~1.0High
Atenolol (Low Perm.)<1<1~1.0Low
Digoxin (P-gp Substrate)<1>5>5Low (Efflux)

Note: Values for (4S)-6-Azaspiro[2.5]octan-4-ol are hypothetical, anticipating good passive permeability and low efflux potential due to its 3D structure, which can disrupt recognition by efflux transporters.

III. Metabolic Stability

The liver is the primary site of drug metabolism, and a compound's stability in the presence of hepatic enzymes is a key determinant of its half-life and oral bioavailability[22]. We will assess metabolic stability using human liver microsomes (HLM) and cryopreserved human hepatocytes.

Microsomal Stability

HLM contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs[22][23]. This assay provides a first pass on metabolic lability mediated by CYPs.

Hepatocyte Stability

Cryopreserved human hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems, providing a more holistic view of hepatic clearance[6][22][24][25].

Experimental Protocol: Hepatocyte Metabolic Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and dilute to a final concentration of 0.5 x 10⁶ viable cells/mL in supplemented Williams' Medium E[25].

  • Compound Incubation: Add the test compound (final concentration, e.g., 1 µM) to the hepatocyte suspension and incubate at 37°C on an orbital shaker.

  • Time-Point Sampling: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes)[25].

  • Reaction Quenching: Terminate the metabolic reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard[6].

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time. From this, the intrinsic clearance (CLint) can be calculated[6][25].

Table 3: Comparative Metabolic Stability Data

CompoundIn Vitro Half-Life (t₁/₂) in Hepatocytes (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)Stability Classification
(4S)-6-Azaspiro[2.5]octan-4-ol>120<10High
Verapamil (High Turnover)<30>50Low
Diazepam (Low Turnover)>120<10High

Note: Values for (4S)-6-Azaspiro[2.5]octan-4-ol are hypothetical. Spirocyclic scaffolds are often designed to block sites of metabolism, potentially leading to high metabolic stability[1].

IV. Potential for Drug-Drug Interactions and Off-Target Effects

Understanding a compound's potential to cause drug-drug interactions (DDIs) or adverse off-target effects is crucial for a comprehensive safety assessment. Key assays in this area include CYP450 inhibition and hERG channel inhibition.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity[26][27][28][29]. We will assess the inhibitory potential of our compound against the five major drug-metabolizing CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.

Experimental Protocol: CYP450 Inhibition Assay

  • System Preparation: Incubate human liver microsomes with a CYP isoform-specific probe substrate and NADPH in a buffer solution.

  • Inhibitor Addition: Add the test compound at various concentrations (typically an 8-point curve starting at 100 µM)[27].

  • Incubation: Incubate at 37°C to allow for the metabolic reaction to proceed.

  • Reaction Termination: Stop the reaction with a quenching solvent.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Calculation: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of metabolite formation compared to the vehicle control[26].

hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[30]. Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias[31]. Automated patch-clamp is the gold standard for assessing hERG inhibition[32][33].

Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293)[32].

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a stable whole-cell recording[31].

  • Compound Application: Apply the test compound at increasing concentrations to the cells.

  • Data Acquisition: Measure the hERG tail current in response to a specific voltage protocol before and after compound application[32].

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC₅₀ value.

Table 4: Comparative Safety Pharmacology Data

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)hERG IC₅₀ (µM)
(4S)-6-Azaspiro[2.5]octan-4-ol>50>50>30
Ketoconazole (CYP3A4 Inhibitor)<1>50~5
Quinidine (CYP2D6/hERG Inhibitor)>20<0.1<1

Note: Values for (4S)-6-Azaspiro[2.5]octan-4-ol are hypothetical, anticipating a clean safety profile, which is a key goal in modern drug design.

V. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its therapeutic target[34][35][36]. Only the unbound fraction is pharmacologically active[37][38]. We will use the rapid equilibrium dialysis (RED) method to determine the fraction unbound (fu).

Experimental Protocol: Plasma Protein Binding (RED Assay)

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and PBS to the other chamber.

  • Equilibration: Incubate the device at 37°C for approximately 4 hours to allow the unbound drug to reach equilibrium across the membrane[38].

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in each chamber by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Experimental Workflow: Plasma Protein Binding

G cluster_0 Assay Setup cluster_1 Equilibration and Analysis cluster_2 Data Calculation a Spike test compound into plasma b Add spiked plasma and PBS to separate RED device chambers a->b c Incubate at 37°C for 4 hours b->c d Sample plasma and buffer chambers c->d e Quantify concentration by LC-MS/MS d->e f Calculate Fraction Unbound (fu) e->f

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Table 5: Comparative Plasma Protein Binding Data

CompoundFraction Unbound (fu, %) in Human PlasmaBinding Classification
(4S)-6-Azaspiro[2.5]octan-4-ol20 - 50%Moderate
Warfarin<1%High (>99%)
Metformin>90%Low (<90%)

Note: Values for (4S)-6-Azaspiro[2.5]octan-4-ol are hypothetical, aiming for moderate binding to ensure sufficient free drug exposure without being overly sensitive to changes in plasma protein levels.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the in vitro ADME evaluation of (4S)-6-Azaspiro[2.5]octan-4-ol. By systematically applying these validated protocols, researchers can generate a robust data package to understand the pharmacokinetic potential of this novel scaffold. The comparative analysis against established molecules and structural motifs provides essential context for decision-making in the drug discovery cascade. The anticipated favorable properties of the azaspiro[2.5]octane core—namely balanced lipophilicity, high permeability, enhanced metabolic stability, and a clean off-target profile—position it as a promising building block for the next generation of therapeutics. The experimental methodologies detailed herein provide a clear path to validating these hypotheses and advancing promising candidates toward clinical development.

References

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Comparative

A Comparative Guide to the Metabolic Stability of Azaspiro[2.5]octane Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of in vivo half-life, bioavailability, and overall therapeutic success. This guide offers an in-depth comparison of the metabolic stability of azaspiro[2.5]octane scaffolds against common heterocyclic alternatives, providing the underlying scientific rationale and actionable experimental protocols for their evaluation.

The Strategic Advantage of Three-Dimensionality: Why Azaspiro[2.5]octane?

The drive to escape "flatland"—the prevalence of planar, aromatic structures in drug discovery—has led to a surge of interest in three-dimensional (3D) scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. The azaspiro[2.5]octane scaffold, which incorporates a piperidine ring fused to a cyclopropane via a spirocenter, offers a unique combination of rigidity and 3D complexity. This distinct architecture is increasingly employed as a bioisosteric replacement for common motifs like piperidine and morpholine to enhance key drug-like properties.[2][3]

The core hypothesis is that the rigid, sterically demanding nature of the azaspiro[2.5]octane scaffold can shield metabolically labile sites and reduce affinity for drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, thereby improving metabolic stability.[4][5]

Comparative Analysis of Metabolic Stability: A Data-Driven Perspective

A key study on the bioisosteric replacement of piperidine with azaspiro[3.3]heptane analogues demonstrates the profound impact of this structural modification. While in this specific case the spirocyclic analogues showed a decrease in stability, it highlights the significant modulatory effect of the spirocyclic core and the nuanced structure-activity relationships at play.[6]

Case Study: Piperidine vs. Azaspiro[3.3]heptane Analogues

The following data summarizes a direct comparison of the metabolic stability of a model compound containing a piperidine ring versus its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane counterparts when incubated with human liver microsomes (HLM).[6]

ScaffoldStructureIntrinsic Clearance (CLint) in HLM (µL/min/mg)Half-Life (t½) in HLM (min)
Piperidine 14Not Reported
2-Azaspiro[3.3]heptane 5331
1-Azaspiro[3.3]heptane 3252

Data compiled from studies on model N-acyl amides.[6][7]

Expert Interpretation: In this particular series, the piperidine analogue demonstrated the highest metabolic stability (lowest intrinsic clearance).[6] However, a crucial finding is the significant difference between the two spirocyclic isomers: the 1-azaspiro[3.3]heptane analogue was nearly twice as stable as the 2-azaspiro[3.3]heptane analogue.[6][7] This underscores a key principle: the metabolic stability of azaspirocycles is not a given but is highly dependent on the specific architecture and its interaction with metabolizing enzymes. The orientation of the nitrogen and adjacent carbons relative to the spirocenter dictates the accessibility of these potential metabolic "soft spots."

Predicting Metabolic Liabilities of Azaspiro[2.5]octane

While direct comparative data is sparse, we can predict the likely metabolic pathways for the azaspiro[2.5]octane scaffold by considering its constituent parts: a piperidine ring and a cyclopropane ring attached to a tertiary amine.

  • Piperidine Ring Metabolism: The piperidine moiety is susceptible to CYP-mediated oxidation, typically at the carbons alpha to the nitrogen atom, leading to N-dealkylation or ring hydroxylation.[8]

  • Cyclopropylamine Metabolism: The cyclopropylmethylamine motif can be a metabolic liability. CYP enzymes can mediate the oxidation of the cyclopropylamine, which may lead to the formation of reactive ring-opened intermediates.[9] This can result in the formation of covalent adducts with proteins, a potential source of toxicity.[9]

The diagram below illustrates the potential metabolic hotspots on the azaspiro[2.5]octane scaffold.

cluster_main Potential Metabolic Pathways of Azaspiro[2.5]octane cluster_pathways compound p1 Piperidine Ring Oxidation compound->p1 CYP450 (e.g., CYP3A4, 2D6) p2 Cyclopropylamine Ring Opening compound->p2 CYP450 (e.g., CYP1A2)

Caption: Predicted metabolic liabilities of the azaspiro[2.5]octane scaffold.

Experimental Protocols for Assessing Metabolic Stability

To generate robust, comparative data for your proprietary compounds, the following standardized in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability, primarily driven by CYP enzymes.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Methodology Workflow:

start Prepare Compound Stock (e.g., 10 mM in DMSO) step1 Incubate Compound (1 µM final) with Liver Microsomes (0.5 mg/mL) and Buffer at 37°C start->step1 step2 Initiate Reaction by adding NADPH (Cofactor) step1->step2 step3 Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) step2->step3 step4 Quench Reaction with Acetonitrile containing Internal Standard step3->step4 step5 Centrifuge to Pellet Protein step4->step5 step6 Analyze Supernatant by LC-MS/MS step5->step6 end Calculate t½ and CLint step6->end

Caption: Workflow for Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Pooled human liver microsomes (HLM) are commonly used for human relevance.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), and liver microsomes (to a final concentration of 0.5 mg/mL). Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).

Self-Validating System Controls:

  • Negative Control (-NADPH): A condition without the NADPH cofactor to measure non-enzymatic degradation.

  • Positive Controls: Include compounds with known metabolic fates:

    • High Clearance Compound (e.g., Verapamil): To ensure the enzymatic system is active.

    • Low Clearance Compound (e.g., Warfarin): To define the baseline stability in the assay.

Plasma Stability Assay

This assay assesses the compound's stability against esterases, amidases, and other enzymes present in plasma. It is particularly important for prodrugs designed to be activated in the blood or for compounds containing labile functional groups like esters or amides.

Objective: To determine the stability of a test compound in plasma from relevant species (e.g., human, rat, mouse).

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Add the test compound (to a final concentration of 1-5 µM) to pre-warmed (37°C) plasma.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a new plate containing ice-cold acetonitrile with an internal standard to precipitate plasma proteins and stop the reaction.

  • Sample Processing & Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

Self-Validating System Controls:

  • Positive Control: A compound known to be unstable in plasma (e.g., procaine) to confirm enzymatic activity.

  • Heat-Inactivated Plasma: A control condition with plasma that has been heated to denature enzymes, to assess purely chemical degradation.

Conclusion and Future Directions

The azaspiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing drug candidates. While the prevailing hypothesis suggests that its rigid, 3D structure can confer enhanced metabolic stability compared to more flexible, planar scaffolds like piperidine, this is not a universal rule. The precise positioning of the nitrogen atom and the potential for metabolism of the cyclopropyl ring itself are critical considerations.

The data from related azaspirocycles strongly indicate that the introduction of a spirocenter has a profound, and sometimes unpredictable, effect on metabolic stability. Therefore, empirical testing is non-negotiable. By employing the robust and self-validating in vitro protocols detailed in this guide, researchers can generate the high-quality, comparative data needed to make informed decisions in the lead optimization process. This data-driven approach will ultimately pave the way for the design of more durable and efficacious therapeutics.

References

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Preprint]. Available at: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Preprint] Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Preprint] Available at: [Link]

  • Carreira, E. M., et al. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

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  • Pettersen, D., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology. Available at: [Link]

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  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Available at: [Link]

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Validation

A Comparative Analysis of Azaspiro[2.5]octan-4-ol and Morpholine Scaffolds: A Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the developability of a drug candidate. The scaffold dictates the three-dimensional arrangement of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the developability of a drug candidate. The scaffold dictates the three-dimensional arrangement of pharmacophoric elements, governs physicochemical properties, and impacts the metabolic fate of the molecule. For decades, the morpholine ring has been a stalwart and "privileged" scaffold, prized for its favorable properties and synthetic tractability.[1] However, the contemporary drive to escape "flatland" and explore more complex, three-dimensional chemical space has spurred interest in novel scaffolds. Among these, spirocyclic systems, such as azaspiro[2.5]octan-4-ol, have emerged as compelling alternatives, offering enhanced spatial diversity and potentially superior drug-like properties.[2][3]

This guide provides a comparative analysis of the morpholine and azaspiro[2.5]octan-4-ol scaffolds, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions during the drug design process.

Structural and Physicochemical Properties: A Tale of Two Geometries

The fundamental difference between morpholine and azaspiro[2.5]octan-4-ol lies in their topology. Morpholine is a saturated six-membered heterocycle that, while possessing a flexible chair-like conformation, presents substituents in a relatively planar fashion.[4] In contrast, azaspiro[2.5]octan-4-ol is a rigid, three-dimensional structure featuring a spirocyclic quaternary carbon that joins a cyclopropane and a cyclohexane ring.[2] This inherent three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is a key differentiator. A higher Fsp³ count often correlates with improved clinical success, partly due to the more defined spatial arrangement of substituents, which can enhance ligand-receptor complementarity.[2]

The presence of the ether oxygen in morpholine renders the nitrogen less basic compared to piperidine, which can be advantageous for pharmacokinetic properties.[5] However, this feature can also make the morpholine ring susceptible to metabolic oxidation.[6] The azaspiro[2.5]octane scaffold, by virtue of its rigid carbocyclic framework, can offer improved metabolic stability.[7] Furthermore, the introduction of a spirocenter can lead to counterintuitive improvements in physicochemical properties. For instance, the replacement of morpholine with azaspiro[3.3]heptane, a close structural relative of azaspiro[2.5]octane, has been shown to decrease lipophilicity (logD) in many cases, which can be attributed to an increase in basicity and altered hydration properties.[8]

PropertyMorpholineAzaspiro[2.5]octan-4-ol (and related azaspirocycles)Rationale for Difference
Molecular Geometry Flexible chair conformation, relatively 2DRigid, defined 3D geometryThe spirocyclic fusion point in the azaspiro-scaffold locks the conformation.[9]
Fraction of sp³ Carbons (Fsp³) LowerHigherThe quaternary spiro-carbon and carbocyclic rings increase the Fsp³ count.[2]
Lipophilicity (logP/logD) Moderate (logP of morpholine is -0.86[10])Often lower than morpholine analoguesIncreased basicity and altered hydration properties of the spirocyclic scaffold can decrease logD.[8]
Aqueous Solubility HighGenerally higher than corresponding morpholine analoguesThe 3D structure can disrupt crystal packing and improve solvation.[11]
Metabolic Stability Can be susceptible to oxidationGenerally improvedThe rigid carbocyclic framework can shield adjacent positions from metabolic enzymes.[7]
Synthetic Accessibility High, numerous established routesModerately high, with increasing availability of building blocksMorpholine synthesis is highly optimized; azaspirocycle synthesis is more complex but becoming more common.[12][13]
Synthesis and Chemical Tractability

The widespread use of morpholine is partly due to its straightforward and robust synthetic routes.[14] A variety of methods exist for the preparation of substituted morpholines, making it a highly tractable scaffold for library synthesis and structure-activity relationship (SAR) studies.

The synthesis of azaspiro[2.5]octanes, while more complex, is well-documented in the chemical literature, including recent advancements in stereodivergent enzymatic methods.[13] The presence of the hydroxyl group in azaspiro[2.5]octan-4-ol offers a convenient handle for further functionalization or can act as a key pharmacophoric element.

Conceptual Synthetic Workflow Comparison

G cluster_0 Morpholine Synthesis cluster_1 Azaspiro[2.5]octan-4-ol Synthesis M_start Diethanolamine Derivative M_product N-Substituted Morpholine M_start->M_product Cyclodehydration M_reagent Acid Catalyst (e.g., H₂SO₄) M_reagent->M_product A_start Cyclohexanone Derivative A_intermediate1 Exocyclic Epoxide A_start->A_intermediate1 Epoxidation A_step1 Wittig or Corey-Chaykovsky Reaction A_intermediate2 Amino Alcohol A_intermediate1->A_intermediate2 Nucleophilic Attack A_step2 Ring Opening with Amine A_product Azaspiro[2.5]octan-4-ol A_intermediate2->A_product Intramolecular Cyclization A_step3 Cyclization

Caption: High-level comparison of synthetic strategies for morpholine and a potential route to azaspiro[2.5]octan-4-ol.

Implications for Drug Design and ADME Properties

The choice between these two scaffolds has significant consequences for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Shape and Vectoriality: The rigid, three-dimensional nature of the azaspiro[2.5]octan-4-ol scaffold provides well-defined exit vectors for substituents. This allows for a more precise and predictable exploration of the target's binding pocket compared to the more conformationally flexible morpholine.[7]

  • Metabolic Stability: Morpholine rings can be metabolically labile.[6] The azaspiro[2.5]octane framework, particularly due to its carbocyclic nature, often exhibits greater stability towards oxidative metabolism, potentially leading to a longer half-life in vivo.[7]

  • Permeability and Solubility: While both scaffolds can impart good aqueous solubility, spirocyclic systems have been shown to often enhance this property further.[11] Passive permeability, a key factor for oral bioavailability, is influenced by a balance of lipophilicity and polarity. The ability of azaspirocycles to reduce lipophilicity while maintaining or increasing polarity can be beneficial for permeability.[8]

Logical Flow for Scaffold Selection

Scaffold_Selection start Start: New Project is_3d_needed Is precise 3D vector control critical? start->is_3d_needed is_known_sar Leveraging known SAR with morpholine? is_3d_needed->is_known_sar No choose_azaspiro Choose Azaspiro[2.5]octan-4-ol Scaffold is_3d_needed->choose_azaspiro Yes metabolic_concern Is morpholine metabolism a known issue? is_known_sar->metabolic_concern No choose_morpholine Choose Morpholine Scaffold is_known_sar->choose_morpholine Yes metabolic_concern->choose_morpholine No metabolic_concern->choose_azaspiro Yes

Caption: A decision-making flowchart for scaffold selection based on project goals.

Experimental Protocols

To provide a practical context for the evaluation of these scaffolds, the following are detailed, standardized protocols for key in vitro ADME assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.[15][16]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (e.g., propranolol for high permeability, theophylline for low permeability) dissolved in DMSO (10 mM stock)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate for at least 5 minutes.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Donor Plate Preparation: Dilute the 10 mM DMSO stock solutions of the test and reference compounds to a final concentration of 100 µM in PBS (pH 7.4). Add 150 µL of this solution to each well of the coated filter plate (the donor plate).

  • Incubation: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-16 hours with gentle shaking.

  • Sampling: After incubation, separate the plates. Take samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)

    • Where [C] is concentration, V is volume, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.[12][17][18]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and reference compounds (e.g., verapamil for high clearance, warfarin for low clearance) dissolved in DMSO (10 mM stock)

  • Acetonitrile with an internal standard (e.g., tolbutamide) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Conclusion and Future Outlook

The choice between a classic scaffold like morpholine and a modern 3D scaffold such as azaspiro[2.5]octan-4-ol is not a matter of simple replacement but a strategic decision based on the specific goals of a drug discovery program. Morpholine remains an excellent choice for its synthetic simplicity and well-understood properties, particularly when leveraging existing SAR or when a moderate level of basicity is desired.[4]

However, when facing challenges with metabolic instability, off-target effects, or the need to explore a more defined three-dimensional chemical space, the azaspiro[2.5]octan-4-ol scaffold and its relatives present a compelling and powerful alternative.[3][9] Their ability to enhance aqueous solubility, improve metabolic stability, and provide rigid exit vectors for substituents makes them an invaluable tool for the modern medicinal chemist aiming to develop safer and more effective medicines. The continued development of synthetic methodologies for these complex scaffolds will undoubtedly increase their adoption and impact in the field of drug discovery.

References

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at: [Link]

  • RSC Publishing. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at: [Link]

  • PMC - NIH. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]

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  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of natural products and drugs containing a morpholine ring. Available at: [Link]

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  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PMC - NIH. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

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  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

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Comparative

Assessing the Novelty and Patentability of (4S)-6-Azaspiro[2.5]octan-4-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

In the highly competitive landscape of modern drug discovery, the quest for novel chemical matter that confers both potent biological activity and robust intellectual property protection is paramount. Spirocyclic scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

In the highly competitive landscape of modern drug discovery, the quest for novel chemical matter that confers both potent biological activity and robust intellectual property protection is paramount. Spirocyclic scaffolds have emerged as a powerful strategy to navigate beyond the well-trodden chemical space of flat, aromatic compounds, offering a three-dimensional architecture that can lead to enhanced target engagement and improved physicochemical properties. This guide provides an in-depth analysis of (4S)-6-Azaspiro[2.5]octan-4-ol derivatives, a promising yet underexplored class of compounds, with a focus on assessing their novelty and patentability against existing therapeutic alternatives.

The (4S)-6-Azaspiro[2.5]octan-4-ol Scaffold: A Gateway to Novel Chemical Space

The 6-azaspiro[2.5]octane core is a unique bicyclic system featuring a cyclopropane ring fused to a piperidine ring at a single carbon atom. This spirocyclic junction imparts a rigid, three-dimensional conformation, presenting substituents in distinct vectors that can be optimized for interaction with biological targets. The (4S)-6-Azaspiro[2.5]octan-4-ol variant introduces a chiral center and a hydroxyl group, providing an additional handle for derivatization and potential hydrogen bonding interactions within a target's binding site.

Recent patent literature has highlighted the utility of the 6-azaspiro[2.5]octane scaffold in the development of inhibitors for oncology targets, specifically the kinesin motor protein KIF18A and protein arginine methyltransferase 5 (PRMT5). This suggests a significant interest from the pharmaceutical industry in this chemical space, making a thorough assessment of novelty and patentability crucial for any new research program in this area.

Assessing Novelty: A Comparative Structural Analysis

An invention is considered novel if it does not form part of the "state-of-the-art" before the filing date of a patent application. For a chemical compound, this means it has not been previously disclosed in any form, including in scientific literature, patents, or public databases.

The core (4S)-6-Azaspiro[2.5]octan-4-ol structure is documented in chemical databases such as PubChem. However, novelty for patent purposes is often found in the specific derivatives of a core scaffold. To illustrate this, we will compare a hypothetical novel derivative with publicly disclosed inhibitors of KIF18A and PRMT5.

Table 1: Structural Comparison of a Hypothetical (4S)-6-Azaspiro[2.5]octan-4-ol Derivative with Known KIF18A and PRMT5 Inhibitors

CompoundCore ScaffoldKey Substituents & LinkagesPublic Disclosure
Hypothetical Derivative 1 (4S)-6-Azaspiro[2.5]octan-4-olR1 at the 6-position (e.g., a substituted benzamide); R2 modifying the 4-hydroxyl group (e.g., an ether linkage)Not publicly disclosed
Sovilnesib (AMG 650) 6-Azaspiro[2.5]octaneN-acylated with a substituted benzamide; pyrimidine moietyDisclosed in patent literature and scientific publications[1]
A PRMT5 Inhibitor Analog 6-Azaspiro[2.5]octaneVaried substitutions on the piperidine nitrogen, often linked to complex heterocyclic systems.Disclosed in patent literature.

As shown in Table 1, while the core azaspiro[2.5]octane moiety is present in the comparator compounds, the novelty of a new derivative would arise from the unique combination of the (4S)-4-hydroxy substitution and the specific nature of the R1 and R2 groups.

Evaluating Patentability: Beyond Novelty to the Inventive Step

For a new compound to be patentable, it must not only be novel but also involve an "inventive step" (or be "non-obvious"). This means that the invention would not have been obvious to a person skilled in the art, given the existing knowledge. In drug discovery, an inventive step can often be demonstrated by showing that the novel compound possesses unexpected and advantageous properties compared to the prior art.

A logical workflow for assessing the patentability of (4S)-6-Azaspiro[2.5]octan-4-ol derivatives is outlined below:

Caption: Workflow for assessing the patentability of novel compounds.

Performance Comparison: A Head-to-Head Experimental Guide

To establish an inventive step, it is crucial to generate comparative experimental data. This section outlines the protocols for synthesizing a representative (4S)-6-Azaspiro[2.5]octan-4-ol derivative and performing head-to-head biological assays against known KIF18A and PRMT5 inhibitors.

Synthesis of a Representative (4S)-6-Azaspiro[2.5]octan-4-ol Derivative

Experimental Protocol: Synthesis of a Hypothetical (4S)-6-Azaspiro[2.5]octan-4-ol Derivative

  • Synthesis of the 6-Azaspiro[2.5]octan-4-one Precursor: This can be achieved through various published methods, often starting from commercially available materials like 1-aminocyclopropanecarboxylic acid.

  • Asymmetric Reduction: The ketone precursor is subjected to an asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst) to stereoselectively form the (4S)-alcohol.

  • Protection of the Hydroxyl and Amine Groups: The hydroxyl and the secondary amine of the spirocycle are protected with suitable protecting groups (e.g., Boc for the amine and a silyl ether for the alcohol).

  • Derivatization (N-acylation): The protected intermediate is then N-acylated with a desired carboxylic acid (e.g., a substituted benzoic acid) using standard peptide coupling reagents (e.g., HATU).

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final (4S)-6-Azaspiro[2.5]octan-4-ol derivative.

In Vitro Biological Assays

The novel derivatives should be tested alongside relevant comparator compounds in assays for both KIF18A and PRMT5 to assess their potency and selectivity.

Table 2: Hypothetical Performance Data for a Novel Derivative vs. Comparators

CompoundKIF18A ATPase IC50 (nM)PRMT5 Methyltransferase IC50 (nM)Selectivity (PRMT5/KIF18A)
Hypothetical Derivative 1 15>10,000>667
Sovilnesib (AMG 650) 83[1]Not reported to be a primary targetHigh
PRMT5 Inhibitor (EPZ015666) Not a primary target22[2]High

Experimental Protocol: KIF18A ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function. The ADP-Glo™ Kinase Assay is a common method for this purpose.[3]

  • Reagents: Recombinant human KIF18A enzyme, tubulin microtubules, ATP, ADP-Glo™ reagent, and kinase detection reagent.

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 384-well plate, add KIF18A enzyme and tubulin microtubules. c. Add the test compounds and incubate. d. Initiate the reaction by adding ATP and incubate at room temperature. e. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and then the kinase detection reagent. f. Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the KIF18A ATPase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Protocol: PRMT5 Methyltransferase Activity Assay

This assay quantifies the ability of a compound to inhibit the transfer of a methyl group from S-adenosylmethionine (SAM) to a substrate by PRMT5. A common method is a homogeneous assay using a specific antibody to detect the methylated product.[4]

  • Reagents: Recombinant PRMT5/MEP50 complex, biotinylated histone H4 peptide substrate, S-adenosylmethionine (SAM), specific anti-methylated substrate antibody, streptavidin-donor beads, and anti-species acceptor beads.

  • Procedure: a. Incubate the PRMT5/MEP50 enzyme with the test compound and the biotinylated substrate. b. Add SAM to initiate the methylation reaction and incubate. c. Add the detection reagents (acceptor beads and primary antibody, followed by donor beads). d. Read the AlphaScreen® or AlphaLISA® signal on a plate reader.

  • Data Analysis: The signal is proportional to the amount of methylated substrate. IC50 values are determined by plotting the percent inhibition against the compound concentration.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated in in vivo models to assess their anti-tumor efficacy.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Lines and Animal Models: Use relevant cancer cell lines with known dependency on KIF18A or PRMT5 (e.g., OVCAR-3 for KIF18A, Z-138 for PRMT5) to establish xenograft tumors in immunocompromised mice.[5][6]

  • Dosing and Administration: Administer the test compound and a vehicle control to the tumor-bearing mice via an appropriate route (e.g., oral gavage).

  • Tumor Growth Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., measuring the levels of methylated substrates for PRMT5 inhibitors).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The (4S)-6-Azaspiro[2.5]octan-4-ol scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the oncology space. This guide has outlined a systematic approach to assessing the novelty and patentability of its derivatives. By conducting a thorough prior art analysis, developing a robust synthetic strategy, and performing head-to-head comparisons with known inhibitors, researchers can identify compounds with unexpected and superior properties.

The key to establishing patentability will likely lie in demonstrating a unique combination of potency, selectivity, and favorable drug-like properties that could not have been predicted from the existing art. The detailed experimental protocols provided herein offer a framework for generating the necessary data to support a strong patent application and to advance promising candidates towards clinical development.

References

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  • Aurigene Discovery Technologies. (2018). Preclinical In vivo evaluation of efficacy, pharmacokinetics and pharmacodynamics of novel PRMT5 inhibitors in multiple tumor models. Cancer Research, 78(13_Supplement), 1392-1392.
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  • Accent Therapeutics. (2024). KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability. Molecular Cancer Therapeutics, 23(6_Supplement), PR001.
  • Nagai, Y., et al. (2023). The Role of PRMT5 in Immuno-Oncology. International Journal of Molecular Sciences, 24(6), 5275.
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Validation

A Comparative Guide to Azaspiro Compounds in Clinical Development for CNS Disorders

For researchers and drug development professionals, the landscape of therapeutics for Central Nervous System (CNS) disorders is in constant evolution.[1][2][3][4][5] Among the chemical scaffolds that have yielded promisi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the landscape of therapeutics for Central Nervous System (CNS) disorders is in constant evolution.[1][2][3][4][5] Among the chemical scaffolds that have yielded promising clinical candidates, azaspiro compounds, particularly azaspiro[4.5]decanediones, have carved out a significant niche. These molecules, characterized by a spirocyclic system containing a nitrogen atom, often exhibit high affinity and selectivity for key neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.

This guide provides an in-depth comparison of key azaspiro compounds that have reached clinical development, focusing on their mechanisms, supporting experimental data, and performance relative to established alternatives. We will delve into specific case studies, providing the detailed, evidence-based insights necessary for informed research and development decisions.

Case Study 1: Gepirone (Exxua®) — A Journey to Approval for Major Depressive Disorder

Gepirone's path to FDA approval was a long and complex one, but its eventual success in 2023 for the treatment of Major Depressive Disorder (MDD) marks a significant milestone for selective 5-HT1A receptor agonists.[6][7]

Mechanism of Action: Selective 5-HT1A Receptor Agonism

Gepirone's therapeutic effect is primarily attributed to its activity as a selective partial agonist at the serotonin 1A (5-HT1A) receptor.[6][7][8] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), which increase synaptic serotonin levels by blocking their reuptake, gepirone directly stimulates 5-HT1A receptors.[8]

This mechanism is multifaceted:

  • Presynaptic Autoreceptors: Gepirone acts as a full agonist on 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[9] Initial activation leads to a decrease in neuron firing and serotonin release. However, with chronic administration, these autoreceptors become desensitized, leading to a restoration and eventual enhancement of serotonergic neurotransmission.[9][10]

  • Postsynaptic Receptors: It acts as a partial agonist on postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex, which are critically involved in mood and emotion.[9][11] This direct stimulation is thought to contribute significantly to its antidepressant effects.[9][11]

This distinct mechanism may explain its different side-effect profile compared to SSRIs, particularly the lower incidence of sexual dysfunction and weight gain.[7]

Gepirone_MoA cluster_pre Presynaptic Neuron (Raphe) cluster_post Postsynaptic Neuron (e.g., Hippocampus) 5HT_Neuron Serotonin Neuron 5HT_Vesicle 5-HT 5HT_Neuron->5HT_Vesicle Releases Autoreceptor 5-HT1A Autoreceptor (Full Agonist Target) Autoreceptor->5HT_Neuron Inhibits Firing Synaptic_5HT Synaptic 5-HT 5HT_Vesicle->Synaptic_5HT Postsynaptic_Receptor Postsynaptic 5-HT1A (Partial Agonist Target) Response Therapeutic Effect (Antidepressant) Postsynaptic_Receptor->Response Gepirone Gepirone (Exxua®) Gepirone->Autoreceptor Initially Inhibits (Chronic: Desensitizes) Gepirone->Postsynaptic_Receptor Directly Activates Synaptic_5HT->Postsynaptic_Receptor Activates

Gepirone's dual action on pre- and postsynaptic 5-HT1A receptors.
Clinical Performance & Comparative Data

Gepirone's efficacy was established in multiple Phase 2 and 3 clinical trials involving over 1,600 patients with MDD.[12]

Table 1: Gepirone vs. Placebo & Standard of Care (SSRIs)

ParameterGepirone (Exxua®)PlaceboStandard SSRIs (e.g., Fluoxetine, Sertraline)
Primary Indication Major Depressive Disorder (MDD)[6]-MDD, Anxiety Disorders, OCD, etc.[13]
Primary Mechanism Selective 5-HT1A Partial Agonist[8][12]-Serotonin Reuptake Inhibition[14]
Efficacy Endpoint Statistically significant reduction in HAM-D-17 scores vs. placebo.[7]ReferenceEstablished efficacy vs. placebo.[13][14]
Onset of Action Typically 2-4 weeks.-Typically 2-4 weeks, sometimes longer.[10]
Sexual Dysfunction Lower incidence compared to SSRIs.[7]LowCommon adverse effect.
Weight Gain Less impact on weight compared to some SSRIs.[7]LowCommon adverse effect.
Common Side Effects Dizziness, nausea, insomnia.[7]VariableNausea, headache, insomnia, sexual side effects.

Case Study 2: Perospirone — A Multifaceted Profile for Schizophrenia

Perospirone, available in Japan for the treatment of schizophrenia, is another azaspiro compound with a more complex receptor binding profile than gepirone.[15]

Mechanism of Action: A Broader Spectrum

Perospirone's antipsychotic action stems from its ability to interact with multiple receptor systems. Its key pharmacological activities include:

  • Dopamine D2 Receptor Antagonism: This is a hallmark of antipsychotic drugs and is crucial for mitigating the positive symptoms of schizophrenia.[16]

  • Serotonin 5-HT2A Receptor Antagonism/Inverse Agonism: This action is characteristic of "atypical" antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.[16]

  • Serotonin 5-HT1A Receptor Partial Agonism: Similar to other azapirones, this activity may contribute to anxiolytic effects and further reduce the risk of EPS.[17]

Perospirone_MoA Perospirone Perospirone D2R D2 Receptor Perospirone->D2R Antagonizes 5HT2A 5-HT2A Receptor Perospirone->5HT2A Antagonizes 5HT1A 5-HT1A Receptor Perospirone->5HT1A Partially Agonizes Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2R->Positive_Symptoms Reduces Negative_Symptoms Negative Symptoms (Alogia, Avolition) 5HT2A->Negative_Symptoms Improves EPS Extrapyramidal Side Effects (EPS) 5HT2A->EPS Reduces Risk 5HT1A->EPS Reduces Risk Anxiolysis Anxiolytic Effects 5HT1A->Anxiolysis Promotes

Perospirone's multi-receptor mechanism of action.
Clinical Performance & Comparative Data

Clinical trials have demonstrated perospirone's efficacy in treating the positive, negative, and general symptoms of schizophrenia.[16] A meta-analysis of randomized controlled trials showed that while perospirone is a well-tolerated treatment, it may be less efficacious in reducing overall PANSS scores compared to other second-generation antipsychotics.[18] However, it showed superiority over the first-generation antipsychotic haloperidol in reducing negative symptoms and had a better profile regarding extrapyramidal symptoms.[16][18]

Table 2: Perospirone vs. Haloperidol (Typical) & Other Atypical Antipsychotics

ParameterPerospironeHaloperidol (Typical)Other Atypicals (e.g., Risperidone)
Primary Indication Schizophrenia[16]Schizophrenia, Tourette'sSchizophrenia, Bipolar Disorder
Receptor Profile D2/5-HT2A Antagonist, 5-HT1A Partial Agonist[16]Potent D2 AntagonistD2/5-HT2A Antagonists (varied profiles)
Efficacy (Positive) Effective.[16]Highly Effective.Highly Effective.
Efficacy (Negative) More effective than haloperidol.[16][18]Less effective.Generally effective.
Extrapyramidal Risk Lower than haloperidol.[16][18]High.Lower than typicals.
Metabolic Side Effects Lower propensity.[17]Low.Variable, can be significant.

Featured Experimental Protocols

Trustworthy clinical development relies on robust and reproducible preclinical and clinical assays. The characterization of azaspiro compounds like gepirone and buspirone heavily depends on quantifying their interaction with the 5-HT1A receptor.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an azaspiro compound for the human 5-HT1A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the human 5-HT1A receptor (e.g., HEK293-5HT1A cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[19]

    • Centrifuge the homogenate to pellet the cell membranes.[19]

    • Wash the pellet and resuspend it in an assay binding buffer.[19] Determine protein concentration using a standard method like the BCA assay.[19]

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound.[19][20]

    • To determine non-specific binding, a parallel set of wells should contain a saturating concentration of a known non-labeled ligand (e.g., serotonin).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

  • Separation and Counting:

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.[19]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[19]

    • Measure the radioactivity trapped on the filters using a scintillation counter.[19]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.[19]

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the activation of G-proteins coupled to a receptor, providing a direct readout of agonist efficacy.[21][22][23] It is crucial for distinguishing full agonists from partial agonists.

Objective: To determine the potency (EC50) and efficacy (Emax) of an azaspiro compound at the Gαi-coupled 5-HT1A receptor.

Methodology:

  • Assay Setup:

    • Use the same membrane preparation as in the binding assay.

    • Prepare an assay buffer containing GDP (to suppress basal binding), MgCl2, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[24]

  • Agonist Stimulation:

    • In a 96-well plate, incubate membranes with varying concentrations of the test agonist (e.g., gepirone).

    • Initiate the G-protein activation by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits (e.g., 60 minutes at 30°C).

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.[23]

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[21]

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Fit the data with a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and Emax (maximal effect).

    • Efficacy can be expressed relative to a known full agonist (e.g., serotonin). A compound with a lower Emax is classified as a partial agonist.

Workflow for characterizing receptor interaction and function.

Conclusion and Future Outlook

Azaspiro compounds continue to be a valuable scaffold in the development of CNS therapies. The case of gepirone highlights the potential of highly selective agents to offer improved tolerability profiles over broad-spectrum drugs like SSRIs.[8] Conversely, the multi-receptor profile of perospirone demonstrates the utility of this scaffold in addressing complex psychiatric disorders like schizophrenia, where modulation of multiple pathways is often necessary.[16]

The success of these compounds underscores the importance of a deep understanding of receptor pharmacology, validated by robust experimental data. As our knowledge of the neurobiological basis of CNS disorders grows, the targeted development of novel azaspiro derivatives, guided by the principles and techniques outlined in this guide, holds significant promise for delivering safer and more effective treatments to patients.

References

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Safety & Regulatory Compliance

Safety

Mastering the Handling of (4S)-6-Azaspiro[2.5]octan-4-ol: A Senior Application Scientist's Guide to Safety and Disposal

For the innovative researcher in drug development, the integrity of your work and your personal safety are paramount. The novel compound (4S)-6-Azaspiro[2.5]octan-4-ol and its analogues are promising building blocks, but...

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the integrity of your work and your personal safety are paramount. The novel compound (4S)-6-Azaspiro[2.5]octan-4-ol and its analogues are promising building blocks, but their safe handling requires a nuanced understanding of their potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Core Principles of Safe Handling

The foundational principle for handling compounds like (4S)-6-Azaspiro[2.5]octan-4-ol is the minimization of exposure. This is achieved through a multi-layered strategy encompassing engineering controls, administrative controls, and, as the final line of defense, appropriate personal protective equipment. Skin contact and inhalation are the most probable routes of exposure[1].

Recommended Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. Based on the hazard profile of analogous compounds, the following PPE is mandated for all procedures involving (4S)-6-Azaspiro[2.5]octan-4-ol.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff tucked over the gown sleeve.Provides robust protection against dermal absorption, a key risk with this compound class. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Body Protection A disposable, back-closing, long-sleeved gown made of a non-absorbent material like polyethylene-coated polypropylene.Prevents contamination of personal clothing and skin. The back-closing design minimizes the risk of frontal contamination.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood.Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.
Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risk and ensuring the reproducibility of your experiments.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of (4S)-6-Azaspiro[2.5]octan-4-ol should occur in a designated area, preferably within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review SDS: Always review the SDS for any analogous compounds and the specific handling protocols for the experiment.

2. Donning PPE:

  • Follow a strict donning sequence to ensure complete protection: shoe covers, inner gloves, gown, respirator (if required), face shield and goggles, and finally, outer gloves.

3. Handling the Compound:

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions should be conducted in appropriate glassware within the fume hood.

4. Post-Handling and Doffing PPE:

  • Decontamination: Decontaminate all surfaces and equipment after use.

  • Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE[1].

Visualizing the Workflow: Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area gather_materials Gather Materials & PPE prep_area->gather_materials review_sds Review SDS gather_materials->review_sds don_ppe Don PPE review_sds->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Surfaces react->decontaminate liquid_waste Liquid Waste (Solutions) react->liquid_waste doff_ppe Doff PPE decontaminate->doff_ppe solid_waste Solid Waste (Contaminated PPE, etc.) decontaminate->solid_waste wash_hands Wash Hands doff_ppe->wash_hands dispose Dispose via Certified Hazardous Waste Program solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling and disposal of (4S)-6-Azaspiro[2.5]octan-4-ol.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of (4S)-6-Azaspiro[2.5]octan-4-ol and any contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: All waste contaminated with (4S)-6-Azaspiro[2.5]octan-4-ol, including gloves, weigh boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain[2].

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.

  • Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Consult your local environmental health and safety (EHS) office for specific procedures and regulations[2].

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring a safe and compliant laboratory environment.

References

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